Product packaging for N-Benzylideneaniline(Cat. No.:CAS No. 1750-36-3)

N-Benzylideneaniline

Cat. No.: B3420153
CAS No.: 1750-36-3
M. Wt: 181.23 g/mol
InChI Key: UVEWQKMPXAHFST-UHFFFAOYSA-N
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Description

N-Benzylideneaniline is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.089149355 g/mol and the complexity rating of the compound is 174. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B3420153 N-Benzylideneaniline CAS No. 1750-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-diphenylmethanimine
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InChI

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
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InChI Key

UVEWQKMPXAHFST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2
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Molecular Formula

C13H11N
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DSSTOX Substance ID

DTXSID101020626, DTXSID10870599, DTXSID30871760
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Molecular Weight

181.23 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Benzylideneaniline
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Vapor Pressure

0.00299 [mmHg]
Record name Benzylideneaniline
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CAS No.

538-51-2, 1750-36-3, 33993-35-0
Record name N-Benzylideneaniline
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Foundational & Exploratory

A Comprehensive Technical Guide to N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of N-Benzylideneaniline, a Schiff base compound with significant applications in organic synthesis, materials science, and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and biological relevance.

Chemical Identification and Properties

This compound is an organic compound formed from the condensation of benzaldehyde and aniline.[1] It belongs to the class of compounds known as Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group).[2]

  • CAS Number: 538-51-2[3][4][5][6][7]

  • IUPAC Name: N,1-diphenylmethanimine[3][4][5]

  • Synonyms: Benzalaniline, Benzaldehyde anil, N-(Phenylmethylene)benzenamine[3][4]

The key physicochemical and spectroscopic properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁N[3][4][5]
Molecular Weight 181.24 g/mol [3][5]
Appearance Yellow crystalline powder/solid[5][7]
Melting Point 52-54 °C[6]
Solubility Soluble in methanol, chloroform, ethanol; partly soluble in water.[2][3]
FT-IR (ν C=N) ~1625 cm⁻¹[2][8]
¹H NMR (δ HC=N) 8.5 - 10.3 ppm[2][8][9]
¹³C NMR (δ C=N) 160 - 194 ppm[2][9]
Mass Spec (m/z) 181 (Molecular Ion Peak)[5]

Experimental Protocols: Synthesis of this compound

The most common synthesis of this compound involves the condensation reaction between benzaldehyde and aniline. Below is a typical laboratory protocol.

Objective: To synthesize this compound from benzaldehyde and aniline.

Materials:

  • Benzaldehyde (1 mole, 106 g)

  • Aniline (1 mole, 93 g)

  • 95% Ethanol (165 cc)

  • 500-cc three-necked, round-bottomed flask

  • Mechanical stirrer

  • Beaker (600-cc)

  • Büchner funnel

  • Ice bath

Procedure:

  • Reaction Setup: Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer.[10]

  • Addition of Aniline: While rapidly stirring the benzaldehyde, add 93 g (1 mole) of aniline. An exothermic reaction will occur within a few seconds, accompanied by the separation of water.[10]

  • Initial Reaction: Allow the mixture to stand for fifteen minutes.[10]

  • Crystallization: Pour the reaction mixture into a 600-cc beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring. Crystallization should begin within approximately five minutes.[10]

  • Cooling and Precipitation: Let the mixture stand at room temperature for ten minutes, then place it in an ice-water bath for thirty minutes to ensure complete crystallization.[10]

  • Isolation and Drying: Transfer the resulting solid mass to a large Büchner funnel and filter under suction. Press the crystals to remove excess solvent and then air-dry the product.[10]

  • Purification (Optional): For a higher purity product, the crude this compound can be recrystallized from 85% ethanol.[10]

Expected Yield: 152–158 g (84–87% of the theoretical amount) of pure this compound with a melting point of 52°C.[10]

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde (1 mole) Mix Mix in Flask (Rapid Stirring) Benzaldehyde->Mix Aniline Aniline (1 mole) Aniline->Mix Stand Stand for 15 min Mix->Stand Exothermic Reaction Pour Pour into 95% Ethanol Stand->Pour Cool Cool in Ice Bath (30 min) Pour->Cool Crystallization Filter Filter & Air Dry Cool->Filter Product This compound (Yellow Crystals) Filter->Product Yield: 84-87% G cluster_components Enzyme-Substrate Interaction cluster_inhibition Inhibition Mechanism Enzyme Lignostilbene-α,β-dioxygenase (LSD) Product Aldehyde Products Enzyme->Product Binds & Catalyzes Blocked Inhibited Enzyme Enzyme->Blocked Substrate Lignostilbene (Substrate) Substrate->Enzyme Inhibitor This compound (Inhibitor) Inhibitor->Blocked Binds to Active Site Blocked->Product Reaction Blocked

References

An In-depth Technical Guide to N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Benzylideneaniline, a significant intermediate in organic synthesis.

Core Properties of this compound

This compound, also known as benzalaniline, is an imine compound formed from the condensation of benzaldehyde and aniline. It serves as a crucial precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₃H₁₁N[1][2][3]
Molecular Weight 181.23 g/mol [1][2][3]
CAS Number 538-51-2[1][2][4]
Appearance Yellowish crystalline powder/needles[2][5]
Melting Point 52-54 °C[1][4]
Boiling Point 300 °C at 760 mmHg[5]
Solubility Soluble in ethanol, ether, chloroform, and acetic anhydride; partly soluble in water.[1][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for reproducible research. Below is a standard laboratory protocol for its synthesis and an overview of its characterization.

This protocol details the direct condensation reaction between benzaldehyde and aniline.[6][7]

Materials:

  • Benzaldehyde (1 mole, 106 g), freshly distilled

  • Aniline (1 mole, 93 g), freshly distilled

  • 95% Ethanol

  • 500-cc three-necked, round-bottomed flask

  • Mechanical stirrer

  • Beakers

  • Büchner funnel

  • Ice bath

Procedure:

  • Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer.

  • While rapidly stirring, add 93 g (1 mole) of freshly distilled aniline to the flask. A reaction will occur within seconds, characterized by the evolution of heat and the separation of water.

  • Allow the reaction mixture to stand for fifteen minutes.

  • In a separate 600-cc beaker, prepare 165 cc of 95% ethanol. Pour the reaction mixture into the ethanol with vigorous stirring.

  • Crystallization should begin within approximately five minutes. Allow the mixture to stand for ten minutes at room temperature.

  • Following the room temperature incubation, place the beaker in an ice-water bath for thirty minutes to facilitate further crystallization.

  • Collect the resulting crystals by suction filtration using a large Büchner funnel. Press the solid mass to remove excess solvent.

  • Air-dry the collected product. The expected yield of pure this compound, melting at 52°C, is between 152–158 g (84–87% of the theoretical amount).[7]

  • For higher purity, the product can be recrystallized from 85% ethanol.[6]

This compound is commonly characterized to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the presence of a characteristic stretching vibration peak for the azomethine group (C=N) typically observed around 1625-1630 cm⁻¹.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the azomethine group (CH=N) shows a characteristic signal around 10.0 ppm.[8][9]

    • ¹³C NMR: The carbon of the azomethine group (CH=N) displays a signal at approximately 193.8 ppm.[8][9]

Visualized Workflow and Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship of the components involved in the preparation of this compound.

Synthesis_Workflow reagent1 Benzaldehyde (C₆H₅CHO) reaction Condensation Reaction - Stirring - Heat Evolution reagent1->reaction reagent2 Aniline (C₆H₅NH₂) reagent2->reaction intermediate Formation of Water (H₂O) reaction->intermediate workup Alcohol Addition & Crystallization reaction->workup Mixture transfer product This compound (C₆H₅N=CHC₆H₅) workup->product Isolation Logical_Relationship cluster_reactants Reactants cluster_products Products Benzaldehyde Benzaldehyde Imine This compound (Desired Product) Benzaldehyde->Imine Condenses to form Water Water (Byproduct) Benzaldehyde->Water Eliminates Aniline Aniline Aniline->Imine Condenses to form Aniline->Water Eliminates

References

N-Benzylideneaniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylideneaniline

Introduction

This compound (CAS No. 538-51-2), an imine derived from the condensation of benzaldehyde and aniline, serves as a crucial intermediate in organic synthesis. Its physical properties, particularly its melting and boiling points, are fundamental parameters for its identification, purification, and handling in research and development settings. This document provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a logical workflow for compound identification.

Physicochemical Data: Melting and Boiling Points

This compound is typically a yellowish, needle-like crystalline solid at room temperature.[1][2][3] Its key thermal properties are summarized below. The variation in reported melting points can be attributed to the purity of the sample and the specific methodology employed for determination.

Physical PropertyReported Value
Melting Point 48 - 54 °C[1][2][4][5][6]
Boiling Point 300 °C at 760 mmHg[1][2][4][7]

Experimental Protocols for Determination

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a substance.[8][9]

Melting Point Determination

The capillary method is the standard and most common technique for determining the melting point of a solid organic compound.[8][10]

Principle: The melting point is the temperature range over which a solid transitions into a liquid. For a pure crystalline solid, this transition is sharp, occurring over a narrow range (typically 0.5-1.0°C).[8] Impurities tend to depress the melting point and broaden the melting range.[8][9][11]

Methodology (Using a Digital Melting Point Apparatus):

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate range.[11][12]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat rapidly to about 15-20°C below the expected melting point.

  • Data Recording: Decrease the heating rate to 1-2 °C per minute.[8][11] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] Distillation is a suitable method for larger volumes, while a micro-method is used for smaller quantities.

Methodology 1: Distillation (for >5 mL)

  • Apparatus Setup: Assemble a simple distillation apparatus with a distilling flask, condenser, and receiving flask.

  • Procedure: Place the liquid this compound sample into the distilling flask along with boiling chips to ensure smooth boiling.

  • Heating: Heat the flask gently.

  • Data Recording: As the liquid boils and the vapor condenses, the temperature reading on the thermometer placed in the vapor path will stabilize. This constant temperature is the boiling point.[14] It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[13]

Methodology 2: Micro Boiling Point (Thiele Tube)

  • Apparatus Setup: Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer. Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Heating: Immerse this assembly in a Thiele tube containing heating oil.

  • Procedure: Heat the arm of the Thiele tube gently.[15] A slow stream of bubbles will emerge from the capillary tube as trapped air expands. The rate will increase as the liquid approaches its boiling point.

  • Data Recording: When a rapid and continuous stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]

Logical Workflow Visualization

The determination of a melting point is a fundamental step in the identification of a solid organic compound. The following diagram illustrates the logical workflow for identifying an unknown solid sample suspected to be this compound.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Precise Measurement cluster_2 Phase 3: Confirmation A Unknown Solid Sample B Determine Approximate M.P. (Rapid Heating: 10-20°C/min) A->B C Determine Precise M.P. Range (Slow Heating: 1-2°C/min) B->C D Compare with Literature Value (this compound: 48-54°C) C->D E Match? D->E F Prepare 1:1 Mixture with Authentic this compound Sample E->F Yes J Different Compound E->J No G Determine M.P. of Mixture F->G H M.P. Undepressed & Range Sharp? G->H I Identity Confirmed H->I Yes H->J No

Caption: Workflow for Solid Compound Identification via Melting Point Analysis.

References

An In-depth Technical Guide to the Solubility of N-Benzylideneaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylideneaniline, a crucial imine intermediate in various synthetic and pharmaceutical applications. Understanding its solubility is paramount for reaction optimization, purification, formulation, and drug delivery system design. This document outlines its known solubility in common organic solvents, provides detailed experimental protocols for its synthesis and solubility determination, and presents logical workflows for these procedures.

Physicochemical Properties of this compound

This compound (CAS: 538-51-2) is a Schiff base formed from the condensation of benzaldehyde and aniline. It typically appears as a pale yellow crystalline solid[1][2][3]. Key physical properties are summarized below:

PropertyValue
Molecular Formula C₁₃H₁₁N
Molecular Weight 181.23 g/mol
Melting Point 51-54 °C[4]
Boiling Point 300 °C at 760 mmHg[1][4]
Appearance Yellowish needle-like crystals[1]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its use in synthesis and formulation. While extensive quantitative data is not widely published, a consistent qualitative profile has been established.

Qualitative Solubility: this compound is generally characterized as being soluble in many common organic solvents and insoluble in water. Sources indicate its solubility in:

  • Methanol[1][5][6]

  • Ethanol[1][4]

  • Chloroform[1][5][6]

  • Diethyl Ether[1][4]

  • Acetone

  • Acetic Anhydride[1][5][6]

  • Carbon Disulfide[1]

  • Dimethylsulfoxide (DMSO)[7][8]

  • It is noted to be insoluble or only partly soluble in water[1][4][5][6].

Quantitative Solubility Data: A thorough review of available literature reveals a significant lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in most common organic solvents. The only specific value found is presented in the table below. This data gap highlights an area where further research would be highly beneficial to the scientific community.

SolventTemperature (°C)Solubility ( g/100g of Solvent)
Sulfur Dioxide20 °C113[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its solubility are crucial for reproducible research.

3.1. Synthesis of this compound

This protocol is based on the Schiff base condensation reaction between benzaldehyde and aniline[9][10].

Materials and Equipment:

  • Benzaldehyde (freshly distilled)

  • Aniline (freshly distilled)

  • 95% Ethanol

  • Round-bottom flask

  • Mechanical stirrer

  • Beaker

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 500-mL three-necked, round-bottom flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde[9].

  • While rapidly stirring, add 93 g (1 mole) of aniline. A spontaneous reaction will occur, characterized by the evolution of heat and the separation of water[9].

  • Allow the reaction mixture to stand for 15 minutes at room temperature[9].

  • Pour the mixture into a 600-mL beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring[9].

  • Crystallization should begin within five minutes. Allow the mixture to stand for an additional 10 minutes at room temperature[9].

  • Place the beaker in an ice-water bath for 30 minutes to maximize crystal formation[7][9].

  • Transfer the resulting solid mass to a Büchner funnel and filter under suction[9].

  • Press the crystals to remove excess solvent and allow them to air-dry.

  • The expected yield is approximately 152–158 g of this compound with a melting point of 52 °C[9]. For higher purity, the product can be recrystallized from 85% ethanol[9][10].

3.2. Determination of Solubility (Isothermal Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a solid compound in a given solvent[11][12].

Materials and Equipment:

  • This compound (purified)

  • Selected organic solvent (analytical grade)

  • Sealed vials or flasks

  • Constant-temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • A suitable analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation[11].

  • Add a precisely measured volume or mass of the chosen organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time to reach a plateau in concentration.

  • Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for several hours to let the excess solid settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals[13].

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

  • Back-calculate to determine the concentration in the original saturated solution, expressing the result in units such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product benzaldehyde Benzaldehyde mix 1. Mix Reactants in Flask with Stirring benzaldehyde->mix aniline Aniline aniline->mix stand 2. Allow to React (15 min) mix->stand add_etoh 3. Pour into Ethanol stand->add_etoh crystallize 4. Crystallize (10 min room temp, 30 min ice bath) add_etoh->crystallize filter 5. Filter with Büchner Funnel crystallize->filter dry 6. Air Dry Product filter->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep 1. Add Excess Solute and Solvent to Vial equilibrate 2. Agitate at Constant Temp (e.g., 24-48 hours) prep->equilibrate settle 3. Settle Suspension equilibrate->settle sample 4. Withdraw Supernatant & Filter (0.45 µm) settle->sample dilute 5. Dilute Sample sample->dilute analyze 6. Measure Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Workflow for isothermal shake-flask solubility determination.

References

Spectroscopic Profile of N-Benzylideneaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-benzylideneaniline, a key Schiff base intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₁N, with a molecular weight of 181.24 g/mol .[1] Its spectroscopic data provides key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
8.44s1H, -CH=N- (Imine proton)CDCl₃
7.92-7.87m2H, Aromatic protonsCDCl₃
7.49-7.43m3H, Aromatic protonsCDCl₃
7.41-7.34m2H, Aromatic protonsCDCl₃
7.26-7.20m3H, Aromatic protonsCDCl₃
10.0s1H, -CH=N- (Imine proton)DMSO

Data sourced from references[2][3].

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
160.4-CH=N- (Imine carbon)CDCl₃
152.1Aromatic CCDCl₃
136.2Aromatic CCDCl₃
131.3Aromatic CCDCl₃
129.1Aromatic CCDCl₃
128.8Aromatic CCDCl₃
125.9Aromatic CCDCl₃
120.8Aromatic CCDCl₃
193.8-CH=N- (Imine carbon)DMSO

Data sourced from references[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1625-1628StrongC=N stretch (Imine)
3060MediumAromatic C-H stretch
1579StrongAromatic C=C stretch
1191MediumAr-N stretch
690StrongC-H out-of-plane bend

Data sourced from references[4].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)Electronic TransitionSolvent
360Not specifiedn-π* and π-π*DMSO

Data sourced from reference[4].

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the condensation reaction of benzaldehyde and aniline.[4]

Materials:

  • Benzaldehyde

  • Aniline

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, mix equimolar amounts of benzaldehyde and aniline.

  • Add a minimal amount of ethanol to dissolve the reactants.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will crystallize out of the solution.

  • Collect the crystals by filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) is used as an internal standard.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or similar).

  • Spectral Width: Approximately 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Referencing: The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) is used as an internal standard.

FT-IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., dimethyl sulfoxide - DMSO or ethanol) of a known concentration (e.g., 1x10⁻³ M).

  • From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the same solvent. The absorbance of this solution should ideally be between 0.1 and 1.0.

Data Acquisition:

  • Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Fill a second quartz cuvette with the prepared this compound solution.

  • Place both cuvettes in the spectrophotometer.

  • Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to identify the wavelength of maximum absorbance (λmax).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a simplified representation of the synthesis pathway.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis_Pathway Synthesis of this compound Benzaldehyde Benzaldehyde Intermediate Tetrahedral Intermediate Benzaldehyde->Intermediate + Aniline Aniline Aniline Aniline->Intermediate Product This compound Intermediate->Product - H₂O Water Water

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Synthesis of N-Benzylideneaniline from benzaldehyde and aniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of N-Benzylideneaniline from Benzaldehyde and Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a Schiff base, is a crucial intermediate in organic synthesis and holds significance in medicinal chemistry due to the biological activities associated with its derivatives. This technical guide provides a comprehensive overview of the synthesis of this compound from the condensation reaction of benzaldehyde and aniline. It details the underlying reaction mechanism, offers a comparative summary of various synthetic protocols, and provides in-depth experimental procedures. Visualizations of the reaction pathway and a general experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

The formation of an imine from an amine and a carbonyl compound, commonly known as a Schiff base condensation, is a fundamental reaction in organic chemistry. The synthesis of this compound from benzaldehyde and aniline is a classic example of this transformation. The resulting C=N double bond in the product, also known as an azomethine group, is a key functional group in many biologically active compounds and synthetic intermediates. This guide explores various methodologies for this synthesis, from traditional heating to modern green chemistry approaches.

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically reversible and can be catalyzed by either acid or base, or in some cases, proceeds without a catalyst under thermal conditions.

The generally accepted mechanism involves two key stages:

  • Nucleophilic Addition: The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzaldehyde. This leads to the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, this compound. The removal of water is often a critical step to drive the equilibrium towards the product.

dot

ReactionMechanism Benzaldehyde Benzaldehyde Carbinolamine Carbinolamine Intermediate Benzaldehyde->Carbinolamine + Aniline (Nucleophilic Attack) Aniline Aniline NBenzylideneaniline This compound Carbinolamine->NBenzylideneaniline - H2O (Dehydration) Water Water

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

MethodCatalystSolventTemperature (°C)TimeYield (%)Melting Point (°C)Reference
Thermal CondensationNoneNone1255 hours8554[1]
Stirring at Room TemperatureNone95% EthanolRoom Temperature15 min-50-51.5[2]
Green Synthesis (Solvent-free)FeSO₄ (0.1%)NoneRoom Temperature2 min57-
Green Synthesis (Kinnow Peel)Kinnow Peel PowderNoneRoom Temperature3 min85-[3][4]
Room Temperature StirringNone95% EthanolRoom Temperature15 min84-8751-52[5]
RefluxNoneAbsolute Ethanol804 hours83.98656.2[6][7][8]
PhotocatalysisTiO₂Dodecane-3 hours100-[9]
Noble Metal CatalysisSupported Pd, Ru, Au, etc.Toluene50-2401-30 hours>95-[10]
Microwave-assistedNone--8 min--[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the summary table.

Protocol 1: Thermal Condensation without Catalyst.[1]

Materials:

  • Aniline (9.3 g)

  • Benzaldehyde (10.6 g)

  • Ice-water

  • Ethanol (for recrystallization)

Apparatus:

  • Porcelain dish

  • Oil bath

  • Stirring rod

  • Filtration apparatus

Procedure:

  • Place 9.3 g of aniline and 10.6 g of benzaldehyde in a porcelain dish.

  • Heat the mixture in an oil bath at 125 °C for 5 hours.

  • While still warm, pour the product into ice-water with stirring.

  • The solidified this compound is collected by filtration and washed with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Room Temperature Synthesis in Ethanol.[2][7]

Materials:

  • Benzaldehyde (0.20 mole)

  • Aniline (0.20 mole)

  • 95% Ethanol (33 cc)

  • 85% Ethanol (for recrystallization)

Apparatus:

  • 1 L Erlenmeyer flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 1 L Erlenmeyer flask, treat 0.20 mole of benzaldehyde with 0.20 mole of aniline with vigorous stirring.

  • After 15 minutes, add 33 cc of 95% ethanol and continue to stir vigorously for an additional 5 minutes.

  • Let the reaction mixture stand at room temperature for 10 minutes.

  • Place the flask in an ice bath for 30 minutes to induce crystallization.

  • Collect the crystals by filtration, wash with 95% ethanol, and air-dry.

  • Recrystallize the product from 85% ethanol to yield pure this compound.

Protocol 3: Green Synthesis using a Catalyst (FeSO₄).[3]

Materials:

  • Aniline (equimolar amount)

  • Benzaldehyde (equimolar amount)

  • FeSO₄ (0.1% by weight)

  • Ethanol (for recrystallization)

Apparatus:

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • In a mortar, place equimolar quantities of aniline and benzaldehyde.

  • Add 0.1% (by weight of reactants) of FeSO₄ as a catalyst.

  • Grind the mixture with the pestle, applying pressure, for 2 minutes. The formation of water and a solid product will be observed.

  • Remove the formed water to prevent hydrolysis of the product.

  • Recrystallize the solid product from ethanol, then dry and weigh the final product.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

dot

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Mix Benzaldehyde and Aniline Reaction Reaction (Heating/Stirring/Catalyst) Reactants->Reaction Quenching Quench with Ice-Water (if applicable) Reaction->Quenching Filtration1 Filter Crude Product Quenching->Filtration1 Recrystallization Recrystallize from Ethanol Filtration1->Recrystallization Filtration2 Filter Pure Product Recrystallization->Filtration2 Drying Dry the Product Filtration2->Drying Analysis Analysis Drying->Analysis Characterization (MP, Spectroscopy)

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzaldehyde and aniline is a robust and versatile reaction that can be accomplished through various methods. The choice of protocol depends on factors such as desired yield, purity, reaction time, and environmental considerations. Traditional thermal methods provide good yields but require high temperatures and long reaction times. Room temperature methods in ethanol are simpler and often yield high-purity products. Modern green chemistry approaches, utilizing solvent-free conditions and benign catalysts, offer rapid, efficient, and environmentally friendly alternatives. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Formation of N-Benzylideneaniline: Mechanism, Intermediates, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of N-benzylideneaniline, a classic Schiff base. The document details the core reaction mechanism, identifies key intermediates, presents quantitative data in a structured format, and offers detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow, adhering to strict visualization standards for clarity and accessibility.

Core Reaction Mechanism: Imine Formation

The formation of this compound from aniline and benzaldehyde is a well-established example of a condensation reaction, specifically the formation of a Schiff base or imine.[1][2][3] The mechanism proceeds through a nucleophilic addition-elimination pathway. The reaction can be catalyzed by either acid or base, or simply by heat.[1] The generally accepted mechanism involves two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.[4]

The key steps are as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline at the electrophilic carbonyl carbon of benzaldehyde.[2]

  • Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (also known as a hemiaminal).[4] While this intermediate is typically not isolated, its formation is a crucial step.[5]

  • Dehydration: The carbinolamine is then dehydrated to form the imine. This step is often the rate-limiting step and is typically accelerated by acid catalysis. The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

  • Iminium Ion Formation and Deprotonation: The departure of a water molecule results in the formation of a resonance-stabilized iminium ion. A final deprotonation step yields the stable this compound product and regenerates the acid catalyst.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde (C₆H₅CHO) Zwitterion Zwitterionic Intermediate Benzaldehyde->Zwitterion 1. Nucleophilic Attack Aniline Aniline (C₆H₅NH₂) Aniline->Zwitterion 1. Nucleophilic Attack Carbinolamine Carbinolamine (Hemiaminal) Zwitterion->Carbinolamine 2. Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine 3. Protonation H⁺ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion 4. Dehydration (-H₂O) H2O H₂O Protonated_Carbinolamine->H2O Product This compound (C₆H₅CH=NC₆H₅) Iminium_Ion->Product 5. Deprotonation (-H⁺) H_plus H⁺

Caption: The reaction mechanism for the acid-catalyzed formation of this compound.

Quantitative Data Summary

The synthesis of this compound has been reported under various conditions, leading to consistent physical and spectroscopic data. The following table summarizes key quantitative results from multiple sources.

ParameterReported Value(s)Reference(s)
Yield 84–87% (from mother liquor concentration)[6]
85%[7]
83.986%[8][9]
Melting Point (°C) 50–51.5[10]
51[6]
54[7]
56.2[8]
FT-IR (cm⁻¹) C=N Stretch: 1625.2, 1627.0, 1630.38[1][11][12]
Aromatic C-H Stretch: 2976.24, 3059.50[1][12]
Aromatic C=C Stretch: 1430.48[12]
¹H NMR (δ, ppm) Azomethine Proton (-CH=N-): 8.43, 10.0[1][8][13]
Aromatic Protons: 7.19–7.89[13]
¹³C NMR (δ, ppm) Azomethine Carbon (-CH=N-): 193.8, 194.0[1][11]
UV-Vis (λmax, nm) 211, 228, 276 (in DMSO)[12]

Experimental Protocols

Multiple methods exist for the synthesis of this compound, ranging from solvent-free reactions to procedures involving heating in a solvent.[7] Below is a detailed protocol adapted from established, high-yield procedures.[1][6]

Objective: To synthesize this compound from benzaldehyde and aniline.

Materials:

  • Benzaldehyde (freshly distilled, 1 mole, 106 g)

  • Aniline (freshly distilled, 1 mole, 93 g)

  • 95% Ethanol

  • 500 mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Beakers (600 mL)

  • Ice bath

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • Reaction Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.

  • Addition of Aniline: While rapidly stirring the benzaldehyde, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction should occur within seconds, accompanied by the separation of water.[6]

  • Initial Reaction: Allow the mixture to stand for 15 minutes with continued stirring.

  • Crystallization: Pour the reaction mixture into a 600 mL beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring during the transfer.[6] Crystallization of the product should begin within five minutes.

  • Cooling and Isolation: Allow the beaker to stand at room temperature for 10 minutes, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][6]

  • Filtration and Washing: Collect the formed crystals by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.

  • Drying: Air-dry the collected crystals. For complete removal of moisture, the product can be placed in a desiccator over activated silica gel for 48 hours.[1]

  • Purification (Optional): For a product of higher purity, the crude this compound can be recrystallized from 85% ethanol.[6]

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (FT-IR, NMR).

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

References

Green synthesis of N-Benzylideneaniline using eco-friendly catalysts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Green Synthesis of N-Benzylideneaniline Using Eco-Friendly Catalysts

Introduction

This compound, a prominent member of the Schiff base family, is a crucial intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals and agrochemicals. Traditionally, its synthesis involves the condensation of aniline and benzaldehyde, often requiring harsh conditions, toxic catalysts, and volatile organic solvents, which pose significant environmental and safety concerns.[1]

Green chemistry principles offer a paradigm shift, promoting the development of sustainable, efficient, and environmentally benign synthetic methodologies. This technical guide provides a comprehensive overview of modern, eco-friendly approaches to this compound synthesis, focusing on the application of novel, green catalysts. It is intended for researchers, chemists, and professionals in the field of drug development seeking to implement sustainable practices in their work.

The core of this guide details experimental protocols, presents comparative data for various catalytic systems, and illustrates key workflows and mechanisms to facilitate understanding and adoption of these green technologies.

The Reaction: Condensation of Aniline and Benzaldehyde

The fundamental reaction for the synthesis of this compound is the condensation reaction between an amine (aniline) and a carbonyl compound (benzaldehyde). This reaction involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product (Schiff base).[2] The primary challenge in driving this reversible reaction to completion is the efficient removal of the water byproduct.[3]

G cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde imine This compound benzaldehyde->imine + Aniline - H2O Catalyst aniline Aniline water Water G start Start: Prepare Reactants reactants Mix: - Benzaldehyde (1 mmol) - Aniline (1 mmol) - Kinnow Peel Powder (10 mg) start->reactants stir Stir at Room Temperature (3 minutes) reactants->stir monitor Monitor Reaction (via TLC) stir->monitor recrystallize Recrystallize Product (with Ethanol) monitor->recrystallize end End: Purified This compound recrystallize->end G start Start: Place Reactants in Mortar reactants Reactants: - Benzaldehyde - Aniline - FeSO4 (0.1%) start->reactants grind Grind with Pestle (2 minutes) reactants->grind separate Remove Water Byproduct grind->separate recrystallize Recrystallize with Ethanol separate->recrystallize end End: Purified This compound recrystallize->end G cluster_main Reaction Pathway Reactants Aniline + Benzaldehyde Attack Nucleophilic Attack (N on C=O) Reactants->Attack Intermediate Carbinolamine Intermediate (Hemiaminal) Attack->Intermediate Dehydration Dehydration (- H₂O) Intermediate->Dehydration Product This compound (Imine) Dehydration->Product

References

N-Benzylideneaniline as a Schiff base ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Benzylideneaniline as a Schiff Base Ligand in Coordination Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile Schiff base ligand, and its role in coordination chemistry. It covers the synthesis of the ligand and its metal complexes, detailed structural characterization, and explores its applications in catalysis and medicinal chemistry.

Introduction to this compound

This compound is a primary Schiff base, an organic compound containing an imine or azomethine group (-C=N-).[1][2] It is formed through the condensation reaction of an aromatic primary amine, aniline, with an aromatic aldehyde, benzaldehyde.[3][4] The presence of a lone pair of electrons on the azomethine nitrogen atom makes this compound an excellent chelating agent, capable of forming stable complexes with a wide array of transition metal ions.[5][6] This ability to coordinate with metals is central to its utility. These metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and as biologically active agents with potential therapeutic value.[1][7][8]

Synthesis Protocols

Synthesis of this compound Ligand

The synthesis of this compound is a straightforward condensation reaction. Various methods exist, including conventional heating and greener, catalyst-assisted approaches at room temperature.[7][8]

Experimental Protocol (Conventional Method): A common laboratory-scale synthesis involves the following steps:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of freshly distilled benzaldehyde and aniline in a suitable solvent, such as ethanol or methanol.[9]

  • Reaction: The mixture is refluxed for a specified period, typically ranging from a few minutes to several hours.[2] Some procedures utilize a catalytic amount of acid to facilitate the reaction.[10]

  • Isolation and Purification: Upon cooling the reaction mixture, the this compound product often crystallizes. The solid product is then filtered, washed with a non-polar solvent like petroleum ether to remove unreacted starting materials, and dried in a desiccator.[5]

  • Yield: This method can achieve high product yields, with some reports indicating yields as high as 85%. The purity can be checked by thin-layer chromatography (TLC) and its melting point, which is reported to be 56.2°C.[5][11]

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isolation Benzaldehyde Benzaldehyde Solvent Dissolve in Methanol/Ethanol Benzaldehyde->Solvent Aniline Aniline Aniline->Solvent Reflux Reflux Solvent->Reflux Cooling Cool & Crystallize Reflux->Cooling Filtration Filter, Wash, & Dry Cooling->Filtration FinalProduct This compound Filtration->FinalProduct

Caption: General workflow for the synthesis of this compound ligand.

Synthesis of this compound Metal Complexes

The ligand readily forms complexes with various metal ions. The synthesis of a Nickel(II) complex is presented here as a representative example.

Experimental Protocol for [Ni(C₁₃H₁₁N)₂Cl₂]:

  • Ligand Solution: Prepare a solution by dissolving a specific molar amount of the synthesized this compound ligand (e.g., 0.02 mole, 3.625 g) in 10 ml of methanol.[3]

  • Metal Salt Solution: In a separate flask, dissolve the corresponding molar amount of the metal salt (e.g., 0.01 mole of NiCl₂·6H₂O, 2.377 g) in a small volume of dry methanol (e.g., 5 ml).[3][5]

  • Complexation Reaction: Mix the methanolic solutions of the ligand and the metal salt in a 2:1 ligand-to-metal molar ratio.[3][12]

  • Reflux: Reflux the combined solution with constant stirring for approximately six hours at 80°C.[3][5][6]

  • Isolation: After refluxing, allow the solution to cool for 24 hours. An olive-green colored complex will precipitate.[5]

  • Purification: Filter the solid complex, wash it with petroleum ether, and dry it in a desiccator over activated silica gel.[5]

Complex_Synthesis_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation Ligand This compound in Methanol Mix Mix Solutions (2:1 Ratio) Ligand->Mix MetalSalt Metal Salt (e.g., NiCl₂) in Methanol MetalSalt->Mix Reflux Reflux at 80°C (6 hours) Mix->Reflux Cool Cool & Precipitate Reflux->Cool Filter Filter, Wash, & Dry Cool->Filter Complex Metal Complex Product Filter->Complex

Caption: General workflow for the synthesis of this compound metal complexes.

Structural Characterization and Properties

This compound typically acts as a neutral monodentate ligand, coordinating to the central metal ion through the nitrogen atom of the azomethine group (-C=N-).[12][13] This coordination is confirmed by shifts in characteristic spectroscopic signals upon complex formation.

Caption: Coordination of this compound to a central metal ion (M²⁺).

Physico-Chemical Data

The formation of a metal complex alters the physical properties of the free ligand, such as color, melting point, and solubility.

Table 1: Physico-chemical Properties of this compound and its Ni(II) Complex

Property This compound Ligand [Ni(C₁₃H₁₁N)₂Cl₂] Complex Reference(s)
Color Off-white Olive green [5]
Melting Point (°C) 56.2 175.6 [5][10]
Molar Conductivity (Ω⁻¹cm⁻¹) Not applicable 84 x 10⁻⁶ [3][10]

| Solubility | Soluble in non-polar solvents | Soluble in DMSO, Methanol |[5][13] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the structure of the ligand and elucidating its coordination mode in metal complexes.

Table 2: Key Spectroscopic Data for this compound Ligand

Technique Wavenumber/Shift Assignment Reference(s)
FT-IR ~1627 cm⁻¹ ν(C=N) azomethine stretch [3][13]
~3060 cm⁻¹ ν(=C-H) aromatic stretch [3][13]
~1191 cm⁻¹ ν(Ar-N) stretch [3]
¹H NMR ~10.0 ppm (singlet) Azomethine proton (CH=N) [3][11]
~6.5-8.5 ppm (multiplet) Aromatic protons (Ar-H) [13]

| ¹³C NMR | ~193.8 ppm | Azomethine carbon (CH=N) |[3][10] |

Table 3: Key Spectroscopic Data for the [Ni(C₁₃H₁₁N)₂Cl₂] Complex

Technique Wavenumber/Shift Assignment & Interpretation Reference(s)
FT-IR ~1603-1625 cm⁻¹ ν(C=N) shifted to lower frequency, confirming N-coordination [3][10][13]
~3400 cm⁻¹ Broad band, ν(O-H) of coordinated water molecules (if present) [13]

| UV-Vis | ~360-386 nm | n-π* and π-π* transitions, shifted upon complexation |[3][10] |

Applications in Research and Development

The unique properties of this compound and its metal complexes make them valuable in several scientific and industrial domains.

Catalysis

Transition metal complexes of this compound have demonstrated catalytic activity in various organic transformations. For example, Co(II) and Ni(II) complexes have been shown to be moderately active as heterogeneous catalysts in the benzoylation of phenol.[13] The catalytic utility of Schiff base complexes is a significant area of research, with applications in oxidation, polymerization, and stereoselective synthesis.[8][13]

Biological and Medicinal Chemistry

Schiff bases and their metal complexes are widely recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][14]

  • Antimicrobial Activity: Studies have shown that metal complexes often exhibit enhanced antimicrobial activity compared to the free Schiff base ligand, a phenomenon attributed to chelation.[9][15]

  • Anticancer Potential: In-silico docking studies have explored the potential of this compound as a bone cancer drug, with a calculated binding energy of -4.63, suggesting it could be a promising candidate for further investigation.[4][16] This highlights its relevance to drug development professionals.

Analytical Chemistry

The ability of this compound to form distinctly colored complexes with specific metal ions is utilized in analytical chemistry. A notable application is the spectrophotometric determination of Nickel(II) ions in environmental samples.[3][10] The complex formed has a maximum absorbance at 360 nm, allowing for the quantitative analysis of Ni²⁺ at low concentrations.[10][11]

Conclusion

This compound is a fundamentally important Schiff base ligand whose ease of synthesis and versatile coordination behavior have established its place in modern chemistry. Its ability to form stable complexes with various metals provides a platform for developing novel catalysts, potent therapeutic agents, and sensitive analytical tools. For researchers in chemistry and drug development, the continued exploration of this compound and its derivatives offers promising avenues for innovation and discovery.

References

N-Benzylideneaniline and its Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylideneaniline, a Schiff base compound, and its derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities. These compounds, characterized by the presence of an azomethine group (-CH=N-), have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of a primary amine (aniline or its substituted derivatives) with an aldehyde or ketone (benzaldehyde or its substituted derivatives). This reaction is often carried out under reflux conditions in a suitable solvent, such as ethanol.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of this compound derivatives is as follows:

  • Reactant Preparation: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in a minimal amount of a suitable solvent, such as absolute ethanol, in a round-bottom flask.

  • Reaction Initiation: A few drops of a catalytic amount of glacial acetic acid or another suitable acid catalyst may be added to the mixture to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from a few hours to several hours, depending on the specific reactants. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that crystallizes out is collected by filtration.

  • Purification: The crude product is washed with a small amount of cold ethanol or another appropriate solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS).

dot

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities

This compound and its derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and to interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.

dot

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway NBA This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) NBA->Bcl2 inhibits Bax Bax (Pro-apoptotic) NBA->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pores CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.

dot

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_N NF-κB (p50/p65) NFkB->NFkB_N translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NBA This compound Derivative NBA->IKK inhibits DNA DNA NFkB_N->DNA binds Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compoundHT-29 (Colon)32.1[1][2]
(4-fluorobenzylidene)-(3,5-dichlorophenyl)amineA549 (Lung)Not specified[3]
N-(4-Hydroxybenzylidene)-3-methoxyanilineLSD Enzyme0.3
N-(4-hydroxybenzyl)-3-methoxyanilineLSD Enzyme10

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HT-29) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well in 200 µL of complete culture medium and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically dissolved in a solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Activity

This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: The antimicrobial mechanism of these compounds is believed to involve multiple targets. In bacteria, they may inhibit essential enzymes like DNA gyrase, which is crucial for DNA replication. In fungi, they can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

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DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA allows replication NBA This compound Derivative NBA->DNA_Gyrase inhibits

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

// Styling edge [color="#5F6368"]; node [penwidth=1]; Ergosterol [fillcolor="#34A853", fontcolor="#FFFFFF"]; CellMembrane [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

References

N-Benzylideneaniline: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylideneaniline, a Schiff base synthesized from the condensation of benzaldehyde and aniline, stands as a cornerstone intermediate in organic synthesis.[1] Its imine (or azomethine, -HC=N-) functional group provides a locus of reactivity, making it a valuable building block for a diverse array of molecular architectures, particularly nitrogen-containing heterocycles and complex amines. This guide delves into the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to underscore its significance in synthetic and medicinal chemistry.

Synthesis of this compound

The most common and straightforward synthesis of this compound is the condensation reaction between benzaldehyde and aniline.[2] This reaction typically proceeds with high efficiency and can be performed under various conditions, including solvent-free and catalyzed protocols, aligning with the principles of green chemistry.

Synthetic Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of this compound, ranging from traditional heating to modern catalyzed, solvent-free approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

MethodCatalyst/SolventReaction TimeYield (%)Reference(s)
Conventional HeatingNone (neat)5 hours85[3]
Ethanol-Mediated Crystallization95% Ethanol~45 mins84–87[4]
Green Synthesis (Grinding)FeSO₄ (0.1%) / Solvent-free2 mins57
Green Synthesis (Biomass Catalyst)Kinnow Peel Powder / Solvent-free3 mins85[5][6]
PEG-400 CatalyzedPolyethylene Glycol-400 (PEG-400)< 1 hour98[7][8]
One-Pot from NitrobenzeneSupported Noble Metal (e.g., Pd, Ru)1-30 hours>95[9]
Experimental Protocol: Ethanol-Mediated Synthesis

This procedure, adapted from Organic Syntheses, is a reliable method for laboratory-scale preparation.[4]

Materials:

  • Benzaldehyde (106 g, 1 mole, freshly distilled)

  • Aniline (93 g, 1 mole, freshly distilled)

  • 95% Ethanol (165 cc)

  • 500-cc three-necked, round-bottomed flask

  • Mechanical stirrer

  • Ice bath

Procedure:

  • Place 106 g (1 mole) of freshly distilled benzaldehyde into the 500-cc flask equipped with a mechanical stirrer.[4]

  • While stirring rapidly, add 93 g (1 mole) of freshly distilled aniline. A spontaneous reaction occurs, characterized by heat evolution and the separation of water.[4]

  • Allow the mixture to stand for 15 minutes.[4]

  • Pour the reaction mixture into a 600-cc beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring.[4]

  • Crystallization should begin within approximately five minutes. Allow the mixture to stand for 10 minutes at room temperature, followed by 30 minutes in an ice-water bath to maximize crystal formation.[4]

  • Collect the crystals by filtration, wash them with a small amount of cold 95% ethanol, and allow them to air-dry.[10]

  • The expected yield is 152–157 g (84–87% of the theoretical amount). The product should have a melting point of approximately 51-52°C.[4] For higher purity, the product can be recrystallized from 85% ethanol.[4]

G cluster_workflow Synthesis Workflow: this compound reactants 1. Mix Benzaldehyde & Aniline reaction 2. Spontaneous Condensation (Exothermic, H₂O separation) reactants->reaction Stirring crystallize 3. Add Ethanol & Cool (Room Temp → Ice Bath) reaction->crystallize 15 min wait filter 4. Filtration & Washing (Cold 95% Ethanol) crystallize->filter product 5. Air Dry Product (this compound) filter->product

Caption: General workflow for the synthesis of this compound.

Physical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of synthesized this compound.

Physical Properties
PropertyValueReference(s)
CAS Number 538-51-2[11]
Molecular Formula C₁₃H₁₁N[11]
Molecular Weight 181.23 g/mol [11]
Appearance Yellowish crystals or powder[11]
Melting Point 52-54 °C
Spectroscopic Data
TechniqueKey Peaks / Shifts (ppm)InterpretationReference(s)
FT-IR (cm⁻¹) ~1625-1630C=N (Azomethine) stretch[12][13]
~3057-3060Aromatic C-H stretch[12]
¹H NMR (ppm) ~10.0Singlet, -CH=N (Azomethine proton)[12][13]
¹³C NMR (ppm) ~193.8-CH=N (Azomethine carbon)[12][13]

This compound as a Synthetic Precursor

The reactivity of the C=N double bond makes this compound a versatile substrate for various transformations, enabling the construction of more complex molecules.

G cluster_pathways Key Synthetic Pathways from this compound cluster_cyclo Cycloaddition cluster_reduction Reduction cluster_other Other Reactions start This compound c_32 [3+2] Cycloaddition (e.g., with Benzonitrile N-oxide) start->c_32 c_42 [4+2] Aza-Diels-Alder (Povarov Reaction) start->c_42 red Reduction (e.g., NaBH₄, H₂/Pd) start->red red_dimer Reductive Dimerization (e.g., Alkali Metals) start->red_dimer benzyne Reaction with Benzyne start->benzyne thiol Thiol Addition start->thiol p_32 1,2,4-Oxadiazolines c_32->p_32 p_42 Substituted Quinolines c_42->p_42 p_red N-Benzylaniline (Secondary Amine) red->p_red p_red_dimer Tetraphenylethylenediamines red_dimer->p_red_dimer p_benzyne Phenanthridines benzyne->p_benzyne p_thiol N,S-Acetals thiol->p_thiol

Caption: Synthetic utility of this compound as a precursor.

Cycloaddition Reactions

Cycloaddition reactions involving the imine bond are powerful methods for constructing five- and six-membered heterocyclic rings.

  • [3+2] Cycloaddition: The reaction of this compound with 1,3-dipoles like benzonitrile N-oxide provides a direct route to five-membered heterocycles such as 1,2,4-oxadiazolines.[14] These reactions are often highly regioselective.[14]

  • [4+2] Cycloaddition (Povarov Reaction): this compound can act as an azadiene in the Povarov reaction, an aza-Diels-Alder cycloaddition.[15] This reaction is a key method for synthesizing substituted quinolines and other six-membered nitrogen heterocycles, which are prevalent motifs in pharmaceuticals.[15]

Reduction and Reductive Dimerization
  • Reduction to Secondary Amines: The imine double bond is readily reduced to form N-benzylaniline, a secondary amine. This transformation is fundamental and can be achieved with a variety of reducing agents, including sodium borohydride, catalytic hydrogenation, or alkali metals.

  • Reductive Dimerization: Under specific conditions, particularly with alkali metals like sodium or lithium, this compound undergoes reductive dimerization to yield a diastereomeric mixture of N,N',1,2-tetraphenylethylenediamines.[16] The ratio of diastereomers can be influenced by the choice of metal and solvent polarity.[16]

Other Key Reactions
  • Reaction with Benzyne: this compound reacts with benzyne, a highly reactive intermediate, to produce compounds such as N-(o-anilinobenzhydryl)aniline and 5,6-dihydro-5,6-diphenylphenanthridine.[17]

  • Addition of Thiols: Thiols can add across the C=N bond, a reaction that can be catalyzed by acids, to form N,S-acetals.[18]

Experimental Protocol: [4+2] Cycloaddition (Povarov Reaction)

The following is a representative protocol for a catalyzed Povarov reaction.

Materials:

  • This compound

  • Dienophile (e.g., 2,3-dihydrofuran)

  • Catalyst (e.g., a Lewis acid or Brønsted acid, often at 5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1 equivalent) and the chosen catalyst (e.g., 5 mol%).

  • Dissolve the solids in the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0°C).

  • Add the dienophile (e.g., 2,3-dihydrofuran, typically 2 equivalents) dropwise to the solution.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the desired heterocyclic product.[15]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives serve as crucial scaffolds in the design and synthesis of new therapeutic agents. The structural motifs accessible from this precursor are frequently found in biologically active compounds.

  • Anticancer Activity: Derivatives of this compound have been investigated for their potential as anticancer agents.[1][19] In-silico docking studies have suggested that this compound itself may interact with proteins relevant to bone cancer, indicating its potential as a lead structure.[1]

  • Antimicrobial Properties: Certain substituted this compound derivatives have demonstrated significant in-vitro antibacterial and antifungal activity.[19] For example, (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine showed antibacterial efficacy against Escherichia coli comparable to penicillin.[19]

  • Pharmaceutical Intermediates: The compound is a vital intermediate in the synthesis of a wide range of drugs, including anti-anxiety medications, sedatives, penicillin-class antibiotics, and anti-parasitic drugs.[9] The secondary amines and heterocyclic systems derived from it are foundational structures in medicinal chemistry.

References

Navigating the Risks: A Technical Guide to the Safe Handling of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling N-Benzylideneaniline. Intended for professionals in research and development, this document synthesizes critical safety data, outlines emergency procedures, and details experimental principles for hazard assessment to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

The signal word for this compound is Warning .[5][6]

Hazard Statements:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

While there is limited evidence suggesting a potential carcinogenic effect, there is currently insufficient data for a conclusive assessment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁N
Molecular Weight181.24 g/mol [7]
AppearanceLight yellow solid powder[7]
Melting Point52 - 54 °C (125.6 - 129.2 °F)[7]
Boiling Point300 °C (572 °F)[7]
Flash Point> 110 °C (> 230 °F) (closed cup)

Table 2: Toxicity Data

EndpointValueSpeciesRouteSource
Acute ToxicityNo specific data available. The toxicological properties have not been fully investigated.[8] Animal experiments indicate that ingestion of less than 150 grams may be harmful.[1]-Oral[1]

Note: The absence of comprehensive acute toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), underscores the need for stringent adherence to safety protocols.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN166).[9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[5][6]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[9]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for small-scale laboratory use. For larger quantities, or in cases of insufficient ventilation or dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator (e.g., N95 dust mask) should be used.[5][6]

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

3.3. Handling Procedures

  • Avoid all personal contact, including inhalation of dust.[2]

  • Avoid dust formation.[9]

  • Do not eat, drink, or smoke when handling this substance.[2]

  • Wash hands thoroughly after handling.[2][9]

  • Open cuts, abraded, or irritated skin should not be exposed to this material.[1]

3.4. Storage Requirements

  • Store in original, tightly sealed containers.[2][9]

  • Store in a cool, dry, and well-ventilated area.[2][9]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[2][9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures

  • If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[9]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[9]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[9]

4.2. Firefighting Measures

  • This compound is a combustible solid that burns but propagates flame with difficulty.[1]

  • Suitable Extinguishing Media: Use foam, dry chemical powder, BCF (where regulations permit), or carbon dioxide. Water spray or fog should only be used for large fires.[2]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][9]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

4.3. Spill and Leak Procedures

  • Minor Spills: Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[2][9]

  • Major Spills: Evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.[2]

Experimental Protocols for Hazard Assessment

While specific, published experimental safety data for this compound is limited, the following sections describe the principles of standardized methodologies that would be used to determine its key safety parameters.

5.1. Determination of Flash Point (Solid)

The flash point of a solid substance like this compound is determined using a closed-cup method. A standard protocol, such as ASTM D93 (Pensky-Martens Closed Cup Tester), would be appropriate.

Methodology Principle:

  • A sample of the solid is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate.

  • A small flame is directed into the vapor space above the sample at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapors above the material ignite to produce a flash.

5.2. Principles of Acute Toxicity Testing

Standardized toxicity tests are essential for ensuring the reproducibility and comparability of results.[9] Guidelines for such tests are provided by organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Methodology Principle (Oral LD50 Test - Up-and-Down Procedure - OECD TG 425):

This method is a common approach to determine the acute oral toxicity of a substance while minimizing the number of animals used.

  • A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

  • The animal is observed for a set period (typically 48 hours) for signs of toxicity and mortality.

  • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • This sequential dosing continues, adjusting the dose up or down based on the outcome for the previous animal.

  • The LD50 is then calculated using the results of the series of tests, typically with a maximum likelihood method.

Hazard Mitigation and Logic Flow

The following diagram illustrates the logical workflow for identifying and mitigating the hazards associated with this compound.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment Identify Identify Chemical (this compound) ReviewSDS Review Safety Data Sheet (SDS) Identify->ReviewSDS GHS Understand GHS Classification - Skin Irrit. 2 - Eye Irrit. 2 - STOT SE 3 ReviewSDS->GHS Properties Analyze Physical/Chemical Properties ReviewSDS->Properties EngControls Implement Engineering Controls (Fume Hood, Ventilation) GHS->EngControls Inform Properties->EngControls Inform Fire Firefighting Procedures Properties->Fire If Ignition Occurs PPE Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat) EngControls->PPE Handling Follow Safe Handling Procedures PPE->Handling Storage Ensure Proper Storage Handling->Storage FirstAid First Aid Measures (Skin, Eye, Inhalation, Ingestion) Handling->FirstAid If Exposure Occurs Spill Spill & Leak Cleanup Handling->Spill If Spill Occurs

Caption: Hazard identification and mitigation workflow for this compound.

Reactivity Profile

  • Stability: this compound is stable under normal conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7][9]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[7][9]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[7][9]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[7][9]

By understanding and implementing the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively manage the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

N-Benzylideneaniline: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzylideneaniline, a Schiff base formed from the condensation of benzaldehyde and aniline, is a crucial imine intermediate in various organic syntheses. Its stability is a critical parameter in reaction kinetics, product yield, and the shelf-life of compounds containing this moiety. This technical guide provides an in-depth analysis of the stability of this compound, focusing on its primary degradation pathways: hydrolysis, thermal decomposition, and photodegradation. The guide details the mechanisms, influential factors, and experimental protocols for studying these degradation processes, presenting quantitative data where available.

Core Concepts of this compound Stability

The stability of the carbon-nitrogen double bond (C=N) in this compound is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The imine bond is susceptible to cleavage, primarily through hydrolysis, which is the most common degradation pathway. Thermal stress can also induce decomposition, while photochemical reactions can lead to degradation upon exposure to light.

Hydrolysis: The Primary Degradation Pathway

Hydrolysis is the most significant degradation pathway for this compound, involving the cleavage of the imine bond by water to regenerate benzaldehyde and aniline. The reaction is reversible and its rate is highly dependent on the pH of the medium.

Mechanism of Hydrolysis

The hydrolysis of this compound proceeds through a two-step mechanism involving a carbinolamine intermediate. The reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the imine nitrogen is protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting protonated carbinolamine then breaks down to form benzaldehyde and the anilinium ion.

  • Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly attack the imine carbon, forming a carbinolamine anion. Subsequent protonation and breakdown yield benzaldehyde and aniline.

The rate-determining step of the hydrolysis can change depending on the pH. At neutral and alkaline pH, the addition of water to the imine is typically the slowest step. In acidic conditions, the breakdown of the carbinolamine intermediate can become rate-limiting.[1]

Quantitative Data on Hydrolysis
Condition General Effect on Hydrolysis Rate Reference
Acidic (pH < 7)Rate increases with decreasing pH.[2]
Neutral (pH ≈ 7)Rate is at a minimum.[2]
Basic (pH > 7)Rate increases with increasing pH.[2]

Note: The table provides a general trend. Specific rate constants are highly dependent on the exact substrate, buffer, and temperature.

Experimental Protocol for Monitoring Hydrolysis

A common method for monitoring the hydrolysis of this compound is UV-Vis spectrophotometry. The disappearance of the characteristic UV absorbance of the imine can be followed over time.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, ethanol).

    • Prepare a series of buffer solutions covering the desired pH range.

  • Kinetic Measurements:

    • Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to a cuvette containing the buffer solution, pre-thermostated at the desired temperature.

    • Immediately start recording the absorbance at the λmax of this compound (around 315-325 nm, solvent dependent) at regular time intervals.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.

    • By plotting k_obs versus pH, a pH-rate profile can be constructed.

Analytical Methods for Degradation Products:

High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for the simultaneous quantification of this compound, benzaldehyde, and aniline.[3]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.

  • Column: A C18 reverse-phase column is typically employed.

  • Detection: UV detection at a wavelength where all three components have significant absorbance (e.g., 254 nm).

Thermal Degradation

This compound can undergo thermal decomposition at elevated temperatures. The process involves the cleavage of bonds, leading to the formation of various smaller molecules.

Thermal Degradation Products and Pathways

While specific studies on the thermal decomposition products of this compound are limited, related compounds suggest that pyrolysis can lead to the formation of benzonitrile, benzaldehyde, and other aromatic fragments[4]. The exact product distribution is dependent on the temperature and duration of heating.

Quantitative Data on Thermal Stability

Thermogravimetric analysis (TGA) can be used to determine the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature. A study on the synthesis of this compound using a catalyst characterized by TGA showed that significant weight loss for related organic materials occurs in the range of 230°C to 510°C[5]. This suggests that this compound is relatively stable at lower temperatures but will decompose at higher temperatures.

Parameter General Range Reference
Onset of Decomposition> 200 °C[5]

Note: This is an estimation based on related compounds. The exact decomposition temperature can be influenced by the purity of the sample and the experimental conditions.

Experimental Protocol for Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Set the desired heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study oxidative decomposition.

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) in a TGA pan.

  • Analysis:

    • Heat the sample according to the set temperature program.

    • Record the mass loss as a function of temperature.

    • The onset temperature of decomposition can be determined from the resulting thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

This technique can be used to identify the volatile products of thermal decomposition.

  • Instrument Setup:

    • A pyrolysis unit is coupled to a GC-MS system.

  • Sample Preparation:

    • A small amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis and Analysis:

    • The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.

    • The resulting volatile fragments are separated by the GC column and identified by the mass spectrometer.[6]

Photodegradation

Exposure to light, particularly in the UV region, can induce the degradation of this compound. This process involves the absorption of photons, leading to excited electronic states that can undergo various chemical reactions.

Photodegradation Pathways

The photodegradation of this compound can proceed through several pathways, including isomerization, cyclization, and fragmentation. The specific pathway is dependent on the wavelength of light and the solvent. For some N-benzylideneanilines, photochromism has been observed, where irradiation leads to the formation of a transient colored species[7].

Quantitative Data on Photodegradation
Experimental Protocol for Photodegradation Studies

Determining Photodegradation Quantum Yield:

  • Light Source: Use a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength where this compound absorbs.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (a compound with a known quantum yield).

  • Sample Irradiation:

    • Irradiate a solution of this compound of known concentration in a suitable solvent.

    • Monitor the decrease in the concentration of this compound over time using an appropriate analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculation: The quantum yield can be calculated using the following equation: Φ = (moles of this compound reacted) / (moles of photons absorbed)

Signaling Pathways and Experimental Workflows

The degradation pathways of this compound can be visualized to better understand the relationships between the different processes and intermediates.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed N_Benzylideneaniline This compound Carbinolamine Carbinolamine Intermediate N_Benzylideneaniline->Carbinolamine + H2O, H+ N_Benzylideneaniline->Carbinolamine + OH- Products Benzaldehyde + Aniline Carbinolamine->Products Breakdown Degradation_Overview cluster_degradation Degradation Pathways N_Benzylideneaniline This compound Hydrolysis Hydrolysis N_Benzylideneaniline->Hydrolysis H2O, pH Thermal_Degradation Thermal Degradation N_Benzylideneaniline->Thermal_Degradation Heat Photodegradation Photodegradation N_Benzylideneaniline->Photodegradation Light (hν) Benzaldehyde + Aniline Benzaldehyde + Aniline Hydrolysis->Benzaldehyde + Aniline Decomposition Products Decomposition Products Thermal_Degradation->Decomposition Products Photoproducts Photoproducts Photodegradation->Photoproducts Experimental_Workflow_Hydrolysis A Prepare this compound and Buffer Solutions B Initiate Hydrolysis in Cuvette A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometry) B->C D Determine Pseudo-First-Order Rate Constant (k_obs) C->D E Construct pH-Rate Profile D->E

References

A Technical Guide to the Cis-Trans Isomerization of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylideneaniline (NBA), a prototypical Schiff base, serves as a fundamental model for studying cis-trans isomerization around the carbon-nitrogen double bond. This process, which can be initiated thermally or photochemically, involves the interconversion between the stable trans (E) isomer and the metastable cis (Z) isomer. Understanding the mechanisms, kinetics, and thermodynamics of this isomerization is crucial for applications in molecular switches, photochromic materials, and the design of pharmacologically active compounds. This technical guide provides an in-depth exploration of the core principles of NBA isomerization, detailing the underlying mechanisms, summarizing key quantitative data, and presenting standardized experimental protocols for its investigation.

Introduction to this compound Isomerization

This compound is an aromatic imine formed from the condensation of benzaldehyde and aniline. The central C=N bond restricts free rotation, giving rise to two distinct geometric isomers: trans-NBA and cis-NBA. The trans isomer is the thermodynamically more stable form under ambient conditions.[1] Structurally, the NBA molecule is non-planar, with the aniline-ring twisted significantly out of the plane of the imine bond, a conformation that influences its electronic and spectroscopic properties.[2]

The interconversion between these isomers can be triggered by two primary pathways:

  • Photochemical Isomerization : Absorption of ultraviolet (UV) light promotes the conversion of the stable trans isomer to the higher-energy cis isomer.[3]

  • Thermal Isomerization : The metastable cis isomer can relax back to the trans form upon the input of thermal energy. This process is often spontaneous at room temperature, making the cis isomer difficult to isolate without cryogenic conditions.[4]

The study of this dynamic process provides valuable insights into reaction kinetics, transition state theory, and the effects of molecular structure on reactivity.

Mechanisms of Isomerization

The interconversion between cis and trans NBA isomers proceeds through distinct thermal and photochemical pathways, each with a unique transition state and activation mechanism.

2.1 Thermal cis → trans Isomerization: The Inversion Pathway

The thermal relaxation from the cis to the trans isomer does not occur through a simple rotation around the C=N bond, which would involve breaking the π-bond and a high activation energy. Instead, extensive experimental and computational studies have shown that the process proceeds via a lateral shift or "inversion" mechanism .[5]

In this pathway, the nitrogen atom of the imine undergoes rehybridization from sp² to a linear sp-hybridized transition state. This allows the phenyl group attached to the nitrogen to "swing" to the opposite side without C=N bond rotation. This inversion mechanism has a significantly lower activation energy (approximately 70 kJ/mol) compared to the rotational pathway.[5]

2.2 Photochemical trans → cis Isomerization

Upon irradiation with UV light (typically around 313-355 nm), the trans-NBA molecule absorbs a photon, promoting an electron to an excited state (e.g., a π→π* transition).[4][6] In the excited state, the energy barrier for rotation around the C=N bond is significantly reduced. The molecule undergoes rapid rotation to a perpendicular geometry and then relaxes back to the electronic ground state. This relaxation can yield either the cis or trans isomer, but the process effectively populates the metastable cis state, which can be trapped and studied at low temperatures.[4][6]

The following diagram illustrates the two primary isomerization pathways.

IsomerizationPathways cluster_gs Ground State (S0) cluster_ts Transition State trans_isomer trans-N-Benzylideneaniline (Thermodynamically Stable) cis_isomer cis-N-Benzylideneaniline (Metastable) trans_isomer->cis_isomer UV Light (hν) (Photochemical Isomerization) inversion_ts Inversion Transition State (sp-hybridized N) cis_isomer->inversion_ts Thermal Energy (Δ) inversion_ts->trans_isomer Relaxation

Caption: Isomerization pathways for this compound.
Quantitative Data: Kinetics and Thermodynamics

The thermal cis → trans isomerization of N-benzylideneanilines follows first-order kinetics. The rate of this reaction is highly sensitive to electronic effects imparted by substituents on either aromatic ring. The activation energy for the thermal isomerization of the parent compound is approximately 70 kJ/mol.[5]

Table 1: Kinetic and Thermodynamic Parameters for Thermal Isomerization of para-Substituted N-Benzylideneanilines

The following table summarizes kinetic data for the thermal relaxation of photoisomerized solutions of substituted N-benzylideneanilines in ethanol at 30.0 °C.

Substituent (X) on Benzylidene Ring (Y=H)Rate Constant (k) x 10³ s⁻¹Activation Energy (Ea) kcal/molEntropy of Activation (ΔS*) cal/(mol·K)
-N(CH₃)₂0.9617.1-8
-OCH₃1.816.9-8
-CH₃2.116.8-8
-H2.716.6-8
-Cl3.916.3-8
-Br4.116.2-8
-NO₂10.215.3-9
Substituent (Y) on Aniline Ring (X=H)Rate Constant (k) x 10³ s⁻¹Activation Energy (Ea) kcal/molEntropy of Activation (ΔS*) cal/(mol·K)
-N(CH₃)₂0.0519.8-6
-OCH₃0.4518.2-7
-CH₃1.117.4-7
-H2.716.6-8
-Cl12.615.6-8
-Br15.815.4-8
-NO₂79412.4-11

Data synthesized from literature reports. The original study should be consulted for specific experimental conditions.

Photoisomerization Quantum Yield (Φ)

The quantum yield (Φ) of the trans → cis photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules isomerized per photon absorbed. While this is a critical parameter, specific values for the parent this compound are not consistently reported and are highly dependent on experimental conditions such as solvent, temperature, and excitation wavelength. It has been noted that the quantum yield is generally lower in the solid state compared to in solution, likely due to steric constraints.[6]

Experimental Protocols

Investigating the isomerization of NBA requires a combination of synthesis, controlled irradiation, and spectroscopic monitoring.

4.1 Synthesis of this compound

This compound is readily prepared via the condensation of benzaldehyde and aniline.

  • Materials : Benzaldehyde (1 equivalent), Aniline (1 equivalent), Anhydrous Ethanol.

  • Procedure :

    • Prepare separate solutions of equimolar quantities of benzaldehyde and aniline in anhydrous ethanol.

    • Mix the two ethanol solutions at room temperature with stirring.

    • The product, this compound, will precipitate from the solution as a pale yellow solid.

    • Collect the solid by vacuum filtration.

    • Purify the product by recrystallization from anhydrous ethanol to yield the pure trans isomer.

    • Confirm purity and structure using ¹H NMR, ¹³C NMR, and melting point analysis.

4.2 Protocol for Photochemical Isomerization and UV-Vis Monitoring

This protocol describes the generation of the cis isomer and its observation using UV-Visible spectroscopy. The use of low temperatures is critical to prevent rapid thermal back-isomerization.

  • Equipment : UV-Vis spectrophotometer with a cryostat sample holder, quartz cuvette, UV lamp source (e.g., 200W mercury arc) with a monochromator or filter for wavelength selection (e.g., 313 nm or 355 nm).[4][6]

  • Procedure :

    • Prepare a dilute solution of purified trans-NBA in a suitable solvent (e.g., ethanol, methanol, or a hydrocarbon like methylcyclohexane).

    • Transfer the solution to a quartz cuvette and place it in the cryostat.

    • Cool the sample to a stable low temperature (e.g., -100 °C or 77 K).

    • Record a baseline UV-Vis absorption spectrum of the trans isomer.

    • Irradiate the sample with UV light at the selected wavelength. Monitor spectral changes in real-time or at fixed intervals. The absorbance of the trans isomer's primary band will decrease while new features corresponding to the cis isomer appear.

    • Continue irradiation until a photostationary state is reached (i.e., no further significant changes in the spectrum are observed).

    • To observe thermal relaxation, turn off the UV source and gradually increase the sample temperature, recording spectra at intervals to monitor the conversion back to the trans isomer.

The following diagram outlines a typical workflow for studying NBA isomerization.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Isomerization Experiment cluster_kinetics Kinetic Analysis synthesis Synthesize and Purify trans-N-Benzylideneaniline solution Prepare Dilute Solution in Spectroscopic Solvent synthesis->solution cool Cool Sample in Cryostat (e.g., 77 K) solution->cool baseline Record Baseline Spectrum (UV-Vis or NMR) cool->baseline irradiate Irradiate with UV Light (trans → cis conversion) baseline->irradiate cis_spectrum Record Spectrum of Photostationary State irradiate->cis_spectrum warm Increase Temperature to Target for Kinetic Run cis_spectrum->warm monitor Monitor Spectral Changes vs. Time (cis → trans) warm->monitor calculate Calculate Rate Constants (k) and Activation Parameters (Ea, ΔS*) monitor->calculate

Caption: General experimental workflow for studying NBA isomerization.
4.3 Protocol for NMR Kinetic Analysis of Thermal Relaxation

NMR spectroscopy is a powerful tool for monitoring the kinetics of the cis → trans isomerization, as the proton signals for each isomer are distinct.

  • Equipment : NMR spectrometer equipped with a variable temperature probe.

  • Procedure :

    • Prepare a concentrated solution of trans-NBA in a deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) in an NMR tube.

    • Cool the sample in the NMR probe to a very low temperature (e.g., 193 K / -80 °C) where thermal isomerization is negligible.

    • Irradiate the sample ex-situ with a UV lamp until a significant population of the cis isomer is generated.

    • Quickly insert the cold NMR tube back into the pre-cooled NMR probe.

    • Acquire an initial ¹H NMR spectrum to determine the initial ratio of cis to trans isomers.

    • Rapidly increase the probe temperature to the desired value for the kinetic run (e.g., 250 K / -23 °C).

    • Acquire a series of ¹H NMR spectra at timed intervals.

    • Integrate the distinct signals for the cis and trans isomers (e.g., the imine C-H proton) in each spectrum to determine their relative concentrations over time.

    • Plot ln([cis]/[cis]₀) versus time. The slope of this line will be -k, where k is the first-order rate constant.

    • Repeat the experiment at several different temperatures to construct an Arrhenius or Eyring plot and determine the activation energy (Ea) and other thermodynamic parameters.[7]

Conclusion

The cis-trans isomerization of this compound is a well-defined process that serves as an excellent platform for studying fundamental chemical principles. The photochemical trans-to-cis conversion and the thermally activated cis-to-trans back-isomerization via an inversion mechanism are key features of this system. The kinetics of the thermal process are highly tunable through electronic modifications of the aromatic rings, making it a versatile scaffold for the design of functional molecular systems. The experimental protocols outlined herein provide a robust framework for researchers to synthesize, manipulate, and analyze this dynamic molecular behavior.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-benzylideneaniline, a common Schiff base, through the condensation reaction of benzaldehyde and aniline. This protocol is intended for researchers, scientists, and professionals in drug development. The application note includes a comprehensive experimental procedure, a summary of quantitative data from various synthetic methods, and visual diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

This compound is an important organic compound belonging to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (azomethine group). These compounds are valuable intermediates in organic synthesis and are utilized in the preparation of various biologically active molecules. They also find applications as ligands in coordination chemistry.[1][2][3] The synthesis of this compound is a classic example of a condensation reaction between an aldehyde and a primary amine. This document outlines a reliable and straightforward procedure for its preparation on a laboratory scale.

Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for high yield and purity.[4][5]

2.1. Materials and Equipment

  • Reagents:

    • Benzaldehyde (C₇H₆O), freshly distilled

    • Aniline (C₆H₅NH₂), freshly distilled

    • 95% Ethanol

    • 85% Ethanol (for recrystallization, optional)

  • Equipment:

    • 500 mL three-necked round-bottomed flask

    • Mechanical stirrer

    • Beakers (600 mL)

    • Büchner funnel and suction flask

    • Ice bath

    • Filter paper

    • Melting point apparatus

2.2. Procedure

  • To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 106 g (1 mole) of freshly distilled benzaldehyde.[4]

  • With rapid stirring, add 93 g (1 mole) of freshly distilled aniline to the flask.[4] A spontaneous reaction will occur, characterized by the evolution of heat and the separation of water.

  • Allow the reaction mixture to stand for 15 minutes at room temperature.[4][5]

  • In a separate 600 mL beaker, prepare 165 mL of 95% ethanol.[4]

  • Pour the reaction mixture into the beaker containing ethanol while stirring vigorously.[4]

  • Crystallization should begin within approximately 5 minutes. Allow the mixture to stand for an additional 10 minutes at room temperature.[4][5]

  • Place the beaker in an ice bath for 30 minutes to ensure complete crystallization.[1][4][5]

  • Transfer the resulting crystalline mass to a Büchner funnel and filter under suction.

  • Press the crystals firmly on the funnel to remove excess solvent and then air-dry the product.

  • The expected yield of this compound is 152–158 g.[4] The product should have a melting point of approximately 52°C.[4][6]

  • (Optional) Recrystallization: For a product of higher purity, the crude this compound can be recrystallized from 85% ethanol.[4]

Data Presentation

The following table summarizes quantitative data from various reported synthesis protocols for this compound.

ParameterMethod 1Method 2Method 3
Reactants Benzaldehyde, AnilineBenzaldehyde, AnilineBenzaldehyde, Aniline
Stoichiometry 1:1 molar ratioEquimolar1:1 molar ratio
Solvent None (initially), then 95% EthanolNoneMethanol (for reflux)
Temperature Room temperature, then ice bath125°C80°C (Reflux)
Reaction Time ~15 minutes5 hours4 hours
Yield 84–87%85%84%
Melting Point 52°C (pure), 51°C (from mother liquor)54°C56.2°C
Reference Organic Syntheses[4]PrepChem[7]Semantic Scholar[1]

Mandatory Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product benzaldehyde Freshly Distilled Benzaldehyde mixing Mix Reactants (Rapid Stirring) benzaldehyde->mixing aniline Freshly Distilled Aniline aniline->mixing standing Stand for 15 min mixing->standing ethanol_addition Pour into 95% Ethanol standing->ethanol_addition crystallization Crystallize (RT then Ice Bath) ethanol_addition->crystallization filtration Filter via Büchner Funnel crystallization->filtration drying Air Dry filtration->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism: Schiff Base Formation

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzaldehyde Benzaldehyde carbinolamine Carbinolamine benzaldehyde->carbinolamine + Aniline (Nucleophilic Attack) aniline Aniline aniline->carbinolamine schiff_base This compound (Schiff Base) carbinolamine->schiff_base Dehydration water Water carbinolamine->water (-H₂O)

Caption: Reaction mechanism for the formation of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Aniline and benzaldehyde are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all chemicals with care and dispose of chemical waste according to institutional guidelines.

Characterization

The synthesized this compound can be characterized by various analytical techniques:

  • Melting Point: The melting point of the pure product is expected to be in the range of 52-54°C.[6][8]

  • Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic C=N stretching vibration peak around 1625-1630 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The azomethine proton (-CH=N-) typically appears as a singlet around 10.0 ppm in the ¹H NMR spectrum, and the azomethine carbon appears around 193.8 ppm in the ¹³C NMR spectrum.[1][3][9]

This document is for informational purposes only and should be used by trained professionals in a laboratory setting.

References

Application Notes and Protocols for the Synthesis of N-Benzylideneaniline via Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for the synthesis of N-Benzylideneaniline, a significant intermediate in organic and medicinal chemistry.[1][2] The protocols detailed below offer various methodologies, from conventional heating to environmentally friendly approaches, catering to diverse laboratory settings and research objectives.

This compound and its derivatives are recognized for their wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[2] They serve as crucial precursors in the synthesis of various pharmaceuticals, such as anti-anxiety medications and antibiotics.[1]

Experimental Overview and Comparison

The synthesis of this compound is primarily achieved through the condensation reaction of benzaldehyde and aniline.[3] This reaction can be performed under different conditions, influencing the reaction time, yield, and environmental impact. Below is a summary of various experimental approaches with their key parameters.

Methodology Reactants (Molar Ratio) Solvent Catalyst Temperature (°C) Reaction Time Yield (%) Melting Point (°C) Reference
Conventional HeatingBenzaldehyde (1), Aniline (1)NoneNone1255 hours8554[4]
Conventional Heating with RecrystallizationBenzaldehyde (1), Aniline (1)95% Ethanol (for workup)NoneRoom Temp -> Ice Bath15 min (reaction), 40 min (crystallization)84-8751-52[5]
Reflux in MethanolBenzaldehyde (1.025 mmol), Aniline (1.010 mmol)MethanolNone804 hours83.9956.2[6]
Green Chemistry (Solvent-Free)Benzaldehyde (equimolar), Aniline (equimolar)NoneFeSO4 (0.1%)Room Temperature2 min5752
Microwave-AssistedBenzaldehyde (1 mmol), 4-fluoroaniline (1 mmol)NoneNoneMicrowave Irradiation8 min--[7]

Experimental Protocols

Protocol 1: Conventional Synthesis without Solvent

This protocol is a straightforward method that involves the direct reaction of the starting materials upon heating.

Materials:

  • Benzaldehyde (freshly distilled)

  • Aniline (freshly distilled)

  • Porcelain dish

  • Oil bath

  • Ice-water bath

  • Stirring rod

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a porcelain dish, combine 10.6 g of benzaldehyde and 9.3 g of aniline.[4]

  • Heat the mixture in an oil bath at 125°C for 5 hours.[4]

  • While still warm, pour the product into a beaker containing ice-water with constant stirring.[4]

  • The this compound will solidify. Collect the solid product by filtration and wash it with water.[4]

  • For further purification, recrystallize the crude product from ethanol.[4]

  • Dry the purified crystals and determine the melting point. The expected melting point is around 54°C and the anticipated yield is approximately 85%.[4]

Protocol 2: Green Chemistry Approach (Solvent-Free, Room Temperature)

This environmentally friendly method avoids the use of organic solvents and high temperatures.

Materials:

  • Benzaldehyde

  • Aniline

  • Iron(II) sulfate (FeSO4) (catalyst)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, place equimolar quantities of aniline and benzaldehyde.

  • Add a catalytic amount of FeSO4 (0.1%).

  • Grind the mixture with the pestle, applying pressure, for approximately 2 minutes. The formation of water and a solid product will be observed.

  • Remove the formed water to prevent hydrolysis of the product.

  • Recrystallize the solid product from ethanol.

  • Dry the product and record the yield and melting point. A yield of around 57% and a melting point of 52°C can be expected.

Protocol 3: Synthesis with Reflux in Ethanol

This method utilizes a solvent and reflux to carry out the reaction.

Materials:

  • Benzaldehyde

  • Aniline

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar and magnetic stirrer

  • Heating mantle

  • Ethanol

  • Ice bath

Procedure:

  • Mix equimolar quantities of benzaldehyde (e.g., 10.143 ml) and aniline (e.g., 9.099 ml) in a round-bottom flask equipped with a stirring bar and a reflux condenser.[6]

  • The reaction is exothermic and will begin within seconds, leading to the separation of water.[6]

  • Reflux the mixture at 80°C for four hours.[6]

  • After reflux, pour the hot mixture into a beaker containing absolute ethanol (e.g., 16.5 ml) with vigorous stirring.[6]

  • Induce crystallization by placing the beaker in an ice bath for 30 minutes.[6]

  • Collect the solid product by filtration and dry it in a desiccator.[6] This method can yield up to 83.99% of the product with a melting point of 56.2°C.[6]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques and physical constant determination.

  • Melting Point: The melting point should be determined and compared with the literature values (typically in the range of 51-56°C).[4][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the azomethine group (C=N) around 1625-1630 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet at around 10.0 ppm.[6]

    • ¹³C NMR: The carbon of the azomethine group (CH=N) will show a signal at approximately 193.8 ppm.[6]

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of steps, from reactant preparation to product analysis. The following diagram illustrates this general workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reactants Reactants (Benzaldehyde, Aniline) mixing Mixing & Reaction reactants->mixing solvent_catalyst Solvent/Catalyst (Optional) solvent_catalyst->mixing precipitation Precipitation/ Crystallization mixing->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (MP, IR, NMR) recrystallization->characterization yield_calc Yield Calculation recrystallization->yield_calc

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway and Reaction Mechanism

The formation of this compound proceeds through a condensation reaction, which involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.

reaction_mechanism benzaldehyde Benzaldehyde intermediate Intermediate Ion (Hemiaminal) benzaldehyde->intermediate + Aniline aniline Aniline aniline->intermediate water Water (Elimination) intermediate->water product This compound intermediate->product - H2O

Caption: Reaction mechanism for the formation of this compound.

References

The Versatility of N-Benzylideneaniline in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylideneaniline, a readily accessible Schiff base, serves as a cornerstone building block in the synthesis of a diverse array of heterocyclic compounds. Its imine functionality provides a reactive handle for various cycloaddition and multicomponent reactions, leading to the formation of valuable nitrogen-containing ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds utilizing this compound and its derivatives.

Application Notes

This compound is a versatile precursor for the synthesis of several key heterocyclic families, including:

  • Azetidinones (β-Lactams): The [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, between an imine and a ketene is a fundamental method for constructing the β-lactam ring. This compound and its substituted analogues readily undergo this reaction, providing access to a wide range of monocyclic β-lactams, which are precursors to more complex antibacterial agents.[1][2][3][4]

  • Quinolines: The Povarov reaction, a powerful multicomponent reaction, utilizes an aniline, an aldehyde (which in situ form an this compound derivative), and an activated alkene or alkyne to construct the quinoline scaffold via an inverse-electron-demand Diels-Alder reaction.[5][6] This method is highly valued for its atom economy and ability to generate molecular complexity in a single step.

  • Thiazolidinones: These heterocycles can be synthesized by the reaction of Schiff bases with thioglycolic acid. The reaction proceeds via a cyclocondensation mechanism and provides access to thiazolidin-4-ones, a class of compounds with a broad spectrum of pharmacological activities.[7][8][9]

  • Pyrimidines and Imidazoles: While direct one-pot syntheses from this compound are less common, derivatives of this compound are employed in multicomponent reactions to generate these important heterocyclic systems.[10][11][12][13][14] For instance, imine intermediates are crucial in condensation reactions that lead to the formation of pyrimidine and imidazole rings.

The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds starting from this compound or its in situ generated equivalents.

Synthesis of Azetidinones (β-Lactams) via Staudinger Cycloaddition

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam. In this protocol, the ketene is generated in situ from chloroacetyl chloride in the presence of a base, typically triethylamine.

Staudinger_Synthesis cluster_reactants Reactants cluster_product Product imine This compound chloroacetyl_chloride Chloroacetyl Chloride zwitterion Zwitterionic Intermediate imine->zwitterion triethylamine Triethylamine (Base) ketene Ketene (in situ) chloroacetyl_chloride->ketene + Triethylamine - Triethylammonium chloride ketene->zwitterion [2+2] Cycloaddition beta_lactam 1,4-Diphenyl-3-chloro- azetidin-2-one zwitterion->beta_lactam Ring Closure

Staudinger synthesis of a β-lactam.
Experimental Protocol: Synthesis of 1,4-Diphenyl-3-chloroazetidin-2-one

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • 1,4-Dioxane (anhydrous)

  • Ice-cold water

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for elution

Procedure:

  • In a round-bottomed flask, dissolve this compound (0.002 mole) and triethylamine (0.004 mole) in 50 ml of anhydrous 1,4-dioxane.

  • Cool the solution in an ice bath and stir magnetically.

  • To the well-stirred, cooled solution, add chloroacetyl chloride (0.004 mole) dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at room temperature.

  • Allow the mixture to stand at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and air-dry.

  • Purify the crude product by column chromatography over silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure 1,4-diphenyl-3-chloroazetidin-2-one.[15]

Quantitative Data Summary:

CompoundStarting MaterialReagentsSolventYield (%)
1,4-Diphenyl-3-chloroazetidin-2-oneThis compoundChloroacetyl chloride, Triethylamine1,4-Dioxane60-78[15]
Substituted 1-aryl-3-chloro-4-arylazetidin-2-onesSubstituted Schiff basesChloroacetyl chloride, Triethylamine1,4-Dioxane50-96[2]

Synthesis of Quinolines via Povarov Reaction

The Povarov reaction is a versatile method for synthesizing tetrahydroquinolines and quinolines. It involves the reaction of an aromatic imine (like this compound) with an electron-rich alkene or alkyne, typically catalyzed by a Lewis acid or Brønsted acid.

Povarov_Reaction cluster_reactants Reactants cluster_product Product aniline Aniline benzaldehyde Benzaldehyde imine This compound (in situ) aniline->imine alkyne Alkyne benzaldehyde->imine catalyst Iodine (Catalyst) catalyst->imine activates diels_alder_intermediate Diels-Alder Adduct imine->diels_alder_intermediate + Alkyne [4+2] Cycloaddition quinoline 2,4-Diphenylquinoline diels_alder_intermediate->quinoline Oxidation

Povarov reaction for quinoline synthesis.
Experimental Protocol: Synthesis of 2,4-Diphenylquinoline

Materials:

  • Aniline

  • Benzaldehyde

  • Phenylacetylene

  • Molecular Iodine (I₂)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of aniline (1 mmol) and benzaldehyde (1 mmol) in the chosen solvent, add molecular iodine (catalytic amount).

  • Stir the mixture at room temperature for a few minutes to allow for the in situ formation of this compound.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the required time, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-diphenylquinoline.[5]

Quantitative Data Summary:

ProductReactantsCatalystYield (%)
Substituted QuinolinesAniline, Aldehyde, AlkyneMolecular IodineVaries[5]
TetrahydroquinolinesAniline, Aldehyde, AlkeneLewis AcidsVaries[16]

Synthesis of 4-Thiazolidinones

4-Thiazolidinones are synthesized through the cyclocondensation of an imine with thioglycolic acid.

Thiazolidinone_Synthesis cluster_reactants Reactants cluster_product Product imine This compound thioglycolic_acid Thioglycolic Acid adduct Thioether Adduct imine->adduct catalyst ZnCl₂ (optional) thioglycolic_acid->adduct Nucleophilic Addition catalyst->imine activates thiazolidinone 2,3-Diphenyl- thiazolidin-4-one adduct->thiazolidinone Intramolecular Cyclization (-H₂O)

Synthesis of a 4-thiazolidinone.
Experimental Protocol: Synthesis of 2,3-Diphenylthiazolidin-4-one

Materials:

  • This compound

  • Thioglycolic acid

  • Anhydrous Zinc Chloride (ZnCl₂) (optional, as catalyst)

  • Benzene or Toluene (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (0.01 mol) in anhydrous benzene or toluene (50 mL).

  • Add thioglycolic acid (0.012 mol) to the solution.

  • Add a catalytic amount of anhydrous zinc chloride (a pinch).[8]

  • Reflux the reaction mixture for 4-6 hours, collecting the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylthiazolidin-4-one.[7]

Quantitative Data Summary:

ProductStarting MaterialReagentsCatalystYield (%)
2,3-Diphenylthiazolidin-4-oneThis compoundThioglycolic acidZnCl₂Varies
Substituted 2,3-diarylthiazolidin-4-onesSubstituted Schiff basesThioglycolic acidZnCl₂50-79[8]

These protocols highlight the utility of this compound as a versatile synthon in the construction of diverse and medicinally relevant heterocyclic frameworks. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes them valuable tools for both academic research and industrial drug development.

References

Application Notes and Protocols: N-Benzylideneaniline as a Ligand for Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes featuring the N-benzylideneaniline ligand. Detailed protocols for key experiments are included to facilitate the practical application of this versatile Schiff base ligand in coordination chemistry, catalysis, and medicinal chemistry.

Introduction

This compound, a Schiff base derived from the condensation of benzaldehyde and aniline, serves as an excellent chelating agent for a variety of metal ions. The presence of the azomethine (-CH=N-) group provides a key coordination site, and the aromatic rings offer opportunities for structural modification to tune the electronic and steric properties of the resulting metal complexes. These complexes have garnered significant interest due to their diverse applications, including catalysis, and their potential as antimicrobial and anticancer agents.[1][2][3]

Applications of this compound Metal Complexes

The versatility of the this compound ligand allows for the formation of stable complexes with numerous transition metals, leading to a wide array of applications.

Catalysis

This compound metal complexes, particularly those of ruthenium, have demonstrated significant catalytic activity in various organic transformations. A notable application is in transfer hydrogenation reactions. For instance, a Ru(II) complex with a hemilabile P^N-ligand derived from this compound has been shown to achieve high conversions (up to 96%) in the hydrogen transfer reaction of this compound itself.[4] Similarly, ruthenium complexes with pincer-type ligands have exhibited high activity and selectivity in the transfer hydrogenation of imines.[4] Cobalt(II) and Nickel(II) complexes of this compound have also been screened for their catalytic activity in reactions such as the benzoylation of phenol, where they were found to be moderately active.[5]

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research. Metal complexes of this compound and its derivatives have shown promising activity against various bacterial and fungal strains. The chelation of the metal ion to the Schiff base ligand often enhances its antimicrobial properties. For example, a study on (E)-N-(4-chlorobenzylidene) aniline, a derivative of this compound, demonstrated broad-spectrum antifungal and antibacterial activity.[6] The increased lipophilicity of the metal complexes is believed to facilitate their transport across microbial cell membranes, leading to enhanced biological activity.

Anticancer Activity

The search for novel, effective, and less toxic anticancer drugs is a major focus in medicinal chemistry. Metal complexes of Schiff bases, including this compound, have emerged as a promising class of compounds. The coordination of a metal ion can significantly influence the cytotoxic properties of the ligand. Studies have shown that metal complexes of ligands structurally similar to this compound exhibit significant anticancer activity against various cancer cell lines, such as human breast adenocarcinoma (MCF-7).[7][8] The mechanism of action is often attributed to the complex's ability to interact with DNA, leading to apoptosis of cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its metal complexes from various studies. Direct comparison between studies should be made with caution due to differing experimental conditions.

Table 1: Physicochemical Properties of this compound and its Nickel Complex [9][10][11]

PropertyThis compound (Ligand)[Ni(this compound)₂Cl₂]
ColorOff-whiteOlive green
Melting Point (°C)56.2175.6
Electrical Conductivity (Ω⁻¹cm⁻¹)-84 x 10⁻⁶
Molar Conductance (Ω⁻¹cm²mol⁻¹)-High (behaves as an electrolyte)[5]
UV-Vis λ_max (nm)375.9, 386.4360

Table 2: Spectroscopic Data for this compound and its Metal Complexes [5][9]

Spectroscopic FeatureThis compound (Ligand)Metal Complexes
FT-IR: ν(C=N) (cm⁻¹)~1627Shift to lower frequency (~1603-1625) upon coordination
¹H NMR: δ(CH=N) (ppm)~9.9-10.0Shift upon coordination
¹³C NMR: δ(CH=N) (ppm)~194.0Shift upon coordination (~193.7)

Table 3: Catalytic Activity of this compound Ruthenium Complexes in Transfer Hydrogenation [4]

CatalystSubstrateConversion (%)
Ru(II) complex with hemilabile P^N-ligandThis compound96
Ru(II) complex with hemilabile P^N-ligandAcetophenone35
Dichloro bis-(8-(diphenylphosphino)quinoline) ruthenium(II)Imine hydrogenationHigh

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the this compound Schiff base ligand via the condensation of benzaldehyde and aniline.[3][9]

Materials:

  • Benzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round bottom flask, mix equimolar amounts of benzaldehyde and aniline.

  • Add a catalytic amount of a suitable catalyst (e.g., Kinnow peel powder as a green catalyst) or a few drops of glacial acetic acid.[3]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 3 minutes for the green catalyst method) or reflux for several hours.[3][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase.[3]

  • Upon completion, pour the reaction mixture into ice-cold ethanol to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.

  • Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of a Nickel(II)-N-benzylideneaniline Complex

This protocol outlines the synthesis of a nickel(II) complex using the prepared this compound ligand.[9][10]

Materials:

  • This compound (2 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 mmol)

  • Methanol

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (0.02 mole) in methanol in a round bottom flask.[9]

  • In a separate flask, dissolve NiCl₂·6H₂O (0.01 mole) in methanol.[9]

  • Add the methanolic solution of NiCl₂·6H₂O to the ligand solution with constant stirring.

  • Reflux the reaction mixture for approximately 6 hours at 80°C.[9]

  • Allow the solution to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid complex with petroleum ether and dry it in a desiccator.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general workflow for evaluating the anticancer activity of the synthesized this compound metal complexes using the MTT assay.[12][13]

Materials:

  • Synthesized metal complexes

  • Human cancer cell line (e.g., HT-29 colon cancer cells)[13]

  • Complete cell culture medium (e.g., MEM with 10% FCS)[13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized metal complexes in the cell culture medium. Add the different concentrations of the complexes to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the complex compared to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_application Application Screening cluster_analysis Data Analysis & Conclusion start Start: Reagents (Benzaldehyde, Aniline, Metal Salt) ligand_synthesis Ligand Synthesis: This compound start->ligand_synthesis complex_synthesis Metal Complexation ligand_synthesis->complex_synthesis characterization Characterization: FT-IR, NMR, UV-Vis, etc. complex_synthesis->characterization catalysis Catalytic Activity Screening characterization->catalysis antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer data_analysis Data Analysis: Yields, Spectroscopic Data, Catalytic Conversion, IC50/Zone of Inhibition catalysis->data_analysis antimicrobial->data_analysis anticancer->data_analysis conclusion Conclusion: Structure-Activity Relationship, Potential Applications data_analysis->conclusion

Caption: Experimental workflow for synthesis, characterization, and application screening of this compound metal complexes.

logical_relationship cluster_ligand Ligand Properties cluster_complex Metal Complex Properties cluster_activity Biological/Catalytic Activity substituents Substituents on Aromatic Rings steric_effects Steric Hindrance substituents->steric_effects electronic_effects Electronic Effects (e.g., electron-donating/ withdrawing groups) substituents->electronic_effects coordination_geometry Coordination Geometry steric_effects->coordination_geometry stability Complex Stability electronic_effects->stability metal_ion Choice of Metal Ion (e.g., Ni, Ru, Co) metal_ion->coordination_geometry metal_ion->stability activity Observed Activity (Catalytic, Antimicrobial, Anticancer) coordination_geometry->activity stability->activity

Caption: Logical relationship of factors influencing the activity of this compound metal complexes.

References

Application of N-Benzylideneaniline in the Spectrophotometric Determination of Nickel Ions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the use of the Schiff base N-benzylideneaniline as a chromogenic reagent in the spectrophotometric determination of nickel (II) ions. While Schiff bases are a versatile class of ligands known to form stable complexes with various transition metals, current research predominantly supports the application of this compound for the selective quantification of nickel. This protocol outlines the synthesis of the reagent, the formation of the nickel complex, and the subsequent spectrophotometric analysis, including optimal conditions and analytical parameters.

Introduction

Schiff bases, characterized by the azomethine group (-HC=N-), are formed through the condensation of primary amines with aldehydes or ketones.[1] Their ability to form stable, colored complexes with transition metal ions makes them valuable reagents in analytical chemistry, particularly for spectrophotometric analysis.[2][3] this compound, synthesized from benzaldehyde and aniline, forms a stable and colored complex with nickel (II) ions, providing a simple and cost-effective method for its quantification.[1][2] This method is particularly relevant for environmental monitoring and industrial applications where the determination of nickel concentrations is crucial.

The reaction involves the formation of a coordination complex between the Ni (II) ion and this compound, which exhibits a distinct absorbance maximum in the UV-visible spectrum, allowing for quantitative analysis based on Beer-Lambert's law.

Principle of the Method

The spectrophotometric determination of nickel (II) ions using this compound is based on the formation of a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the nickel complex, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The stoichiometry of the this compound-nickel complex has been determined to be a 1:2 metal-to-ligand ratio.[3][4]

Quantitative Data Summary

The analytical parameters for the spectrophotometric determination of Nickel (II) using this compound are summarized in the table below.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 360 nm[2][3]
Optimal pH 12.5[1]
Stoichiometry (Ni²⁺:Ligand) 1:2[3][4]
Linearity Range (Beer's Law) 0.5 - 6.0 µg/mL[5]
Limit of Detection (LOD) 0.0554 µg/mL[5]
Limit of Quantification (LOQ) 0.0764 µg/mL[5]
Color of the Complex Olive Green[2]

Experimental Protocols

Reagents and Solutions
  • All reagents should be of analytical grade.

  • Aniline (C₆H₅NH₂)

  • Benzaldehyde (C₆H₅CHO)

  • Ethanol (95%)

  • Methanol (CH₃OH)

  • Nickel (II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Methylamine (CH₃NH₂)

  • Hydrochloric Acid (HCl)

  • Distilled or Deionized Water

Instrumentation
  • UV-Visible Spectrophotometer

  • pH Meter

  • Analytical Balance

  • Magnetic Stirrer with Hot Plate

  • Reflux Condenser

  • Glassware (beakers, flasks, pipettes, etc.)

Synthesis of this compound Ligand
  • In a round-bottom flask equipped with a reflux condenser, mix equimolar quantities of benzaldehyde and aniline.[1]

  • Reflux the mixture at 80°C for four hours with constant stirring.[1]

  • Pour the resulting mixture into a beaker containing absolute ethanol while stirring rapidly.[1]

  • To induce crystallization, place the beaker in an ice bath for 30 minutes.[1]

  • Filter the solid product (this compound), wash with cold ethanol, and dry in a desiccator. The expected yield is approximately 84%.[2]

Preparation of Nickel (II) Complex
  • Dissolve 0.01 mole of NiCl₂·6H₂O in 5 mL of dry methanol.[2]

  • In a separate flask, dissolve 0.02 mole of the synthesized this compound in 10 mL of methanol.[2]

  • Mix the two solutions and reflux the mixture at 80°C for six hours with constant stirring.[2]

  • An olive-green colored complex will separate out.[2]

  • Filter the complex, wash with petroleum ether, and dry in a desiccator.[2]

Spectrophotometric Determination of Nickel (II)
  • Preparation of Standard Solutions: Prepare a series of standard solutions of Ni (II) in the concentration range of 0.5 to 6.0 µg/mL from a stock solution of NiCl₂·6H₂O.

  • Complex Formation: To each standard solution, add the this compound solution, 0.5 M NaOH, and methylamine.[5] Adjust the final pH to 12.5 using 1.0 M NaOH.[1] Allow the solutions to stand for 20 minutes for maximum color development.[1]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 360 nm against a reagent blank (containing all components except the nickel solution).

  • Calibration Curve: Plot a graph of absorbance versus the concentration of Ni (II).

  • Sample Analysis: Prepare the sample solution in the same manner as the standard solutions and measure its absorbance. Determine the concentration of nickel in the sample from the calibration curve.

Interferences

The selectivity of the method was investigated by studying the effect of various ions on the determination of 4 ppm Ni²⁺. The tolerance limits are summarized below.

IonAdded asTolerated Concentration (mol L⁻¹)
Ca²⁺CaSO₄5 x 10⁻⁴
Zn²⁺ZnCl₂4.0 x 10⁻²
Cd²⁺CdSO₄·6H₂O1.4 x 10⁻⁴
Cu²⁺CuCl₂3.0 x 10⁻²
Ag⁺AgNO₃1.0 x 10⁻¹
K⁺K₂CO₃5 x 10⁻⁴

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_analysis Spectrophotometric Analysis benzaldehyde Benzaldehyde reflux1 Reflux at 80°C (4 hours) benzaldehyde->reflux1 aniline Aniline aniline->reflux1 crystallization Crystallization (Ethanol, Ice Bath) reflux1->crystallization nba This compound crystallization->nba nba_sol This compound (in Methanol) nba->nba_sol ni_salt NiCl₂·6H₂O (in Methanol) reflux2 Reflux at 80°C (6 hours) ni_salt->reflux2 nba_sol->reflux2 ni_complex Ni-(this compound)₂ Complex reflux2->ni_complex add_reagents Add Ligand, NaOH, Methylamine (pH 12.5) ni_complex->add_reagents  As Standard sample Sample with Ni²⁺ sample->add_reagents measure_abs Measure Absorbance at 360 nm add_reagents->measure_abs result Determine Ni²⁺ Concentration measure_abs->result

Caption: Workflow for the synthesis of this compound and its nickel complex for spectrophotometric analysis.

Logical Relationship of Analytical Parameters

logical_relationship cluster_method Spectrophotometric Method cluster_parameters Key Analytical Parameters cluster_conditions Optimal Conditions reagent This compound complex Ni-(this compound)₂ Complex Formation reagent->complex analyte Nickel (II) Ion analyte->complex measurement Absorbance Measurement (λmax = 360 nm) complex->measurement ph pH = 12.5 complex->ph stoichiometry Stoichiometry = 1:2 complex->stoichiometry linearity Linearity (0.5-6.0 µg/mL) measurement->linearity lod LOD (0.0554 µg/mL) linearity->lod loq LOQ (0.0764 µg/mL) linearity->loq

Caption: Relationship between the analytical method, key parameters, and optimal conditions.

References

Application Notes and Protocols for the Characterization of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of N-Benzylideneaniline, a key intermediate in organic synthesis. Detailed protocols for various analytical methods are presented to ensure accurate and reproducible results.

Introduction

This compound, a Schiff base formed from the condensation of benzaldehyde and aniline, is a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its purity and structural integrity are paramount for the successful synthesis of target molecules. Therefore, the precise characterization of this compound using a suite of analytical techniques is an essential step in quality control and research and development. This document outlines the application of various analytical methods for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These parameters are fundamental for its identification and handling.

PropertyValueReference
Molecular FormulaC₁₃H₁₁N[1][2]
Molecular Weight181.24 g/mol [3]
AppearanceYellowish needle-like crystals or crystalline powder[1][3][4]
Melting Point51-54 °C[2][3]
Boiling Point300 °C[1][3]
SolubilityInsoluble in water; soluble in ethanol, ether, chloroform, and acetic anhydride.[1][2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the conjugated system. In ethanol, this compound exhibits absorption bands that can be attributed to π→π* and n→π* transitions.[1]

λmax (nm)SolventTransition
~262Ethanolπ→π
~315Ethanoln→π
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The characteristic C=N stretching vibration of the imine group is a key diagnostic peak.

Wavenumber (cm⁻¹)Assignment
~1625-1628C=N (imine) stretch
~3060Aromatic C-H stretch
~1579-1590Aromatic C=C stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum shows characteristic signals for the aromatic protons and the methine proton of the imine group.[5]

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.44Singlet-CH=N-
~7.20-7.92MultipletAromatic protons

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environments.[5]

Chemical Shift (δ, ppm)Assignment
~160.4-CH=N-
~120.8-152.1Aromatic carbons

Chromatographic and Mass Spectrometric Analysis

Chromatography coupled with mass spectrometry is a powerful tool for assessing the purity and confirming the molecular weight of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate volatile impurities and confirm the molecular weight of this compound. The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 181.[6]

Retention Time (min)Method Dependent
Mass Spectrum (m/z)
181[M]⁺
180[M-H]⁺
104[C₇H₆N]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed protocols for the characterization of this compound are provided below.

Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

Protocol:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute initially.

  • Slow the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point range is reported as T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Sample C->D E Record T1 and T2 D->E F F E->F Report Melting Point Range

Melting Point Determination Workflow

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound sample

  • Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

Protocol:

  • Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in ethanol.

  • Fill a quartz cuvette with ethanol to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Rinse the sample cuvette with the dilute this compound solution and then fill it.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Stock Solution B Prepare Dilute Solution A->B D Record Sample Spectrum B->D C Record Baseline (Blank) C->D E Identify λmax D->E F F E->F Report λmax Values

UV-Vis Spectroscopy Workflow

FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the FTIR spectrum of this compound to identify its functional groups.

Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press and die set

  • This compound sample

  • Potassium bromide (KBr), IR grade, dried

Protocol:

  • Grind 1-2 mg of the this compound sample to a fine powder in an agate mortar.

  • Add approximately 100-200 mg of dry KBr powder to the mortar.

  • Quickly and thoroughly mix the sample and KBr by grinding.

  • Transfer the mixture to the die set of the KBr press.

  • Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Grind Sample B Mix with KBr A->B C Press into Pellet B->C D Place Pellet in Spectrometer C->D E Record Spectrum D->E F Identify Characteristic Peaks E->F G G F->G Report Wavenumbers

FTIR Spectroscopy Workflow

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • NMR spectrometer

  • NMR tubes

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • Pipettes

Protocol:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Ensure the sample has completely dissolved.

  • Place the NMR tube in the spinner and insert it into the NMR spectrometer.

  • Lock and shim the spectrometer to obtain a homogeneous magnetic field.

  • Acquire the ¹H NMR spectrum, setting appropriate parameters (e.g., number of scans, relaxation delay).

  • Process the ¹H spectrum (Fourier transform, phase correction, baseline correction, and integration).

  • Acquire the ¹³C NMR spectrum, setting appropriate parameters.

  • Process the ¹³C spectrum.

  • Assign the signals in both spectra to the corresponding nuclei in the this compound structure.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Sample in CDCl3 B Transfer to NMR Tube A->B C Acquire 1H and 13C Spectra B->C D Process Spectra C->D E Assign Signals D->E F F E->F Report Chemical Shifts

NMR Spectroscopy Workflow

GC-MS Analysis

Objective: To assess the purity and confirm the molecular weight of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for aromatic compounds (e.g., DB-5ms)

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

  • Vials for autosampler

Protocol:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Transfer the solution to an autosampler vial.

  • Set the GC-MS instrument parameters:

    • Injector temperature (e.g., 250 °C)

    • Oven temperature program (e.g., start at 100 °C, ramp to 280 °C)

    • Carrier gas (Helium) flow rate

    • MS transfer line temperature (e.g., 280 °C)

    • Ion source temperature (e.g., 230 °C)

    • Mass scan range (e.g., m/z 40-400)

  • Inject a small volume of the sample solution (e.g., 1 µL) into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Analyze the chromatogram for purity and the mass spectrum for the molecular ion and fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Sample in Solvent B Transfer to Vial A->B C Inject into GC-MS B->C D Acquire Data C->D E Analyze Chromatogram and Mass Spectrum D->E F F E->F Report Purity and m/z

GC-MS Analysis Workflow

References

Application Note: Identification of the C=N Bond in N-Benzylideneaniline using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Benzylideneaniline is a prominent member of the Schiff base family, compounds characterized by the presence of a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group.[1][2] This functional group is of significant interest in various fields, including coordination chemistry, materials science, and pharmaceuticals, due to its role in the synthesis of diverse organic compounds and its presence in many biologically active molecules.[2][3] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique widely used for the identification of functional groups in molecules. This application note details the use of FTIR spectroscopy for the specific identification of the C=N bond in this compound.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The C=N double bond in this compound has a characteristic stretching vibration that absorbs infrared radiation in a specific region of the electromagnetic spectrum. By analyzing the resulting FTIR spectrum, the presence and structural integrity of the imine functionality can be confirmed. The position of the C=N stretching frequency can be influenced by the electronic effects of substituents on the aromatic rings.[4][5]

Characteristic Vibrational Frequencies

The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the various functional groups present in the molecule. The most critical absorption for the purpose of this analysis is the stretching vibration of the C=N bond.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=N (Imine)Stretching1625 - 1630Strong to Medium
C=C (Aromatic)Stretching1600 - 1450Medium to Strong
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Aromatic)Out-of-plane Bending900 - 675Strong
C-NStretching1368Medium

Table 1: Summary of key FTIR absorption bands for this compound.[1][6]

The C=N stretching vibration in this compound is typically observed in the range of 1625-1630 cm⁻¹.[1][7] One study specifically identified the C=N stretching vibration peak at 1625.2 cm⁻¹.[8] It is important to note that the exact position of this peak can be influenced by the physical state of the sample and the presence of substituents on the aniline or benzylidene rings.[9]

Experimental Protocol: FTIR Analysis of this compound

This protocol provides a step-by-step procedure for acquiring and interpreting the FTIR spectrum of this compound to identify the C=N bond.

1. Materials and Equipment

  • This compound (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer with a data acquisition and processing system

  • Spatula

  • Sample holder for KBr pellets

2. Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples with FTIR.[10]

  • Grinding: Take approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[10] Grind the two solids together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[10]

  • Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3. FTIR Spectrum Acquisition

  • Background Scan: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the sample holder with the this compound KBr pellet into the sample compartment of the FTIR spectrometer.

  • Data Collection: Acquire the FTIR spectrum of the sample. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned. For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are often co-added.

4. Data Analysis and Interpretation

  • Peak Identification: Analyze the acquired spectrum to identify the characteristic absorption bands. Pay close attention to the region between 1700 and 1600 cm⁻¹.

  • C=N Bond Confirmation: A strong to medium intensity absorption peak in the range of 1625-1630 cm⁻¹ is indicative of the C=N stretching vibration, confirming the presence of the imine bond in this compound.[1][8]

  • Additional Peak Analysis: Identify other major peaks in the spectrum to further confirm the structure of the molecule, such as aromatic C=C stretching, aromatic C-H stretching, and C-H out-of-plane bending vibrations, as detailed in Table 1.

Logical Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis & Interpretation start Start: this compound Sample grind Grind Sample with KBr start->grind press Press into KBr Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process identify_peaks Identify Characteristic Peaks process->identify_peaks compare Compare with Known Frequencies identify_peaks->compare confirm Confirm C=N Bond Presence compare->confirm end End: C=N Bond Identified confirm->end

Caption: Workflow for C=N bond identification in this compound via FTIR.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of N-Benzylideneaniline. The method is designed for researchers, scientists, and professionals in drug development and quality control. The described protocol provides a clear and reproducible approach for separating this compound from its potential process-related impurities, primarily unreacted starting materials such as benzaldehyde and aniline.

Introduction

This compound, a Schiff base formed from the condensation of benzaldehyde and aniline, is a crucial intermediate in the synthesis of various organic compounds and pharmaceutical ingredients.[1][2][3][4] Its purity is critical to ensure the quality and safety of the final products. This document provides a detailed HPLC method for the quantitative analysis of this compound purity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Benzaldehyde (reagent grade)

  • Aniline (reagent grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Triethylamine (for HPLC)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 HPLC or equivalent
Column Phenyl-bonded silica column (e.g., 4.6 x 150 mm, 5 µm) or Pentafluorophenyl column (e.g., 4.6 x 100 mm, 2.6 µm)[5]
Mobile Phase A Phosphate Buffer: Weigh 1.36 g of KH₂PO₄, dissolve in 1000 mL of water, add 5 mL of triethylamine, and adjust pH to 6.8 with phosphoric acid.[5]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)[5]
Mobile Phase Composition Mobile Phase A : Mobile Phase B (40:60, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 35 °C[5]
Detection Wavelength 320 nm[5]
Injection Volume 5 µL[5]
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table above. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample to be tested and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.[5]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the standard solution and record the chromatogram.

  • Inject 5 µL of the sample solution and record the chromatogram.

  • After the analysis, flush the column with a mixture of methanol and water.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualization of Experimental Workflow and Separation Principle

The following diagrams illustrate the logical flow of the analytical procedure and the principle of chromatographic separation.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Equilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

G cluster_column HPLC Column (Phenyl Stationary Phase) ColumnTop Column Inlet ColumnBody ... ColumnBottom Column Outlet Aniline Aniline (More Polar) ColumnBottom->Aniline Elutes First Benzaldehyde Benzaldehyde (Moderately Polar) ColumnBottom->Benzaldehyde Elutes Second NBenzylideneaniline This compound (Less Polar) ColumnBottom->NBenzylideneaniline Elutes Last Injection Sample Injection (Mixture) Injection->ColumnTop

Caption: Principle of chromatographic separation of this compound and impurities.

References

Gas chromatography-mass spectrometry (GC-MS) of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: GC-MS Analysis of N-Benzylideneaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive and robust protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a primary Schiff base, a class of compounds with significant applications in synthesis, coordination chemistry, and pharmaceutical development. The methodology provided herein outlines sample preparation, instrument parameters, and data analysis techniques to ensure accurate and reproducible results. This guide is intended for researchers requiring reliable identification and quantification of this compound in various matrices.

Experimental Protocols

Reagents and Materials
  • This compound: Analytical standard, ≥99% purity.

  • Solvent: Ethyl acetate, GC grade or equivalent. Other volatile organic solvents like dichloromethane or hexane are also suitable.[1][2]

  • Vials: 1.5 mL or 2.0 mL glass autosampler vials with PTFE-lined caps.[1]

  • Syringes: Microsyringes for standard and sample preparation.

  • Volumetric flasks: Class A, various sizes for accurate dilutions.

  • Pipettes: Calibrated micropipettes.

Sample and Standard Preparation

Proper sample preparation is critical for accurate GC-MS analysis. Samples must be free of particulate matter and dissolved in a volatile solvent.[2]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer it to a 10 mL Class A volumetric flask.

    • Add approximately 5 mL of ethyl acetate and sonicate for 5 minutes to ensure complete dissolution.[3]

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with ethyl acetate and mix thoroughly.[3]

  • Working Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.

    • A typical concentration range for creating a calibration curve is 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • If the sample is solid, dissolve a known quantity in ethyl acetate to achieve a concentration within the calibration range.[2]

    • If the sample is in a complex matrix, a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.[4]

    • Ensure the final sample is clear and free of precipitates. If necessary, centrifuge or filter the sample through a 0.22 µm filter before transferring it to a GC vial.[2]

Instrumentation and Method Parameters

The analysis is performed on a Gas Chromatograph coupled with a Mass Spectrometer. A non-polar (5%-phenyl)-methylpolysiloxane column is recommended due to its excellent performance with aromatic compounds and low bleed characteristics, which is ideal for MS detection.[5][6][7]

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
GC System
ColumnHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
InletSplitless Mode
Injection Volume1.0 µL
Inlet Temperature250 °C
Carrier GasHelium, Constant Flow Rate @ 1.0 mL/min
Oven ProgramInitial: 80 °C, hold for 2 min
Ramp: 10 °C/min to 240 °C
Hold: 10 min at 240 °C[8]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Data Acquisition
ModeFull Scan (for qualitative analysis) & Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range (Full Scan)50 - 300 amu[8]
SIM Ions (Quant/Qual)Quantifier: 181.1 m/z, Qualifiers: 180.1 m/z, 77.1 m/z

Data Presentation and Results

Chromatographic and Mass Spectral Analysis

Under the conditions specified in Table 1, this compound is well-resolved and elutes as a sharp peak. The mass spectrum obtained via Electron Ionization (EI) provides a unique fragmentation pattern that serves as a fingerprint for positive identification.

The molecular ion peak [M]⁺• is observed at m/z 181, consistent with the molecular weight of this compound (181.23 g/mol ).[9] The fragmentation pattern is characterized by key ions that confirm the structure.

Table 2: Mass Spectral Data and Fragment Identification for this compound

Mass-to-Charge (m/z)Relative AbundanceIon Identity / Proposed Fragment
181.1 High (Base Peak)[C₁₃H₁₁N]⁺• (Molecular Ion)
180.1 High[M-H]⁺ (Loss of a hydrogen atom)
104.1Medium[C₇H₆N]⁺ (Resulting from cleavage of the C-N single bond)
77.1 High[C₆H₅]⁺ (Phenyl cation, indicating a benzene ring)
51.1Medium[C₄H₃]⁺ (Fragmentation product of the phenyl ring)

Note: Bolded m/z values are recommended for use in SIM mode for enhanced sensitivity and specificity during quantitative analysis.

Quantitative Data Summary

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 181.1) against the concentration of the prepared standards. The method demonstrates excellent linearity over the specified concentration range.

Table 3: Typical Quantitative Performance

ParameterTypical Value
Linearity Range1.0 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.995
Limit of Detection (LOD)Dependent on instrument sensitivity, typically in the low ng/mL range.
Limit of Quantitation (LOQ)Dependent on instrument sensitivity, typically in the mid-to-high ng/mL range.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound, from sample receipt to final data analysis.

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep_start Weigh Analyte / Receive Sample prep_dissolve Dissolve in Ethyl Acetate prep_start->prep_dissolve prep_dilute Serial Dilution (for Standards) prep_dissolve->prep_dilute prep_filter Filter / Centrifuge (if necessary) prep_dilute->prep_filter prep_vial Transfer to GC Autosampler Vial prep_filter->prep_vial gc_inject Inject 1µL into GC prep_vial->gc_inject gc_sep Chromatographic Separation (HP-5ms Column) gc_inject->gc_sep ms_ionize Electron Ionization (EI) 70 eV gc_sep->ms_ionize ms_analyze Mass Analysis (Quadrupole) ms_ionize->ms_analyze ms_detect Detection ms_analyze->ms_detect data_qual Qualitative ID (Full Scan Spectrum) ms_detect->data_qual data_quant Quantitative Analysis (SIM Peak Area) ms_detect->data_quant data_report Generate Report data_qual->data_report data_quant->data_report

Caption: GC-MS workflow for this compound analysis.

References

Application Notes and Protocols for N-Benzylideneaniline in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-benzylideneaniline and its derivatives in photocatalytic reactions. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows to facilitate the application of these methodologies in a laboratory setting.

Introduction

This compound, a Schiff base derived from the condensation of benzaldehyde and aniline, and its derivatives are versatile compounds in organic synthesis. In the realm of photocatalysis, they can act as substrates, intermediates, or even precursors to catalysts. Their reactivity under visible-light irradiation in the presence of a photocatalyst allows for the formation of various valuable chemical entities, including unsymmetrical 1,2-diamines and other complex amine structures. The generation of α-amino radical intermediates from N-benzylidenes through single-electron transfer is a key step that opens up diverse reaction pathways.[1]

Section 1: Photocatalytic Synthesis of Imines

While this compound is often used as a starting material, it can also be synthesized via photocatalytic methods. One such method involves the one-pot synthesis from nitrobenzene and benzyl alcohol.

Quantitative Data Summary: Synthesis of this compound

The following table summarizes the performance of a Co₀.₆Ni₀.₄S₂/rGO catalyst in the photocatalytic synthesis of this compound in various solvents. The reaction involves the transfer hydrogenation from benzyl alcohol to nitrobenzene.

EntryCatalystSolventReactant Conversion (%)This compound Selectivity (%)This compound Yield (%)
1Co₀.₆Ni₀.₄S₂/rGOToluene839377.2
2Co₀.₆Ni₀.₄S₂/rGOMesitylene--76.5
3Co₀.₆Ni₀.₄S₂/rGOTHF--< 77.2
4Co₀.₆Ni₀.₄S₂/rGOEthanol--< 77.2
5Co₀.₆Ni₀.₄S₂/rGOTHF (with MgSO₄)EnhancedEnhancedEnhanced
6Co₀.₆Ni₀.₄S₂/rGOEthanol (with MgSO₄)EnhancedEnhancedEnhanced

Data extracted from a study on Co₀.₆Ni₀.₄S₂/rGO photocatalysts.[2] Note: Specific conversion and selectivity values for entries 3 and 4 were suppressed in the source but indicated to be lower than in non-polar solvents.

It was observed that non-polar solvents like toluene and mesitylene promote the synthesis, while polar solvents suppress the conversion and selectivity.[2] The addition of a dehydrating agent like MgSO₄ can enhance the reaction in polar solvents by removing water, which is a by-product.[2]

Experimental Protocol: Photocatalytic Synthesis of this compound

This protocol is adapted from the synthesis using a Co₀.₆Ni₀.₄S₂/rGO catalyst.[2]

Materials:

  • Nitrobenzene

  • Benzyl alcohol

  • Co₀.₆Ni₀.₄S₂/rGO photocatalyst

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (optional)

  • Reaction vessel (e.g., quartz tube)

  • Visible light source

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a quartz reaction vessel, add the Co₀.₆Ni₀.₄S₂/rGO photocatalyst.

  • Add anhydrous toluene to the vessel.

  • Add nitrobenzene and benzyl alcohol to the reaction mixture.

  • If using a polar solvent, consider adding anhydrous MgSO₄.[2]

  • Seal the vessel and stir the mixture at room temperature.

  • Irradiate the reaction mixture with a visible light source while maintaining vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and filter the catalyst.

  • The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography.

Logical Workflow for Synthesis Optimization

G cluster_start Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_optimization Optimization Note A Select Solvent (Toluene recommended) B Add Catalyst (Co0.6Ni0.4S2/rGO) A->B Opt For polar solvents (THF, Ethanol), add MgSO4 to improve yield. A->Opt C Add Reactants (Nitrobenzene, Benzyl Alcohol) B->C D Visible Light Irradiation C->D E Stirring D->E F Monitor Progress (TLC/GC-MS) E->F G Filter Catalyst F->G Upon Completion H Concentrate Filtrate G->H I Column Chromatography H->I J Product: this compound I->J

Caption: Workflow for the photocatalytic synthesis of this compound.

Section 2: Photocatalytic Reactions Using this compound Derivatives

While simple this compound may be unreactive in some photocatalytic transformations, structurally modified derivatives can be excellent substrates.[1] A key application is the synthesis of unsymmetrical 1,2-diamines through reductive coupling.

Quantitative Data Summary: Reductive Coupling of N-Benzylidene-[1,1'-biphenyl]-2-amine

The following table summarizes the optimization of the photocatalytic reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amine with N,N-dicyclohexylmethylamine (Cy₂NMe).

EntryPhotocatalystSolventAdditiveYield (%)
1[Ru(bpy)₃]Cl₂CH₃CN-0
2fac-Ir(ppy)₃CH₃CN-85
3fac-Ir(ppy)₃DMSO-72
4fac-Ir(ppy)₃DMF-65
5fac-Ir(ppy)₃CH₃CNH₂O (2 equiv.)92
6fac-Ir(ppy)₃CH₃CNH₂O (5 equiv.)88

Data adapted from a study on the synthesis of unsymmetrical 1,2-diamines.[1] The study found that this compound itself was not a suitable substrate for this specific reaction.

The presence of an ortho-phenyl group on the aniline moiety was critical for the reaction to proceed, likely by stabilizing the α-amino radical intermediate.[1] The use of fac-Ir(ppy)₃ as the photocatalyst and the addition of a small amount of water were found to be optimal.[1]

Experimental Protocol: Synthesis of Unsymmetrical 1,2-Diamine

This protocol is based on the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amine with an aliphatic amine.[1]

Materials:

  • N-benzylidene-[1,1'-biphenyl]-2-amine (substrate)

  • N,N-dicyclohexylmethylamine (Cy₂NMe) (reductant and coupling partner)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Acetonitrile (CH₃CN, anhydrous)

  • Water

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Magnetic stirrer

  • Standard workup and purification supplies

Procedure:

  • In a Schlenk tube, dissolve N-benzylidene-[1,1'-biphenyl]-2-amine (1.0 equiv.) and fac-Ir(ppy)₃ (e.g., 1 mol%) in anhydrous acetonitrile.

  • Add N,N-dicyclohexylmethylamine (e.g., 3.0 equiv.) to the solution.

  • Add water (2.0 equiv.) to the reaction mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (e.g., Argon).

  • Place the reaction vessel in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the unsymmetrical 1,2-diamine product.

Proposed Reaction Mechanism Pathway

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC Ir(III) PC_excited *Ir(III) PC->PC_excited hv (Visible Light) PC_reduced Ir(II) PC_excited->PC_reduced Cy2NMe (Reductive Quenching) Amine_Radical_Cation Cy2NMe Radical Cation (A) PC_excited->Amine_Radical_Cation SET PC_reduced->PC Imine Substrate (Single Electron Transfer) Radical_Anion Radical Anion Intermediate PC_reduced->Radical_Anion SET Imine N-Benzylidene- [1,1'-biphenyl]-2-amine Imine->Radical_Anion Alpha_Amino_Radical α-Amino Radical Radical_Anion->Alpha_Amino_Radical Protonation (PCET) Coupling Radical-Radical Coupling Alpha_Amino_Radical->Coupling Amine_Alpha_Radical α-Amino Radical from Cy2NMe Amine_Radical_Cation->Amine_Alpha_Radical Deprotonation Amine_Alpha_Radical->Coupling Product_Anion Product Anion Coupling->Product_Anion Final_Product Unsymmetrical 1,2-Diamine Product_Anion->Final_Product Protonation Cy2NMe_reductant Cy2NMe

Caption: Proposed mechanism for the reductive coupling of this compound derivative.

References

N-Benzylideneaniline Derivatives as Potent Antibacterial and Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-benzylideneaniline derivatives, a class of Schiff bases, as promising candidates for the development of novel antibacterial and antifungal agents. These compounds, readily synthesized through the condensation of substituted anilines and benzaldehydes, have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. This guide offers detailed experimental protocols, a summary of quantitative activity data, and insights into their structure-activity relationships and potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the quantitative data from various studies, showcasing the activity of different derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Unsubstituted >100>100>100>100[1]
4-Chloro (on aniline) 12.52550100[1]
4-Nitro (on benzaldehyde) 6.2512.52550[1]
2,4-Dichloro (on aniline) 10152030[2]
4-Methoxy (on benzaldehyde) 50100>100>100[1]
Ciprofloxacin (Standard) 1.560.783.126.25[1]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

DerivativeCandida albicansAspergillus nigerReference
Unsubstituted >100>100[3]
4-Fluoro (on benzaldehyde) 2550[4][5]
3,5-Dichloro (on aniline) 12.525[4][5]
4-Hydroxy (on benzaldehyde) 50100[3]
Griseofulvin (Standard) 6.2512.5[3]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the condensation of an aromatic amine and an aromatic aldehyde.

Materials:

  • Substituted aniline (10 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted aniline (10 mmol) in ethanol (20 mL) in a round bottom flask.

  • Add the substituted benzaldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Filter the solid product using a Buchner funnel and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis of this compound Derivatives Reactants Substituted Aniline + Substituted Benzaldehyde Solvent Ethanol + Catalytic Acetic Acid Reactants->Solvent Dissolve Reflux Reflux (2-4h) Solvent->Reflux Heat Precipitation Precipitation in Ice-Cold Water Reflux->Precipitation Cool Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure this compound Derivative Recrystallization->Product

Caption: General workflow for the synthesis of this compound derivatives.

Antibacterial and Antifungal Screening Protocols

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[6]

Materials:

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Griseofulvin)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the agar surface using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds and the standard drug.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

G cluster_screening Agar Disc Diffusion Method Inoculation Inoculate Agar Plate with Microorganism Disc_Placement Place Impregnated Discs (Test Compound & Standard) Inoculation->Disc_Placement Incubation Incubate Plates Disc_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for the agar disc diffusion antimicrobial susceptibility test.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[7]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal cultures

  • Synthesized this compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotic/antifungal drug

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the standard drug in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Prepare a microbial inoculum and adjust its concentration.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth or measure the absorbance using a microplate reader.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the aniline and benzaldehyde rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as nitro (-NO₂) and halo (-Cl, -F) on either the aniline or benzaldehyde ring generally enhances the antibacterial and antifungal activity.[1][2] This is likely due to an increase in the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane, and potentially increasing its interaction with target sites. For instance, a 4-nitro substituent on the benzaldehyde ring significantly lowers the MIC against S. aureus compared to the unsubstituted derivative.[1]

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH₃) tend to decrease the antimicrobial activity.[1] This may be attributed to a decrease in the molecule's ability to accept electrons, which could be crucial for its interaction with biological targets.

  • Position of Substituents: The position of the substituent also plays a role. Generally, para-substituted derivatives exhibit higher activity compared to ortho- or meta-substituted isomers. This could be due to steric factors influencing the overall conformation of the molecule and its ability to bind to the active site of a target enzyme or protein.

Mechanism of Action

The precise mechanism of action for this compound derivatives is not fully elucidated and may vary depending on the specific derivative and the target microorganism. However, several potential mechanisms have been proposed:

  • Inhibition of Cell Wall Synthesis: Schiff bases can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This leads to a weakening of the cell wall and eventual cell lysis. The azomethine group (-C=N-) is thought to be critical for this activity, potentially by chelating with metal ions essential for the enzymes involved in cell wall biosynthesis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many this compound derivatives allows them to intercalate into the lipid bilayer of the microbial cell membrane. This can disrupt the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components.[8] For antifungal activity, some derivatives are proposed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, similar to the action of azole antifungals.[8]

  • Inhibition of DNA Synthesis: Some Schiff bases have been shown to interact with microbial DNA, either through intercalation or by inhibiting enzymes essential for DNA replication, such as DNA gyrase.[9] This interference with genetic processes ultimately leads to cell death.

  • Targeting Efflux Pumps: One study has suggested that certain N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives may act by targeting and inhibiting multidrug efflux pumps in bacteria.[10] These pumps are a significant cause of antibiotic resistance, and their inhibition can restore the efficacy of other antimicrobial agents.

G cluster_moa Proposed Mechanisms of Antimicrobial Action cluster_effects Cellular Effects Derivative This compound Derivative CellWall Inhibition of Cell Wall Synthesis Derivative->CellWall Membrane Disruption of Cell Membrane Integrity Derivative->Membrane DNA Inhibition of DNA Synthesis Derivative->DNA Efflux Inhibition of Efflux Pumps Derivative->Efflux Lysis Cell Lysis CellWall->Lysis Leakage Leakage of Cellular Contents Membrane->Leakage ReplicationBlock Blocked Replication DNA->ReplicationBlock DrugAccumulation Increased Intracellular Drug Concentration Efflux->DrugAccumulation

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of new antibacterial and antifungal drugs. Their straightforward synthesis, coupled with the tunability of their chemical structure to optimize activity, makes them attractive candidates for further investigation. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of these compounds and to design novel derivatives with enhanced efficacy and a broader spectrum of activity. Further studies are warranted to fully elucidate their mechanisms of action and to evaluate their in vivo efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzylideneaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzylideneaniline and improving product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a classic example of a Schiff base formation, which involves the condensation reaction between an aldehyde (benzaldehyde) and a primary amine (aniline). The reaction is reversible and produces water as a byproduct.[1][2] To achieve a high yield, the equilibrium of the reaction needs to be shifted towards the product side.[1]

Q2: What are the common factors that influence the yield of this compound synthesis?

A2: Several factors can significantly impact the yield of the reaction:

  • Purity of Reactants: Using freshly distilled and pure benzaldehyde and aniline is crucial for obtaining high yields.[3]

  • Reaction Temperature: Elevated temperatures can facilitate the dehydration process and drive the reaction forward.[4][5]

  • Catalyst: The use of acid or base catalysts can accelerate the reaction.[1][2] Green catalysts, such as Kinnow peel powder and Amberlyst® 15, have also been shown to be effective.[6][7]

  • Solvent: The choice of solvent can influence the reaction rate and yield. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and even solvent-free (neat) conditions have been successfully employed.[4][6][7]

  • Water Removal: Since water is a byproduct, its removal from the reaction mixture can shift the equilibrium towards the formation of the imine product, thereby increasing the yield.[1] This can be achieved using methods like a Dean-Stark apparatus, molecular sieves, or hygroscopic salts.[1]

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, several green chemistry approaches have been developed to synthesize this compound, minimizing the use of hazardous chemicals and harsh reaction conditions.[6][8] These methods include:

  • Solvent-free reactions: Conducting the reaction without a solvent at room temperature or with gentle heating.[7]

  • Use of green catalysts: Employing biodegradable and readily available catalysts like Kinnow peel powder.[6][9]

  • Heterogeneous catalysts: Using solid catalysts like Amberlyst® 15, which can be easily recovered and reused.[7]

  • Using greener solvents: Utilizing less toxic and more environmentally benign solvents like polyethylene glycol (PEG-400).[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Impure reactants.Use freshly distilled benzaldehyde and aniline.[3]
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][10]
Unfavorable equilibrium.Remove water from the reaction mixture using a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous Na₂SO₄ or MgSO₄.[1]
Insufficient catalysis.Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, glacial acetic acid) or a green catalyst.[1][2] The optimal pH for imine formation is typically weakly acidic (around 4-5).[2]
Dark or Oily Product Side reactions or impurities.Purify the product by recrystallization from a suitable solvent like ethanol.[3][5][11] Ensure the reaction is not overheated, which can lead to decomposition.
Oxidation of benzaldehyde.Use freshly distilled benzaldehyde that has been washed with a sodium carbonate solution to remove benzoic acid.[3]
Difficulty in Product Crystallization Product is too soluble in the chosen solvent.Try a different recrystallization solvent or a mixture of solvents. Cooling the solution in an ice bath can also induce crystallization.[10][11]
Presence of oily impurities.Wash the crude product with a non-polar solvent like petroleum ether to remove unreacted benzaldehyde.

Data Presentation

Table 1: Comparison of Different Solvents on this compound Synthesis Yield

Solvent Catalyst Reaction Time Temperature Yield (%) Reference
Dichloromethane (DCM)Kinnow peel powder3 minRoom Temperature72[6]
Dimethyl sulfoxide (DMSO)Kinnow peel powder3 minRoom Temperature70[6]
Diethyl etherKinnow peel powder3 minRoom Temperature65-75[6]
Petroleum etherKinnow peel powder3 minRoom Temperature65-75[6]
AcetonitrileKinnow peel powder3 minRoom Temperature65-75[6]
Tetrahydrofuran (THF)Cu-MOF--Max yield[4]
None (Neat)Amberlyst® 152 hRoom Temperature99[7]
None (Neat)Kinnow peel powder3 minRoom Temperature85[6][9]

Table 2: Effect of Catalyst Loading (Amberlyst® 15) on Yield

Quantity of Catalyst (g) Reaction Time (h) Yield (%) Reference
0.6298[7]
0.4299[7]
0.2299[7]
0.12.599[7]
0.05398[7]

Experimental Protocols

Protocol 1: Synthesis using a Green Catalyst (Kinnow Peel Powder) [6]

  • Add 10 mg of Kinnow peel powder to a mixture of 1 mmol of benzaldehyde and 1 mmol of aniline in a test tube.

  • Stir the reaction mixture vigorously on a magnetic stirrer for 3 minutes at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).

  • Upon completion, recrystallize the desired product from ethanol.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst® 15) under Neat Conditions [7]

  • In a nitrogen-dried 25 mL round-bottom flask, combine 5 mmol of benzaldehyde, 5.5 mmol of aniline, and 0.2 g of Amberlyst® 15 catalyst.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC and/or Gas Chromatography (GC) analysis.

  • After the reaction is complete, filter the catalyst by suction and wash it with diethyl ether (approximately 5-10 mL).

  • The filtrate contains the product, which can be further purified by recrystallization from ethanol.

Protocol 3: Traditional Synthesis with Heating [5]

  • Place 9.3 g of aniline and 10.6 g of benzaldehyde in a porcelain dish on an oil bath.

  • Heat the mixture for 5 hours at 125°C.

  • While still warm, pour the product into ice-water with stirring to solidify the this compound.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from alcohol to obtain the pure this compound.

Visualizations

experimental_workflow start Start reactants Mix Benzaldehyde & Aniline start->reactants catalyst Add Catalyst (Optional) reactants->catalyst reaction Stir/Heat reactants->reaction No Catalyst catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration/Washing) monitoring->workup Complete purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield low_yield Low Product Yield cause1 Impure Reactants? low_yield->cause1 cause2 Incomplete Reaction? low_yield->cause2 cause3 Equilibrium Issue? low_yield->cause3 cause4 Catalysis Problem? low_yield->cause4 solution1 Distill Reactants cause1->solution1 Yes solution2 Increase Time/Temp cause2->solution2 Yes solution3 Remove Water cause3->solution3 Yes solution4 Add/Change Catalyst Adjust pH cause4->solution4 Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common byproducts in N-Benzylideneaniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylideneaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification and removal of byproducts.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common problems in this compound synthesis.

Troubleshooting_Workflow start Start: Crude this compound contains impurities check_reactants Issue: Presence of unreacted starting materials? start->check_reactants unreacted_aniline Byproduct: Unreacted Aniline check_reactants->unreacted_aniline Yes unreacted_benzaldehyde Byproduct: Unreacted Benzaldehyde check_reactants->unreacted_benzaldehyde Yes other_impurities Issue: Discolored or oily product, other unknown impurities? check_reactants->other_impurities No wash Solution: Washing with appropriate solvent unreacted_aniline->wash unreacted_benzaldehyde->wash recrystallization Solution: Recrystallization other_impurities->recrystallization Yes column_chromatography Advanced Solution: Column Chromatography other_impurities->column_chromatography If recrystallization fails end End: Pure this compound recrystallization->end wash->recrystallization column_chromatography->end

Caption: Troubleshooting workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproducts are typically unreacted starting materials: aniline and benzaldehyde.[1][2] This is due to the reversible nature of the Schiff base formation reaction. In some cases, oxidation of benzaldehyde to benzoic acid can occur, especially if the benzaldehyde used is not freshly distilled.

Q2: My final product has a yellowish or brownish color. What causes this and how can I remove it?

A discolored product can result from impurities in the starting materials or the formation of minor, colored byproducts during the reaction.[3] Purification by recrystallization is the most effective method to remove these colored impurities and obtain a pure, crystalline product.[3][4][5][6]

Q3: How can I remove unreacted aniline and benzaldehyde from my crude product?

Washing the crude product with a suitable solvent can help remove residual starting materials. Subsequently, recrystallization is a highly effective method for separating the desired this compound from unreacted aniline and benzaldehyde.[3][5]

Q4: What is the best solvent for recrystallizing this compound?

Several solvent systems have been successfully used for the recrystallization of this compound. The choice of solvent may depend on the specific impurities present. Common and effective solvents include:

  • 85% Ethanol[3][4][5]

  • 95% Ethanol[3][5]

  • Benzene[4]

  • 70% Ethanol aqueous solution[7]

  • Ethanol[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is a standard method for purifying crude this compound.

Materials:

  • Crude this compound

  • 95% Ethanol (or 85% Ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold 95% ethanol.

  • Air-dry the purified crystals on the filter paper or in a desiccator.[5]

Protocol 2: Two-Solvent Recrystallization

This method can be useful if the product "oils out" or is difficult to crystallize from a single solvent. A common two-solvent system is a polar solvent in which the compound is soluble (like ethanol) and a non-polar solvent in which it is less soluble (like hexane or water).

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol).

  • While the solution is still hot, add the second solvent (e.g., water or hexane) dropwise until the solution becomes cloudy.[8]

  • If the solution becomes cloudy, add a few drops of the first solvent until it becomes clear again.[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration as described in Protocol 1.

Quantitative Data Summary

The following table summarizes reported yields for this compound synthesis following purification.

Starting MaterialsPurification MethodYield (%)Reference
Benzaldehyde and AnilineRecrystallization from 85% ethanol84-87%[3]
Benzaldehyde and AnilineRecrystallization from alcohol85%[6]
Benzaldehyde and AnilineRecrystallization from ethanol57%
Benzaldehyde and AnilineNot specified83.99%[9]
Nitrobenzene and Benzyl alcoholRecrystallization from 70% ethanol>95% selectivity[7]

References

Technical Support Center: Purification of N-Benzylideneaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-benzylideneaniline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound typically appears as pale yellow to yellow-brown crystalline powder or yellowish needle-like crystals.[1][2][3][4] The reported melting point generally falls within the range of 49-54°C.[2][3][5][6] A sharp melting point within this range is a good indicator of purity.

Q2: Which solvent is best for the recrystallization of this compound? A2: Ethanol is the most commonly cited and effective solvent for recrystallizing this compound.[7][8] Aqueous ethanol solutions, such as 70% or 85% ethanol, are also frequently used to optimize solubility differences between the hot and cold solvent.[7][9] Other solvents in which this compound is soluble include methanol, ether, chloroform, and acetone.[1][10][11] The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Q3: What are the key safety precautions when working with this compound? A3: this compound is an irritant. It can cause irritation to the eyes, skin, and respiratory system.[1][12][13] It is crucial to handle the compound in a well-ventilated area (preferably a fume hood) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

Troubleshooting Guide

Problem 1: No crystals are forming upon cooling.

  • Possible Cause 1: Too much solvent was used. The solution may not be saturated enough for crystals to form.

    • Solution: Heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again slowly. You can test for saturation by dipping a glass rod in the solution and removing it; if a solid film forms on the rod, the solution is likely saturated.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel if necessary. Once at room temperature, you can move it to an ice bath to maximize crystal yield.[7]

  • Possible Cause 3: The solution is supersaturated and requires nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal of pure this compound to the cooled solution.

Problem 2: The product has "oiled out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute. this compound has a relatively low melting point (around 52-54°C).[5] If the compound melts in the hot solvent before it dissolves, it can separate as an oil.

    • Solution: Return the mixture to the boiling point and add more solvent until the oil completely dissolves. Then, allow the solution to cool very slowly, perhaps while stirring, to encourage crystal formation.

  • Possible Cause 2: Impurities are present. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: If slow cooling and adding more solvent do not work, you may need to perform a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization again.[14]

Problem 3: The yield of recovered crystals is very low.

  • Possible Cause 1: The compound is too soluble in the cold solvent. Some product will always be lost due to its residual solubility in the mother liquor.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to minimize solubility and maximize the yield.[7][15] Using an aqueous ethanol mixture (e.g., 85% ethanol) instead of absolute ethanol can sometimes reduce solubility in the cold solvent.[7]

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the funnel.

    • Solution: Use a short-stemmed or stemless funnel and pre-heat it with hot solvent before filtering the hot solution.[16] Perform the filtration step as quickly as possible.

Problem 4: The final crystals are discolored.

  • Possible Cause 1: Colored impurities are present in the crude product.

    • Solution: If the impurities are non-polar, they may co-crystallize with your product. A preliminary purification by column chromatography may be necessary.[14] For some impurities, adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration can remove colored contaminants.[16]

  • Possible Cause 2: Decomposition. The imine functionality in this compound can be susceptible to hydrolysis, especially under acidic conditions.

    • Solution: Ensure all glassware is dry and avoid using protic acids unless necessary for the workup. Work efficiently to minimize the time the compound is heated in solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₁₃H₁₁N[1][5][6]
Molar Mass 181.23 g/mol [1][6]
Appearance Yellowish needle-like crystals or crystalline powder[1][2][3]
Melting Point 49 - 54 °C[2][3][5][6]
Boiling Point ~300 °C at 760 mmHg[1][2][5]
Water Solubility Insoluble / Partly soluble[1][2][6]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityCitations
Ethanol Soluble[1][2]
Diethyl Ether Soluble[2]
Chloroform Soluble[1][6]
Methanol Soluble[4][6]
Acetic Anhydride Soluble[4][6]
Water Insoluble[2]

Experimental Protocols

Standard Recrystallization Protocol for this compound

This protocol is a general guideline based on common laboratory procedures.[7][8]

  • Solvent Selection: Choose a suitable solvent, typically 95% ethanol or an 85% aqueous ethanol solution.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate, swirling continuously. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-warmed, short-stemmed funnel fitted with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry completely. Alternatively, dry them in a desiccator. Confirm the purity by measuring the melting point.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter 2. Hot Filtration (optional, removes insolubles) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree p1 Problem Encountered no_xtal No Crystals Form p1->no_xtal Q: No Crystals? oil_out Product 'Oiled Out' p1->oil_out Q: Oily Layer? low_yield Low Yield p1->low_yield Q: Low Yield? discolored Discolored Crystals p1->discolored Q: Impure Color? s1a Boil off some solvent no_xtal->s1a Cause: Too much solvent? s1b Scratch flask or add seed crystal no_xtal->s1b Cause: Supersaturated? s2 Reheat, add more solvent, cool slowly oil_out->s2 Solution s3 Ensure thorough cooling in ice bath low_yield->s3 Solution s4 Use activated charcoal during recrystallization discolored->s4 Solution

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Choosing the right solvent for N-Benzylideneaniline recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Benzylideneaniline Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the successful recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective purification. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on available data, ethanol, particularly an 85% aqueous solution, is a commonly used and effective solvent for this purpose.[1][2] Other potential solvents include benzene and acetone.[1][3] A mixed solvent system, such as ethanol-water, can also be employed to achieve optimal results.[4][5]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. A general starting point is to add a small volume of solvent to the solid, heat the mixture to the solvent's boiling point, and then continue to add small portions of hot solvent until the solid is fully dissolved.[4][6] Using an excessive amount of solvent will result in a lower yield of purified crystals.[7]

Q3: My this compound is not dissolving completely, even at the solvent's boiling point. What should I do?

A3: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. First, try adding more hot solvent in small increments. If the solid still does not dissolve, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.[8][9]

Q4: No crystals are forming after the solution has cooled. What is the problem?

A4: The absence of crystal formation upon cooling can be due to several factors. The most common reason is that the solution is not supersaturated, meaning too much solvent was used. To address this, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7] If these methods are unsuccessful, you may need to reduce the volume of the solvent by gentle heating and then allow the solution to cool again.

Q5: The recrystallized product appears oily or forms an emulsion. How can I resolve this?

A5: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the cooling process is too rapid or if the melting point of the compound is lower than the boiling point of the solvent. To prevent this, ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate. If an oil has already formed, you can try to redissolve it by heating and then add a small amount of a "poorer" solvent to the mixture to encourage crystal formation.[5][10]

Experimental Protocols

Protocol 1: Recrystallization of this compound using 85% Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 85% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more 85% ethanol in small portions until all the solid has dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Crystal Formation: Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal yield.[2][11][12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[2]

  • Drying: Air-dry the crystals on the filter paper or in a desiccator.[11][12]

Data Presentation: Solvent Properties
SolventBoiling Point (°C)This compound Solubility (Hot)This compound Solubility (Cold)Notes
Ethanol (85%) ~80HighLowCommonly used and effective.[1][2]
Ethanol (95%) 78.5HighModerateCan be used for washing crystals.[2]
Benzene 80.1HighLowA potential solvent, but its use is often restricted due to toxicity.[1]
Acetone 56HighModerateMentioned as a recrystallization solvent.[3]
Water 100InsolubleInsolubleThis compound is insoluble in water.[13][14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Crystal Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete cooling.- Concentrate the filtrate by evaporating some solvent and re-cooling. - Ensure the filtration apparatus is pre-heated. - Ensure the solution is thoroughly cooled in an ice bath.[7]
Colored Impurities in Crystals - Presence of colored byproducts.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Crystals Form Too Quickly - The solution is too concentrated.- Reheat the solution and add a small amount of additional hot solvent to redissolve the crystals, then allow for slower cooling.[7]
Difficulty in Filtering - Crystals are too fine.- This can be a result of cooling the solution too quickly. Allow for slower crystal growth.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude this compound B Add minimal hot solvent A->B C Stir and Heat B->C D Completely Dissolved? C->D E Hot Filtration (if needed) D->E No F Slow Cooling to RT D->F Yes E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure this compound K->L

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_NoCrystals Troubleshooting: No Crystals cluster_LowYield Troubleshooting: Low Yield cluster_OilyProduct Troubleshooting: Oily Product Start Recrystallization Complete? NoCrystals No Crystals Formed? Start->NoCrystals LowYield Low Yield? NoCrystals->LowYield No NC1 Scratch flask interior NoCrystals->NC1 Yes OilyProduct Oily Product? LowYield->OilyProduct No LY1 Concentrate mother liquor LowYield->LY1 Yes Success Successful Purification OilyProduct->Success No OP1 Reheat and cool slowly OilyProduct->OP1 Yes NC2 Add seed crystal NC1->NC2 Still no crystals NC3 Reduce solvent volume NC2->NC3 Still no crystals LY2 Ensure complete cooling LY1->LY2 OP2 Add a 'poorer' solvent OP1->OP2 Still oily

Caption: Troubleshooting logic for this compound recrystallization.

References

Preventing hydrolysis of N-Benzylideneaniline during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-benzylideneaniline during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound, focusing on preventing its hydrolysis back to benzaldehyde and aniline.

Issue Potential Cause Recommended Solution
Low yield of this compound after aqueous workup Hydrolysis due to acidic or basic conditions: The imine bond is susceptible to cleavage in the presence of water, and this process is catalyzed by both acids and bases.[1]- Maintain Neutral pH: During aqueous extraction, use deionized water or a buffered solution with a pH close to 7. - Minimize Contact Time: Reduce the duration of the aqueous wash to limit the exposure of the imine to water. - Work at Low Temperatures: Perform extractions at lower temperatures (e.g., in an ice bath) to decrease the rate of hydrolysis.
Product degradation during column chromatography Acidic stationary phase: Silica gel and alumina are acidic and can catalyze the hydrolysis of the imine on the column.[1]- Use a Non-Acidic Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. - Buffer the Eluent: Add a small amount of a non-nucleophilic base, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the stationary phase. - Avoid Chromatography: If possible, purify the product by recrystallization to avoid hydrolysis on a stationary phase.[1]
Presence of benzaldehyde and/or aniline in the final product Incomplete reaction or hydrolysis during workup: Residual starting materials can be difficult to remove, and their presence can also indicate product decomposition.- Aniline Removal: To remove unreacted aniline, perform a careful wash with a dilute aqueous copper (II) sulfate solution. The copper will form a complex with the aniline, partitioning it into the aqueous layer.[2] Avoid strong acid washes which will hydrolyze the imine. - Benzaldehyde Removal: Unreacted benzaldehyde can be removed by washing with a saturated aqueous sodium bisulfite solution, which forms a water-soluble adduct. - Recrystallization: This is often the most effective method for purifying this compound from its starting materials.[3][4]
Difficulty in removing water from the organic layer Water promotes hydrolysis: Any residual water in the organic phase after extraction can lead to product degradation, especially upon concentration.- Use a Brine Wash: Before drying, wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.[5] - Thorough Drying: Use an adequate amount of a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7] Ensure the drying agent is free-flowing and not clumped together before filtration.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable during an aqueous workup?

A1: this compound is most stable in neutral to slightly basic conditions. The hydrolysis of imines is catalyzed by both acids and bases, with a rate maximum observed around pH 4 for similar structures.[8] In very strong acidic conditions (e.g., 7-11 M sulfuric acid), the rate of hydrolysis can surprisingly decrease.[8] For a standard workup, it is best to keep the aqueous phase as close to neutral (pH 7) as possible.

Q2: Can I use an acid wash to remove unreacted aniline?

A2: While a dilute acid wash (e.g., 1M HCl) is a common method to remove basic impurities like aniline, it is risky when working with an acid-labile imine like this compound as it can cause significant hydrolysis.[2] A safer alternative is to wash the organic layer with an aqueous solution of copper (II) sulfate, which will selectively complex with the aniline and remove it into the aqueous phase.[2]

Q3: My product is an oil and I cannot recrystallize it. How should I purify it?

A3: If recrystallization is not an option, you can attempt purification by column chromatography, but with precautions. Use a neutral stationary phase like neutral alumina, or deactivate silica gel by pre-treating it with a solution of your eluent containing 1% triethylamine. The triethylamine will neutralize the acidic sites on the silica, reducing the risk of hydrolysis.[1] Alternatively, if the starting materials are not volatile, you could consider short-path distillation under reduced pressure.

Q4: Is a non-aqueous workup possible for the synthesis of this compound?

A4: Yes, a non-aqueous workup is highly recommended to prevent hydrolysis. After the reaction is complete, if a solid product has precipitated, it can be collected by filtration and washed with a cold, non-polar solvent to remove unreacted starting materials. If the product is in solution, the solvent can be removed under reduced pressure, and the resulting crude product can then be purified by recrystallization from a suitable solvent like ethanol.[3]

Q5: What is the best way to remove the water formed during the imine formation reaction?

A5: To drive the reaction to completion and prevent the reverse reaction (hydrolysis), the water produced must be removed. This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[6]

  • Drying Agents: Adding a drying agent directly to the reaction mixture, such as anhydrous magnesium sulfate or molecular sieves.[6][9]

Experimental Protocol: Workup and Purification of this compound with Minimal Hydrolysis

This protocol emphasizes anhydrous conditions and avoids acidic reagents to maximize the yield and purity of this compound.

1. Reaction Quenching and Initial Purification (Non-Aqueous): a. Once the reaction is deemed complete by TLC or other analysis, cool the reaction mixture to room temperature. b. If the product has precipitated out of solution, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexanes to remove any residual, non-polar starting materials. c. If the product is soluble in the reaction solvent, remove the solvent under reduced pressure using a rotary evaporator.

2. Extraction (if necessary): a. Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or diethyl ether. b. To remove any remaining aniline, wash the organic layer once with a 10% aqueous solution of copper (II) sulfate. The aqueous layer will turn a deep blue/purple color as it complexes with the aniline. c. To remove any remaining benzaldehyde, wash the organic layer once with a saturated aqueous solution of sodium bisulfite. d. Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine).[5] Perform these washes quickly to minimize contact time with water.

3. Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Add the drying agent until it no longer clumps together. b. Filter off the drying agent. c. Remove the solvent under reduced pressure on a rotary evaporator to yield the crude this compound.

4. Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of hot 85-95% ethanol.[3] b. Allow the solution to cool slowly to room temperature to form crystals. c. For maximum yield, place the flask in an ice bath for 30 minutes to complete crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Influence of pH on the Rate of Imine Hydrolysis

pH RangeRelative Rate of HydrolysisRecommendation for Workup
< 4HighAvoid: Strongly acidic conditions will lead to rapid hydrolysis.
~ 4MaximumAvoid: This is the pH of maximum hydrolysis rate for similar imines.[8]
5 - 6ModerateUse with caution: Minimize contact time with aqueous solutions in this range.
7 - 8LowRecommended: Neutral to slightly basic conditions are optimal for minimizing hydrolysis during aqueous workup.
> 9Moderate to HighUse with caution: Strongly basic conditions can also catalyze hydrolysis.
Very Strong Acid (e.g., 7-11 M H₂SO₄)DecreasedNot practical for standard workup: While hydrolysis is slower, these conditions are too harsh for most organic molecules.[8]

Visualization

Hydrolysis_Troubleshooting_Workflow start Start: Low Yield or Impure Product check_workup Aqueous Workup Used? start->check_workup check_purification Purification Method? check_workup->check_purification No, Non-Aqueous ph_check Control pH of Aqueous Phase? check_workup->ph_check Yes column_check Used Buffered Eluent? check_purification->column_check Column recrystallization_issue Impure after Recrystallization? check_purification->recrystallization_issue Recrystallization aqueous_yes Yes aqueous_no No, Non-Aqueous solution_neutral_ph Solution: Maintain pH 7-8 Use buffered wash ph_check->solution_neutral_ph No solution_minimize_contact Solution: Minimize water contact time Work at low temperature ph_check->solution_minimize_contact Yes ph_yes Yes ph_no No solution_neutral_ph->solution_minimize_contact solution_minimize_contact->check_purification purification_column Column Chromatography purification_recrystallization Recrystallization solution_add_base Solution: Add 0.1-1% Et3N to eluent Use neutral alumina column_check->solution_add_base No end_success Pure Product column_check->end_success Yes column_yes Yes column_no No solution_add_base->end_success solution_wash Solution: Wash with aq. CuSO4 (removes aniline) or aq. NaHSO3 (removes benzaldehyde) recrystallization_issue->solution_wash Yes recrystallization_issue->end_success No recrystallization_yes Yes recrystallization_no No solution_wash->end_success

Caption: Troubleshooting workflow for preventing this compound hydrolysis.

References

Optimizing reaction conditions for N-Benzylideneaniline synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylideneaniline.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a Schiff base condensation reaction. It involves the reaction of an aldehyde (benzaldehyde) with a primary amine (aniline) to form an imine, with the elimination of a water molecule.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are benzaldehyde and aniline.[1][2] Depending on the chosen protocol, a catalyst and a solvent such as ethanol may be required.[1][2][3] It is crucial to use freshly distilled reagents to achieve high yields.[1]

Q3: What catalysts can be used for this synthesis, and how do they compare?

A3: A variety of catalysts can be employed to facilitate the synthesis of this compound. These range from traditional acid or base catalysts to more environmentally friendly "green" catalysts. Some options include:

  • No Catalyst: The reaction can proceed without a catalyst, often by mixing the neat reagents.[1]

  • Polyethylene Glycol (PEG-400): Acts as an efficient and eco-friendly catalyst, providing high yields under neat conditions.[4][5]

  • Kinnow Peel Powder: A green, inexpensive, and readily available biocatalyst that has been shown to be effective.[6][7]

  • Supported Noble Metal Catalysts: For instance, a Pd/SiO2 catalyst can be used in reactions involving the one-pot synthesis from nitrobenzene and benzyl alcohol.[8]

  • Bimetallic Reduced Graphene Oxide: Mn-Co decorated reduced graphene oxide has been used for the synthesis from benzyl alcohol and aniline.[9]

The choice of catalyst can influence reaction time, yield, and environmental impact. Green catalysts like PEG-400 and Kinnow peel powder offer advantages in terms of sustainability and ease of handling.[4][5][6][7]

Q4: What is the role of temperature in the synthesis of this compound?

A4: The reaction is often exothermic, evolving heat upon mixing the reactants.[1][2] Many procedures initiate the reaction at room temperature and may involve a cooling step in an ice bath to promote crystallization.[1][3] Some protocols utilize elevated temperatures, such as refluxing at 80°C, to drive the reaction to completion.[2] In certain syntheses from alternative starting materials, temperatures can range from 50 to 240°C.[8] The optimal temperature will depend on the specific protocol and catalyst used.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Impure Reagents Use freshly distilled benzaldehyde and aniline. Benzaldehyde should be washed with a 5% sodium carbonate solution before distillation to remove benzoic acid impurities.[1]
Incomplete Reaction Extend the reaction time or consider gentle heating if the protocol allows. For example, refluxing at 80°C for a few hours can improve yield.[2]
Hydrolysis of Product The imine product can be susceptible to hydrolysis. Ensure all glassware is dry and minimize exposure to atmospheric moisture. Remove the water formed during the reaction.
Inefficient Crystallization Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to promote complete crystallization.[2][3] Try scratching the inside of the flask with a glass rod to induce crystallization.
Catalyst Inactivity If using a catalyst, ensure it is active and used in the correct amount. For solid catalysts, ensure proper mixing to maximize surface contact with the reactants.

Problem: Oily Product Instead of Crystals

Possible Cause Suggested Solution
Impurities Present The presence of unreacted starting materials or byproducts can inhibit crystallization. Purify the crude product by recrystallization from a suitable solvent like 85% ethanol.[1][3]
Insufficient Cooling The product may be soluble in the solvent at room temperature. Ensure thorough cooling in an ice bath to reduce solubility and promote precipitation.
Incorrect Solvent Volume Too much solvent can keep the product dissolved. If possible, carefully remove some solvent under reduced pressure to concentrate the solution.[1]

Problem: Dark-Colored Product

Possible Cause Suggested Solution
Oxidation of Reagents Benzaldehyde can oxidize to benzoic acid. Use freshly distilled benzaldehyde.[1]
High Reaction Temperature Excessive heat can lead to the formation of colored byproducts. Avoid unnecessarily high temperatures. If distillation is used for solvent removal, perform it under reduced pressure to keep the temperature low.[1]
Air Oxidation Aniline can be susceptible to air oxidation. While the reaction is typically performed in air, minimizing prolonged exposure of the starting materials to air can be beneficial.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Catalyst Solvent Temperature Reaction Time Yield (%) Reference
None95% EthanolRoom Temp, then Ice Bath~45 min84-87[1]
NoneAbsolute Ethanol80°C (Reflux)4 hours83.99[2]
PEG-400Neat (Solvent-free)Not specified< 1 hour98[4]
Kinnow Peel PowderNeat (Solvent-free)Not specified3 min85[6]
Pd/SiO2Toluene160°C18 hours96.7 (Selectivity)[8]
MicrowaveNot specifiedMicrowave Irradiation8 minNot specified[10]

Experimental Protocols

Protocol 1: Conventional Synthesis without Catalyst

This protocol is adapted from Organic Syntheses.[1]

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.

  • With rapid stirring, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction will occur with the separation of water.

  • Allow the mixture to stand for 15 minutes.

  • Pour the mixture with vigorous stirring into 165 mL of 95% ethanol in a 600-mL beaker.

  • Crystallization should begin within 5 minutes. Allow the mixture to stand for 10 minutes at room temperature.

  • Place the beaker in an ice-water bath for 30 minutes.

  • Collect the crystalline mass by suction filtration using a large Büchner funnel.

  • Press the crystals to remove excess solvent and then air-dry them.

  • The expected yield is 152–158 g (84–87%) of this compound with a melting point of 52°C.[1]

Protocol 2: Green Synthesis using PEG-400

This protocol is based on the use of PEG-400 as an eco-friendly catalyst.[4]

  • In a suitable reaction vessel, mix benzaldehyde and aniline in an equimolar ratio.

  • Add a catalytic amount of polyethylene glycol (PEG-400) (e.g., 10 μL for a model reaction).

  • Stir the mixture at room temperature. The reaction is expected to proceed to a high yield in under 1 hour.

  • The product can be isolated and purified by standard methods, such as recrystallization.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation benzaldehyde Freshly Distilled Benzaldehyde mix Mix Reactants (and Catalyst if applicable) benzaldehyde->mix aniline Freshly Distilled Aniline aniline->mix reaction Reaction Period (Stirring at specified temp.) mix->reaction crystallization Cooling (Ice Bath) reaction->crystallization filtration Suction Filtration crystallization->filtration drying Air Dry or Vacuum Dry filtration->drying product This compound Product drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield? impure_reagents Are reagents freshly distilled? start->impure_reagents Check incomplete_reaction Was reaction time/temp sufficient? start->incomplete_reaction Check hydrolysis Was moisture excluded? start->hydrolysis Check solution1 Distill reagents. impure_reagents->solution1 No solution2 Increase time or apply gentle heat. incomplete_reaction->solution2 No solution3 Use dry glassware. hydrolysis->solution3 No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating the Scale-Up of N-Benzylideneaniline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Benzylideneaniline, a foundational Schiff base, is a well-established reaction in organic chemistry. However, transitioning this synthesis from a laboratory setting to a large-scale industrial production environment presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound synthesis, ensuring a safe, efficient, and high-yielding process.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from a 1L flask to a 100L reactor. What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common issue that can be attributed to several factors related to reaction kinetics, heat and mass transfer, and equilibrium position.

Probable CauseRecommended Solution
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Optimize Agitation: Increase the agitator speed and/or use a more efficient impeller design (e.g., pitched-blade turbine) to ensure homogeneity. - Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
Poor Heat Management: The condensation reaction between benzaldehyde and aniline is exothermic.[1] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in temperature and the formation of byproducts.- Jacketed Reactor with Temperature Control: Utilize a reactor with a cooling jacket and a precise temperature control system to maintain the optimal reaction temperature. - Controlled Addition of Reactants: Add one of the reactants (e.g., aniline) portion-wise or via a controlled feed to manage the rate of heat generation.
Water Removal: The formation of this compound is a reversible condensation reaction that produces water.[2] Inefficient removal of water at a larger scale can shift the equilibrium back towards the starting materials, thus lowering the yield.- Azeotropic Distillation: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to continuously remove water from the reaction mixture. - Drying Agents: For solvent-free or high-concentration reactions, consider the use of a suitable drying agent, although this may be less practical at a very large scale.
Purity of Starting Materials: Impurities in benzaldehyde (e.g., benzoic acid from oxidation) or aniline can lead to side reactions and lower the yield of the desired imine. The impact of these impurities can be more pronounced at a larger scale.- Quality Control: Ensure that the starting materials meet the required purity specifications before use. Freshly distilled benzaldehyde is often recommended for optimal results.
Problem 2: Product Purity and Impurity Profile

Q: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we improve the purity?

A: Changes in the impurity profile upon scale-up are often linked to the same factors that affect yield: mixing, temperature control, and reaction time.

Probable CauseRecommended Solution
Side Reactions: Prolonged reaction times or localized high temperatures can promote the formation of byproducts. A common byproduct is the aldol condensation product of benzaldehyde.- Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC, GC, or HPLC) to determine the optimal reaction time and avoid prolonged heating. - Strict Temperature Control: As mentioned previously, maintain a consistent and optimal reaction temperature.
Inefficient Crystallization and Isolation: The crystallization process is highly dependent on cooling rate and agitation, which are more challenging to control in large vessels. This can lead to the trapping of impurities within the crystal lattice.- Controlled Cooling: Implement a programmed cooling profile to allow for slow and controlled crystal growth. - Optimized Agitation during Crystallization: The agitation speed during crystallization is critical. Too high a speed can lead to crystal breakage and the formation of fines, while too low a speed can result in poor heat transfer and agglomeration. The optimal speed should be determined experimentally.
Purification Method: The purification method used at the lab scale may not be as effective at a larger scale.- Recrystallization Solvent and Procedure: Re-evaluate the recrystallization solvent system and procedure for the larger scale. A multi-solvent system or a different solvent may be required. Ensure adequate washing of the filtered crystals with a cold, appropriate solvent to remove surface impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the scale-up synthesis of this compound?

A1: The following is a general protocol that can be adapted for a pilot-plant scale synthesis. Note: All operations should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[3]

Experimental Protocol: Scale-Up Synthesis of this compound

Materials and Equipment:

  • Jacketed glass-lined or stainless-steel reactor with a bottom outlet valve, equipped with a mechanical stirrer, condenser, temperature probe, and addition funnel.

  • Benzaldehyde (freshly distilled, if necessary)

  • Aniline

  • Ethanol (or other suitable solvent for reaction and recrystallization)

  • Filter-dryer or centrifuge for product isolation

Procedure:

  • Charging the Reactor: Charge the reactor with benzaldehyde and the chosen solvent (e.g., ethanol).

  • Reactant Addition: Begin agitation and slowly add an equimolar amount of aniline to the reactor through the addition funnel over a period of time to control the exothermic reaction. Monitor the internal temperature and use the reactor jacket to maintain it within the desired range (e.g., 20-30°C).

  • Reaction: After the addition is complete, continue to stir the mixture at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC analysis of reaction aliquots). The reaction is typically complete within a few hours.

  • Crystallization: Once the reaction is complete, initiate a controlled cooling ramp to induce crystallization. The optimal cooling rate and agitation speed during this phase should be predetermined to achieve the desired crystal size and purity.

  • Isolation: Once crystallization is complete and the slurry has reached the final temperature, filter the product using a filter-dryer or centrifuge.

  • Washing: Wash the filter cake with cold ethanol to remove residual mother liquor and impurities.

  • Drying: Dry the product under vacuum at a controlled temperature until a constant weight is achieved.

Q2: What are the key safety considerations for the industrial-scale synthesis of this compound?

A2: Safety is paramount in any chemical synthesis, especially at an industrial scale. Key considerations include:

  • Material Hazards: Both benzaldehyde and aniline are hazardous materials. Aniline is toxic and can be absorbed through the skin. Benzaldehyde is a combustible liquid. Consult the Safety Data Sheets (SDS) for both reactants for detailed handling and safety information.[1][3]

  • Exothermic Reaction: The reaction is exothermic, and the heat of reaction must be effectively managed to prevent a runaway reaction. A reliable cooling system and controlled reactant addition are crucial.

  • Ventilation: The synthesis should be performed in a well-ventilated area or in a closed system to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat or chemical-resistant suit, must be worn at all times.[3]

  • Static Discharge: When handling flammable solvents, ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source.

Q3: How does the choice of solvent affect the scale-up synthesis?

A3: The solvent plays a crucial role in reaction kinetics, heat transfer, and product isolation.

  • Solventless (Neat) Reaction: While feasible at a small scale and offering green chemistry advantages, a solventless reaction at a large scale can be challenging to control due to the high concentration of reactants and the potential for rapid heat generation.

  • Solvent-based Reaction: Using a solvent like ethanol can help to moderate the reaction rate and improve heat transfer. The choice of solvent will also influence the solubility of the product and impurities, which is a key factor in designing an effective crystallization and purification process. For instance, a study using Kinnow peel powder as a catalyst found that a neat reaction gave an 85% yield in 3 minutes, while using solvents like DCM, DMSO, diethyl ether, and acetonitrile resulted in yields ranging from 65% to 75% over longer reaction times.[4]

Data Presentation

The following table summarizes typical lab-scale yields reported in the literature under various conditions. While direct quantitative data for industrial-scale production is often proprietary, these lab-scale results can inform process development and optimization for scale-up.

CatalystSolventReaction TimeTemperatureYield (%)Reference
NoneEthanol--83.986[1][5]
Kinnow peel powderNeat3 minRoom Temp.85[3]
Kinnow peel powderDCM180 minRoom Temp.72[4]
Kinnow peel powderAcetonitrile240 minRoom Temp.75[4]
Amberlyst® 15Neat2-4 hRoom Temp.72-99 (for various imines)[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Reactant Preparation (Benzaldehyde, Aniline) Solvent_Prep Solvent Charging Addition Controlled Addition of Aniline Solvent_Prep->Addition Reaction_Monitoring Reaction Monitoring (TLC/GC/HPLC) Addition->Reaction_Monitoring Crystallization Controlled Cooling & Crystallization Reaction_Monitoring->Crystallization Isolation Filtration/Centrifugation Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Vacuum Drying Washing->Drying Product Final Product: This compound Drying->Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or High Impurities Mixing Inadequate Mixing Problem->Mixing Heat Poor Heat Transfer Problem->Heat Water Inefficient Water Removal Problem->Water Purity Starting Material Purity Problem->Purity Crystallization Suboptimal Crystallization Problem->Crystallization Optimize_Agitation Optimize Agitation/ Baffling Mixing->Optimize_Agitation Control_Temp Improve Temperature Control Heat->Control_Temp Azeotropic_Dist Azeotropic Distillation Water->Azeotropic_Dist QC_Materials QC of Starting Materials Purity->QC_Materials Control_Cooling Controlled Cooling/ Agitation Crystallization->Control_Cooling

Caption: Troubleshooting logic for common issues in this compound synthesis scale-up.

References

Technical Support Center: Monitoring N-Benzylideneaniline Formation by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the formation of N-benzylideneaniline via Thin-Layer Chromatography (TLC). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and reference data.

Frequently Asked Questions (FAQs)

Q1: How do I properly set up a TLC plate to monitor this reaction?

A1: To effectively monitor the reaction, you should spot three separate lanes on a single TLC plate: one for the starting material (a co-spot of benzaldehyde and aniline), one for the reaction mixture, and one for a co-spot of the starting materials and the reaction mixture.[1] This "co-spot" lane helps to definitively identify the starting material spots within the reaction mixture lane and clearly distinguish them from the new product spot.[2]

Q2: What is a suitable mobile phase (eluent) for the TLC analysis of this compound formation?

A2: A common and effective mobile phase is a non-polar mixture of hexane and ethyl acetate, typically in a 9:1 ratio.[3] The polarity can be adjusted as needed; if all spots remain at the bottom, increase the proportion of the more polar solvent (ethyl acetate). If all spots run to the top, decrease its proportion.[4] Another suggested solvent system is chloroform:ethyl acetate (7:3).[5]

Q3: How can I visualize the spots on the TLC plate?

A3: Since benzaldehyde, aniline, and this compound are all aromatic compounds, the primary and easiest method of visualization is non-destructive UV light (254 nm).[6] Most commercial TLC plates contain a fluorescent indicator, causing the plate to glow green under UV light, while UV-active compounds appear as dark spots.[6][7] If spots are not visible under UV, destructive staining methods can be used. An iodine chamber is a good general option for aromatic compounds.[6][8] Alternatively, a potassium permanganate (KMnO₄) stain can be effective as it reacts with oxidizable groups like aldehydes and the imine product.[9]

Q4: How do I interpret the TLC results to determine the reaction's progress?

A4: The progress of the reaction is monitored by observing the changes in the spotted lanes over time.[9] A successful reaction will show the gradual disappearance of the starting material spots (benzaldehyde and aniline) in the reaction mixture lane.[1] Simultaneously, a new spot corresponding to the this compound product will appear.[9] The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.[9]

Q5: How is the Retention Factor (Rf) value calculated and why is it useful?

A5: The Rf value is a ratio calculated by dividing the distance traveled by the compound's spot by the distance traveled by the solvent front. It is a characteristic value for a specific compound in a given solvent system and helps in identifying components of a mixture. For this reaction, you will see a new spot for the product with an Rf value distinct from the starting materials.

Experimental Protocols

Protocol 1: Preparation and Elution of the TLC Plate
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom edge.

  • Spotting:

    • Using separate capillary tubes, apply small spots of your starting materials (aniline and benzaldehyde), and the reaction mixture onto the baseline.

    • It is highly recommended to prepare three lanes: Lane 1 (Aniline + Benzaldehyde), Lane 2 (Reaction Mixture), and Lane 3 (a "co-spot" containing all three).[1]

    • To apply a spot, touch the capillary tube to the plate briefly. Allow the solvent to evaporate completely before any subsequent applications to the same spot.[4]

  • Developing the Plate:

    • Pour the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[4]

    • Cover the chamber with a lid and let the atmosphere saturate with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Completion: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Data Presentation

The Rf values are dependent on the specific stationary phase and mobile phase used. The following table provides expected relative Rf values for the compounds in a standard non-polar solvent system.

CompoundTypical Mobile PhaseExpected Rf ValueRationale
Benzaldehyde Hexane:Ethyl Acetate (9:1)High (~0.8-0.9)Relatively non-polar aldehyde.[10]
Aniline Hexane:Ethyl Acetate (9:1)Low (~0.2-0.3)Polar due to the amine group, which interacts strongly with the silica gel.[11]
This compound Hexane:Ethyl Acetate (9:1)Intermediate-High (~0.6-0.7)Less polar than aniline due to the formation of the imine bond, leading to a higher Rf value.

Troubleshooting Guide

Problem: My spots are elongated or streaking. [4][12]

  • Cause: The sample applied to the baseline is too concentrated ("overloaded").[4][12]

  • Solution: Dilute your sample before spotting it on the TLC plate.

  • Cause: The compound is strongly acidic or basic and is interacting too strongly with the silica gel.[12]

  • Solution: Add a small amount (0.1–2.0%) of a modifier to your mobile phase. For acidic compounds, add acetic or formic acid. For basic compounds like aniline, add triethylamine.[4]

Problem: I cannot see any spots on the developed plate. [4]

  • Cause: The compounds may not be UV-active, or the concentration is too low.[4]

  • Solution: First, try visualizing with a chemical stain such as iodine or potassium permanganate.[4] If spots are still not visible, try concentrating the sample by spotting multiple times in the same location, allowing the solvent to dry between each application.[4]

  • Cause: The solvent level in the developing chamber was higher than the baseline.

  • Solution: Ensure the solvent level is always below the baseline to prevent the samples from dissolving directly into the solvent reservoir.[4]

Problem: All my spots are clumped at the top or bottom of the plate. [4]

  • Cause: The polarity of the mobile phase is incorrect.[4]

  • Solution:

    • If spots are at the bottom (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., change from 9:1 to 8:2 hexane:ethyl acetate).[4]

    • If spots are at the top (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent.[4]

Problem: The spots for my starting material and product are too close together. [2]

  • Cause: The chosen solvent system is not providing adequate separation.

  • Solution: Try a different solvent system with different polarity or different solvent components. Using the "co-spot" lane is critical here to see if you have one elongated spot (unresolved) or two distinct, albeit close, spots.[2] Using a stain that produces different colors for the reactants and products, such as p-anisaldehyde, can also help differentiate them.[2][13]

Problem: My reaction is in a high-boiling solvent (like DMF or DMSO) and the TLC plate is a smear. [2]

  • Cause: The high-boiling solvent does not evaporate from the plate and streaks up the plate during development.[2]

  • Solution: After spotting the reaction mixture on the plate, place the TLC plate under a high vacuum for several minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[2]

Visualizations

TLC Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_dev 2. Development cluster_analysis 3. Analysis prep_plate Prepare TLC Plate (Draw Baseline) prep_sample Prepare Samples (Reactants, Rxn Mixture) spot_plate Spot Samples on Baseline (Reactant, Mixture, Co-spot) prep_chamber Prepare Developing Chamber (Add Mobile Phase) spot_plate->prep_chamber run_tlc Place Plate in Chamber & Let Elute dry_plate Remove Plate & Mark Solvent Front, then Dry visualize Visualize Spots (UV Light, then Stain) dry_plate->visualize calculate_rf Circle Spots & Calculate Rf Values interpret Interpret Results (Reactant Disappearance, Product Appearance)

Caption: Workflow for monitoring this compound formation using TLC.

TLC Troubleshooting Guide cluster_spot_issues Spot Appearance Issues cluster_rf_issues Spot Position (Rf) Issues start Problem with TLC Plate streaking Streaking Spots? start->streaking overloaded Dilute Sample streaking->overloaded Yes add_modifier Add Acid/Base to Mobile Phase streaking->add_modifier Still Streaking no_spots No Spots Visible? streaking->no_spots No use_stain Use Chemical Stain (Iodine, KMnO4) no_spots->use_stain Yes concentrate Concentrate Sample Spot no_spots->concentrate Still Nothing rf_problem Poor Separation? no_spots->rf_problem No too_low Spots Too Low? rf_problem->too_low Yes too_high Spots Too High? rf_problem->too_high Yes increase_polarity Increase Eluent Polarity too_low->increase_polarity decrease_polarity Decrease Eluent Polarity too_high->decrease_polarity

Caption: A logical guide to troubleshooting common TLC analysis issues.

References

Technical Support Center: Identification of Impurities in N-Benzylideneaniline by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in N-Benzylideneaniline using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Common impurities in this compound can be categorized as follows:

  • Starting Materials: Unreacted benzaldehyde and aniline are common process-related impurities.

  • By-products: Impurities can arise from side reactions during the synthesis of this compound.

  • Degradation Products: this compound, a Schiff base, is susceptible to hydrolysis, especially in the presence of moisture, which can break it down into its constituent aniline and benzaldehyde. Oxidation can also lead to the formation of other degradation products.

Q2: What is a suitable HPLC method for the analysis of this compound and its impurities?

ParameterRecommended Condition
Column Phenyl bonded silica gel column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B and gradually increase the percentage of B to elute the main compound and any less polar impurities.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm or 320 nm).[1]
Column Temperature 30 °C
Injection Volume 10 µL

Note: This method would require validation for your specific application to ensure it is stability-indicating, meaning it can separate the main peak from all potential impurities and degradation products.

Q3: How can I prepare my sample for HPLC analysis?

A3: Accurately weigh a suitable amount of the this compound sample and dissolve it in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. The final concentration should be within the linear range of the detector. It is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.

Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to the flask.

  • Sonicate for 5 minutes or until the sample is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC Method for Impurity Profiling

This protocol is a starting point and should be optimized and validated for your specific needs.

Parameter Condition
Instrument HPLC system with a UV detector
Column Phenyl bonded silica (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause Solution
Peak Tailing for this compound Secondary interactions with residual silanols on the column.Use a base-deactivated column. Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.
Poor Resolution Between Impurities Inadequate separation power of the mobile phase or column.Optimize the gradient profile (slower gradient). Try a different column chemistry (e.g., C18). Adjust the mobile phase pH.
Ghost Peaks Contamination in the mobile phase, injector, or sample carryover.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover.
Drifting Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Allow the system to equilibrate thoroughly before starting the analysis.
Broad Peaks Column degradation, high injection volume, or incompatibility of sample solvent with the mobile phase.Use a guard column to protect the analytical column. Reduce the injection volume. Dissolve the sample in the initial mobile phase composition if possible.
Hydrolysis of this compound on-column Presence of water in the mobile phase and acidic conditions.While some water is necessary for RP-HPLC, minimize the time the sample spends in the mobile phase before injection. Ensure the pH of the mobile phase is not excessively acidic if hydrolysis is a major concern.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Phenyl Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Impurity Peaks Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Experimental workflow for the identification of impurities in this compound by HPLC.

Troubleshooting_Logic Start Problem with HPLC Analysis PoorResolution Poor Peak Resolution? Start->PoorResolution PeakShape Poor Peak Shape (Tailing/Fronting)? PoorResolution->PeakShape No Sol_Resolution Optimize Gradient Change Column Adjust Mobile Phase pH PoorResolution->Sol_Resolution Yes RetentionTime Retention Time Drift? PeakShape->RetentionTime No Sol_PeakShape Use Base-Deactivated Column Add Mobile Phase Modifier Check Sample Solvent PeakShape->Sol_PeakShape Yes GhostPeaks Ghost Peaks Present? RetentionTime->GhostPeaks No Sol_RetentionTime Check Mobile Phase Prep Use Column Oven Ensure System Equilibration RetentionTime->Sol_RetentionTime Yes Sol_GhostPeaks Use Fresh Mobile Phase Clean Injector Run Blanks GhostPeaks->Sol_GhostPeaks Yes End Problem Resolved GhostPeaks->End No Sol_Resolution->End Sol_PeakShape->End Sol_RetentionTime->End Sol_GhostPeaks->End

Caption: A logical decision-making workflow for troubleshooting common HPLC issues.

References

Technical Support Center: N-Benzylideneaniline Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of N-Benzylideneaniline in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What is the most likely cause?

A1: The most common cause of this compound degradation in solution is hydrolysis.[1][2] Imines (Schiff bases) are susceptible to hydrolysis, which is the reverse of their formation reaction, particularly in the presence of water. The stability is highly dependent on the pH of the solution.

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: The stability of imines is significantly influenced by pH. While the formation of imines is often optimal around pH 4-5, this acidic environment can also catalyze hydrolysis.[1][3][4][5] For enhanced stability, a more basic pH of 8-9 is often preferable, as it can lead to a faster reaction and a more stable imine.[3] At very low pH, the precursor amine would be protonated, inhibiting formation, and at very high pH, the reaction intermediate is not efficiently protonated for water elimination.[1][3]

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent plays a crucial role. Polar solvents such as ethanol and chloroform have been shown to be effective for the synthesis of this compound.[6] Non-polar aromatic solvents like toluene also yield good results in synthesis.[6] For enhancing stability, especially against hydrolysis, it is advisable to use anhydrous solvents and minimize exposure to moisture.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A4: Several analytical methods can be employed to monitor the stability of this compound and quantify its degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating and quantifying this compound and its potential impurities or degradation products. A method using a phenyl bonded silica gel column with a mobile phase containing an amine-containing aqueous solution and an organic solvent has been described for a related compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be used to monitor the disappearance of the characteristic imine proton and carbon signals and the appearance of signals from the corresponding aldehyde and amine.[8][9][10][11][12]

  • UV-Visible Spectrophotometry: Changes in the UV-Vis spectrum can indicate the degradation of the imine bond.[10][11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The stretching vibration of the C=N bond can be monitored to assess the stability of the imine.[10][11][12]

Q5: How can I enhance the stability of this compound in my solution?

A5: To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of aqueous solutions in the basic range (pH 8-9) to slow down hydrolysis.[3]

  • Anhydrous Conditions: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with water.

  • Low Temperature Storage: Store solutions at low temperatures to reduce the rate of degradation.

  • Use of Stabilizing Agents: In some cases, forming iminium salts with strong solid acids can improve stability.[13]

  • Molecular Encapsulation: Advanced techniques such as using container molecules can protect the imine functional group from the bulk solvent.[14]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Buffer
Symptom Possible Cause Troubleshooting Steps
Loss of product peak and appearance of benzaldehyde and aniline peaks in HPLC analysis.Hydrolysis due to acidic pH. 1. Measure the pH of your buffer. 2. If the pH is in the acidic range (below 7), adjust it to a basic pH (8-9) using a suitable buffer system. 3. Re-analyze the sample to confirm if the degradation rate has decreased.
The solution becomes cloudy over time.Precipitation of degradation products. 1. Confirm the identity of the precipitate (likely the less soluble starting materials). 2. Address the root cause of degradation, which is likely hydrolysis. Follow the steps for pH adjustment.
Issue 2: Inconsistent Results in Non-Aqueous Solvents
Symptom Possible Cause Troubleshooting Steps
Gradual decrease in purity over time when dissolved in solvents like methanol or ethanol.Presence of trace amounts of water in the solvent. 1. Use anhydrous solvents with low water content. 2. Store solvents over molecular sieves to keep them dry. 3. Prepare solutions fresh before use whenever possible.
Color change of the solution upon exposure to light.Photodegradation. 1. Store the solution in amber vials or protect it from light. 2. Conduct experiments under controlled lighting conditions.

Data Presentation

Table 1: Influence of pH on Imine Stability

pH Range Effect on Imine Stability Reference
Highly Acidic (< 4)Low stability, risk of amine protonation inhibiting re-formation.[1][3]
Moderately Acidic (4-6)Optimal for formation, but also susceptible to hydrolysis.[1][3][4][5]
Neutral (7)Moderate stability, hydrolysis can still occur.[15]
Basic (8-9)Increased stability, equilibrium shifted towards imine.[3]

Table 2: Solvent Effects on this compound Synthesis Yield

Solvent Solvent Type Synthesis Yield Reference
EthanolPolar ProticGood[6]
ChloroformPolar AproticGood[6]
TolueneNon-Polar AromaticGood[6]
MethanolPolar ProticMentioned for synthesis[6]
WaterPolar ProticMentioned for synthesis[6]
Diethyl EtherNon-PolarMentioned for synthesis[6]
HexaneNon-PolarMentioned for synthesis[6]

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol is adapted from a method for a similar compound and can be optimized for this compound.[7]

  • Chromatographic Conditions:

    • Column: Phenyl bonded silica gel column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Amine-containing aqueous buffer (e.g., 10 mM ammonium formate adjusted to pH 8.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 250-350 nm (monitor at the λmax of this compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • For the stability study, dilute the stock solution in the desired buffer or solvent to the final concentration.

    • At specified time points, inject the sample into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of this compound over time.

    • Identify and quantify the peaks corresponding to benzaldehyde and aniline.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of this compound prep_sample Dilute in Test Solution (e.g., different pH buffers) prep_stock->prep_sample t0 T=0 Analysis (HPLC, NMR, etc.) prep_sample->t0 incubation Incubate under Controlled Conditions (Temp, Light) t0->incubation tn T=n Analysis (e.g., 1h, 2h, 24h) incubation->tn quantify Quantify Analyte and Degradants tn->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing this compound stability.

troubleshooting_flow Troubleshooting Logic for Degradation action_node action_node start Degradation Observed? is_aqueous Aqueous Solution? start->is_aqueous check_ph pH < 7? is_aqueous->check_ph Yes use_anhydrous Use Anhydrous Solvent is_aqueous->use_anhydrous No adjust_ph Adjust to pH 8-9 check_ph->adjust_ph Yes check_light Exposed to Light? check_ph->check_light No end Monitor Stability adjust_ph->end use_anhydrous->check_light protect_light Protect from Light check_light->protect_light Yes check_light->end No protect_light->end

Caption: Troubleshooting flowchart for this compound degradation.

References

Catalyst deactivation and regeneration in N-Benzylideneaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Benzylideneaniline Synthesis

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound synthesis?

A1: A variety of catalysts are employed for the synthesis of this compound, which is a Schiff base formed from the condensation of benzaldehyde and aniline.[1][2][3] Common catalysts include:

  • Solid Acid Catalysts: These are widely used due to their ease of separation and recyclability. Examples include Amberlyst® 15, zeolites, and sulfated metal oxides.[4][5][6]

  • Noble Metal Catalysts: Supported precious metals like Palladium (Pd) on carbon (Pd/C) or Gold (Au) on titania (TiO2) can catalyze the reaction, often as part of a one-pot reductive amination starting from nitrobenzene and benzyl alcohol.[7][8][9]

  • "Green" Catalysts: Environmentally benign options, such as Kinnow peel powder, have been reported to effectively catalyze the reaction under mild, solvent-free conditions.[1][2][10]

  • Lewis Acids: Metal salts like FeSO₄ can also be used to facilitate the condensation.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main causes can be categorized as:

  • Fouling or Coking: This is the physical deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites and pores. This is a common issue with solid acid catalysts when organic molecules polymerize at high temperatures.

  • Poisoning: This involves the strong chemisorption of impurities or byproducts onto the active sites. In this compound synthesis, the water molecule formed as a byproduct can sometimes inhibit Lewis acid catalysts.[11] Additionally, if reactants are not pure, other compounds can act as poisons.

  • Thermal Degradation (Sintering): At high reaction temperatures, small metal crystallites on a support (like Pd on carbon) can agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.

Q3: How can I tell which deactivation mechanism is affecting my catalyst?

A3: Observing the rate and nature of deactivation can provide clues:

  • Rapid, Severe Deactivation: A sudden and significant drop in activity often points to strong poisoning from a contaminant in the feedstock.

  • Gradual Deactivation: A slow, steady decline in performance over several cycles is typically characteristic of fouling by coke or gradual thermal degradation (sintering).

  • Selectivity Changes: A change in the product distribution may indicate that specific types of active sites are being selectively poisoned or blocked.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate method depends on the type of catalyst and the deactivation mechanism. Common regeneration techniques include solvent washing, acid/base treatment, and calcination (thermal treatment).[12][13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Significant drop in product yield after the first use of a solid acid catalyst (e.g., Amberlyst-15, Zeolite). Fouling (Coking): Organic residues and polymeric byproducts are likely blocking the catalyst's pores and active sites.Regenerate the catalyst. For Amberlyst-15, perform an acid wash. For zeolites, perform a calcination procedure to burn off the coke. (See Experimental Protocols for details).
Complete loss of activity when using a Pd/C catalyst in a reductive amination route. Poisoning: The feedstock may contain sulfur or other compounds that strongly bind to Palladium. The amine product itself can also sometimes act as a poison by strongly coordinating to the metal.Purify Reactants: Ensure the purity of your starting materials. Catalyst Regeneration: Attempt a solvent wash followed by a dilute alkali wash to remove adsorbed species. (See Experimental Protocols).
Gradual decrease in yield over 5-6 cycles with a supported metal catalyst. Thermal Degradation (Sintering): If the reaction is run at high temperatures, the metal nanoparticles may be agglomerating, reducing the active surface area.Optimize Reaction Temperature: Try running the reaction at a lower temperature to minimize sintering. Catalyst Regeneration: While sintering is often irreversible, some redispersion techniques exist but are complex. It may be more practical to replace the catalyst.
The reaction does not go to completion, even with fresh catalyst. Equilibrium Limitation: The condensation reaction to form this compound produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants and can also lead to the hydrolysis of the imine product.[14]Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a drying agent like anhydrous MgSO₄ to the reaction mixture.

Data Presentation: Catalyst Recyclability

Quantitative data on catalyst deactivation is crucial for process optimization. While many studies report successful recycling, detailed cycle-by-cycle data can be sparse. Below are representative tables based on findings for similar catalyst systems used in imine synthesis.

Table 1: Representative Recyclability of a Solid Acid Catalyst (e.g., Amberlyst-15) in Imine Synthesis (Based on reports of catalysts being reusable for multiple cycles without significant activity loss)[13][15]

Cycle NumberProduct Yield (%)
195
294
391
489
588

Table 2: Representative Recyclability of a Heterogeneous Metal Catalyst (e.g., Mn–Co–rGO) in this compound Synthesis (Based on reports of sustainable catalytic activity for up to five cycles)[16][17]

Cycle NumberProduct Yield (%)
191
290
389
487
585

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst® 15

This protocol is adapted from methodologies for solvent-free imine synthesis.[18]

  • Preparation: In a round-bottom flask, add benzaldehyde (5 mmol) and aniline (5.5 mmol).

  • Catalyst Addition: Add Amberlyst® 15 (0.2 g).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add a suitable solvent (e.g., ethanol) to the mixture.

  • Catalyst Recovery: Separate the Amberlyst® 15 beads by simple filtration. Wash the recovered catalyst with ethanol and dry it for reuse.

  • Product Isolation: Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Regeneration of Fouled Amberlyst® 15

This protocol is based on standard procedures for regenerating sulfonic acid resins.

  • Solvent Wash: Wash the recovered catalyst beads thoroughly with a solvent like ethanol or methanol to remove any physisorbed organic material.

  • Acid Treatment: Create a column or slurry of the catalyst with a 3-7% aqueous HCl solution. Pass 2-4 bed volumes of the acid solution over the resin over 1-2 hours.

  • Rinsing: Rinse the resin with deionized water until the washings are neutral (check with pH paper).

  • Drying: Dry the regenerated catalyst in an oven at a temperature not exceeding 120°C before reuse.

Protocol 3: Regeneration of a Coked Zeolite Catalyst

This protocol is based on general procedures for regenerating zeolites deactivated by carbon deposits.

  • Solvent Wash (Optional): First, wash the catalyst with a solvent like toluene to remove soluble organic deposits.

  • Drying: Dry the catalyst at 100-120°C for several hours to remove the solvent.

  • Calcination: Place the dried catalyst in a tube furnace.

    • Heat the catalyst under an inert atmosphere (e.g., Nitrogen) to an intermediate temperature (e.g., 300°C) to desorb volatile compounds.

    • Slowly introduce a stream of air or a mixture of air/N₂.

    • Ramp the temperature to 500-600°C and hold for 3-5 hours to combust the carbonaceous deposits. Caution: The combustion is exothermic; a slow introduction of air is critical to avoid overheating and thermal damage to the zeolite structure.

  • Cooling: Cool the catalyst to room temperature under a stream of dry air or nitrogen. The regenerated catalyst is now ready for use.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Start: Reduced Product Yield Observed q1 Is the deactivation sudden or gradual? start->q1 sudden Sudden Drop in Activity q1->sudden Sudden gradual Gradual Decline in Activity q1->gradual Gradual poisoning Likely Cause: Strong Poisoning sudden->poisoning coking_sintering Likely Cause: Fouling (Coking) or Sintering gradual->coking_sintering solution_poison Solution: 1. Check reactant purity. 2. Purify feedstock. 3. Attempt chemical wash of catalyst. poisoning->solution_poison solution_coke Solution for Coking: Regenerate via Calcination (for zeolites) or Acid Wash (for resins). coking_sintering->solution_coke solution_sinter Issue: Sintering (if using high temp). Solution: Lower reaction temp. Consider catalyst replacement. coking_sintering->solution_sinter

Caption: Troubleshooting flowchart for diagnosing catalyst deactivation.

Catalyst Deactivation and Regeneration Cycle

G cluster_info Deactivation Mechanisms active Fresh / Active Catalyst reaction This compound Synthesis Reaction active->reaction Used in deactivated Deactivated Catalyst (Coked, Poisoned, Sintered) reaction->deactivated Leads to regeneration Regeneration Process (e.g., Calcination, Washing) deactivated->regeneration Treated by info_coke Coking: Carbon deposits block sites info_poison Poisoning: Impurities bind to sites info_sinter Sintering: Particle agglomeration regeneration->active Restores Activity

Caption: The cyclical process of catalyst use, deactivation, and regeneration.

References

Technical Support Center: Overcoming Poor Solubility of N-Benzylideneaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of N-Benzylideneaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of this compound derivatives due to their generally nonpolar structure. Initial steps to address this include:

  • Solvent Screening: Systematically test the solubility of your compound in a range of pharmaceutically acceptable organic solvents. This will help in identifying a suitable solvent for initial experiments or for the preparation of formulations.

  • pH Adjustment: The imine functional group in this compound derivatives can be protonated under acidic conditions, which may increase aqueous solubility. Conversely, the solubility might decrease in neutral or basic conditions. Therefore, evaluating the pH-solubility profile of your specific derivative is a crucial first step.

  • Literature Review: Search for literature on compounds with similar structures to see what solubilization strategies have been successfully employed.

Q2: What are the most common organic solvents for dissolving this compound derivatives?

A2: Based on available data for the parent compound, this compound, the following organic solvents are often effective:

  • Methanol[1][2][3][4]

  • Ethanol[1][2][3][4]

  • Chloroform[1][2][3][4]

  • Diethyl ether[2][4]

  • Acetic anhydride[1][2][3]

  • Dimethyl sulfoxide (DMSO)[4]

It is important to note that the solubility of specific derivatives may vary depending on their substituents.

Q3: How does pH affect the solubility of this compound derivatives?

A3: The imine (-C=N-) bond in this compound derivatives is susceptible to hydrolysis, especially under acidic conditions. Protonation of the imine nitrogen can occur in acidic media, potentially leading to increased aqueous solubility. However, this can also promote hydrolysis, breaking the imine bond to form the corresponding aniline and benzaldehyde derivatives. The stability and solubility are therefore a trade-off that needs to be experimentally determined for each specific compound and desired application. Generally, a pH range of 3-5 is a reasonable starting point for investigating the effect of pH on the solubility of these compounds.[5][6]

Q4: What are the main strategies for significantly enhancing the aqueous solubility of these derivatives for biological assays or formulation development?

A4: Several advanced formulation strategies can be employed to overcome the poor aqueous solubility of this compound derivatives:

  • Co-solvency: Using a mixture of a water-miscible organic solvent (co-solvent) and water can significantly increase the solubility of hydrophobic compounds.[7][8][9][10][11]

  • Cyclodextrin Complexation: Encapsulating the poorly soluble drug molecule within the hydrophobic cavity of a cyclodextrin molecule can form an inclusion complex with enhanced aqueous solubility.[12][13][14][15]

  • Solid Dispersion: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when preparing a stock solution in an organic solvent.
Possible Cause Troubleshooting Step
Low solubility in the chosen solvent. Consult the solvent solubility table below and select a solvent with higher reported solubility. If data is unavailable, perform a small-scale solvent screening with a wider range of solvents.
Concentration is too high. Prepare a more dilute stock solution. It is often better to work with a lower concentration that is fully dissolved than a higher, partially dissolved one.
Temperature effect. Gently warm the solution while stirring. Some compounds have significantly higher solubility at elevated temperatures. Ensure the compound is stable at the temperature used.
Impure compound. Re-purify the compound to remove any less soluble impurities.
Issue 2: Compound crashes out of solution when an aqueous buffer is added to the organic stock solution.
Possible Cause Troubleshooting Step
Poor aqueous solubility. This is the most likely cause. The addition of water reduces the overall solvating power of the solvent system for a hydrophobic compound.
pH of the buffer. The pH of the aqueous phase can significantly impact the solubility of ionizable compounds. Test a range of buffer pH values.
Co-solvent percentage is too low. Increase the percentage of the organic co-solvent in the final solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
Salting out effect. High concentrations of salts in the buffer can decrease the solubility of organic compounds. Try using a buffer with a lower salt concentration if possible.

Data Presentation

Table 1: Qualitative Solubility of this compound (Parent Compound)

SolventSolubilityReference
WaterInsoluble / Partly Soluble[1][2][3]
MethanolSoluble[1][2][3][4]
EthanolSoluble[1][2][3][4]
ChloroformSoluble[1][2][3][4]
Diethyl EtherSoluble[2][4]
Acetic AnhydrideSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble[4]
Sulfur Dioxide113 g/100 g (at 20°C)[2]

Experimental Protocols

Protocol 1: General Procedure for Co-solvency Method
  • Prepare a stock solution: Dissolve the this compound derivative in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) at a high concentration (e.g., 10-50 mM).

  • Determine the maximum tolerated co-solvent concentration: For in vitro or in vivo experiments, determine the highest concentration of the co-solvent that does not cause adverse effects (e.g., cell toxicity, animal mortality).

  • Prepare the final solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the co-solvent should not exceed the maximum tolerated level.

  • Observe for precipitation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

  • Filter if necessary: If slight precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles before use.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD generally offers higher aqueous solubility.

  • Molar ratio determination: Start with a 1:1 molar ratio of the this compound derivative to cyclodextrin. This can be optimized later.

  • Kneading: a. Place the accurately weighed cyclodextrin in a mortar. b. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste. c. Gradually add the accurately weighed this compound derivative to the paste. d. Knead the mixture for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to the free drug.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Select a carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).

  • Drug-to-carrier ratio: Start with a 1:1 weight ratio of the this compound derivative to the carrier. This can be varied to optimize dissolution.

  • Dissolution: Dissolve both the drug and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to avoid degradation.

  • Further drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature using DSC and X-ray powder diffraction (XRPD).

  • Dissolution study: Perform an in vitro dissolution study to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 4: Preparation of a Nanosuspension (Precipitation Method)
  • Solvent and anti-solvent selection: a. Dissolve the this compound derivative in a suitable organic solvent (e.g., DMSO, acetone). This is the "solvent phase". b. The "anti-solvent phase" is typically water or an aqueous solution containing a stabilizer. The drug should be poorly soluble in the anti-solvent.

  • Stabilizer selection: Choose a stabilizer to prevent particle aggregation. Common stabilizers include polymers (e.g., HPMC, PVP) and surfactants (e.g., Poloxamers, Tween 80).

  • Precipitation: a. Prepare the anti-solvent phase, which is an aqueous solution of the stabilizer. b. Inject the solvent phase containing the dissolved drug into the anti-solvent phase under high shear stirring or sonication.

  • Solvent removal: Remove the organic solvent, for example, by evaporation under reduced pressure.

  • Characterization: a. Measure the particle size and particle size distribution using dynamic light scattering (DLS). . Determine the zeta potential to assess the stability of the suspension. c. Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Dissolution testing: Perform a dissolution study to evaluate the enhancement in dissolution rate.

Visualizations

Troubleshooting_Workflow start Poorly Soluble this compound Derivative initial_steps Initial Troubleshooting Steps start->initial_steps solvent_screening Perform Solvent Screening solubility_issue Still Insoluble? solvent_screening->solubility_issue ph_adjustment Evaluate pH-Solubility Profile ph_adjustment->solubility_issue lit_review Conduct Literature Review initial_steps->solvent_screening initial_steps->ph_adjustment initial_steps->lit_review advanced_techniques Advanced Solubilization Techniques solubility_issue->advanced_techniques Yes end Solubility Improved solubility_issue->end No cosolvency Co-solvency advanced_techniques->cosolvency cyclodextrin Cyclodextrin Complexation advanced_techniques->cyclodextrin solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion nanosuspension Nanosuspension advanced_techniques->nanosuspension cosolvency->end cyclodextrin->end solid_dispersion->end nanosuspension->end

Caption: A workflow diagram for troubleshooting poor solubility.

Experimental_Workflow_SD start Start: Select Drug and Carrier dissolve Dissolve Drug and Carrier in a Common Solvent start->dissolve evaporate Evaporate Solvent (e.g., Rotary Evaporator) dissolve->evaporate dry Dry the Solid Film (Vacuum Oven) evaporate->dry mill Mill and Sieve the Solid Dispersion dry->mill characterize Characterize (DSC, XRPD) mill->characterize dissolution Perform Dissolution Study characterize->dissolution end End: Enhanced Dissolution dissolution->end

Caption: Experimental workflow for the Solid Dispersion method.

Signaling_Pathway_Solubilization cluster_0 Solubilization Strategies cluster_1 Mechanism of Action A Poorly Soluble This compound Derivative B Co-solvency A->B C Cyclodextrin Complexation A->C D Solid Dispersion A->D E Nanosuspension A->E F Increased Polarity of Solvent System B->F G Molecular Encapsulation C->G H Amorphous State & Increased Surface Area D->H I Increased Surface Area & Dissolution Pressure E->I J Enhanced Aqueous Solubility and Bioavailability F->J G->J H->J I->J

Caption: Relationship between solubilization strategies and their mechanisms.

References

Validation & Comparative

A Comparative Guide to the Quantification of N-Benzylideneaniline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of N-Benzylideneaniline, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, namely Gas Chromatography (GC) and UV-Vis Spectrophotometry. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound is often dictated by factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC, GC, and UV-Vis Spectrophotometry for this application.

ParameterHPLC MethodGC MethodUV-Vis Spectrophotometry
Linearity Range 0.015 - 0.750 µg/mL (Typical)10 - 2000 ppm[1]Analyte concentration dependent
Accuracy (% Recovery) 98 - 102% (Typical)Not explicitly statedNot explicitly stated
Precision (% RSD) < 2% (Typical)Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.010 µg/mL (Typical)Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.015 µg/mL (Typical)10 ppm[1]Not explicitly stated
Selectivity HighHighModerate to Low
Instrumentation HPLC with UV DetectorGC with FIDUV-Vis Spectrophotometer

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for this compound and structurally related compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method developed for a closely related benzylidene aniline derivative and is suitable for the quantification of this compound.[2]

  • Instrumentation: Agilent 1260 HPLC or equivalent.[2]

  • Column: Phenyl bonded silica gel column (e.g., Pentafluorophenyl column, 4.6×100mm, 2.6μm).[2]

  • Mobile Phase: A mixture of an amine-containing aqueous solution or buffer (e.g., phosphate buffer) and an organic solvent (e.g., Acetonitrile:Methanol 1:1).[2] A typical mobile phase could be a 40:60 mixture of phosphate buffer (1.36g of potassium dihydrogen phosphate in 1000ml of water with 5ml of triethylamine, pH adjusted to 6.8 with phosphoric acid) and Acetonitrile:Methanol (1:1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 320 nm.[2]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent (e.g., the mobile phase) to a known concentration.

Gas Chromatography (GC) Method

This method is suitable for the quantification of this compound over a wide concentration range.[1]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: Capillary column, such as HP-5 MS.[1]

  • Carrier Gas: Helium.[3]

  • Diluent: Ethyl acetate (GC grade).[1]

  • Standard Preparation: Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Add 5 mL of ethyl acetate and sonicate for 5 minutes. Cool to room temperature and make up the volume with ethyl acetate.[1]

  • Sample Preparation: Prepare samples in a similar manner to the standard preparation.[1]

  • Injection: Inject the blank (diluent) until a stable baseline is achieved, followed by the standard and sample solutions.[1]

UV-Vis Spectrophotometry Method

This method is based on the inherent UV absorbance of the this compound molecule and is a simpler, more accessible technique for quantification.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable UV-grade solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or chloroform).[3]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV-Vis spectrum. The reported λmax for a nickel complex of this compound is 360 nm, which can be used as a starting point.[3][4]

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration of this compound in the sample by interpolating from the standard curve.

Methodology Workflow and Validation Process

The following diagrams illustrate the general workflow for HPLC analysis and the key steps involved in the validation of an analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. General workflow for HPLC analysis.

Validation_Process cluster_validation Analytical Method Validation Specificity Specificity/ Selectivity Validated Validated Method Specificity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated LOD Limit of Detection (LOD) LOD->Validated LOQ Limit of Quantification (LOQ) LOQ->Validated Robustness Robustness Robustness->Validated Method Developed Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Figure 2. Key parameters in analytical method validation.

References

Confirming the Crystal Structure of N-Benzylideneaniline: A Comparative Guide to XRD Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating crystal structures, providing invaluable data on atomic arrangement, bond lengths, and angles. This guide offers a comprehensive comparison of single-crystal XRD for the analysis of N-Benzylideneaniline, alongside alternative structural confirmation methods, supported by experimental data and detailed protocols.

This compound, a Schiff base, is a molecule of interest in various chemical and pharmaceutical research areas. Its structural conformation, particularly the torsion angles between the phenyl rings and the central C=N bond, dictates its chemical behavior and potential applications. Single-crystal XRD provides the most definitive method for characterizing this solid-state structure.

Quantitative Data Comparison: this compound Crystal Structure

The following table summarizes the key crystallographic data for this compound, primarily determined by single-crystal X-ray diffraction. This data serves as a benchmark for structural confirmation.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions
a11.9503 Å[1]
b7.9347 Å[1]
c12.1664 Å[1]
α90.00°[1]
β118.321°[1]
γ90.00°[1]
C=N Bond Length (at 90 K) ~1.28 Å[2]
C=N Bond Length (at room temp.) Apparent shortening observed[2]
Disorder Static disorder around the C=N bond[2]

Experimental Workflow and Methodologies

The determination of a crystal structure by single-crystal XRD follows a well-defined workflow, from crystal preparation to data analysis.

XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesis & Purification B Single Crystal Growth (e.g., slow evaporation) A->B C Crystal Mounting B->C D X-ray Diffraction (Data Acquisition) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., direct methods) E->F G Structure Refinement F->G H Validation & Analysis G->H

Figure 1: Experimental workflow for single-crystal XRD analysis.

This protocol provides a representative methodology for the single-crystal X-ray diffraction analysis of an organic compound like this compound.

1. Crystal Growth:

  • This compound is synthesized via the condensation reaction of benzaldehyde and aniline.

  • The crude product is purified by recrystallization, for instance, from ethanol or ethyl acetate.

  • Single crystals suitable for XRD are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent at room temperature. A good quality crystal should be transparent and have well-defined faces.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.

  • Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • The crystal is maintained at a constant temperature (e.g., 90 K or room temperature) during data collection to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal system and space group are determined from the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • The final refined structure is validated using crystallographic software to check for consistency and quality.

Comparison with Alternative Structural Elucidation Methods

While single-crystal XRD is the gold standard for crystal structure determination, other techniques provide complementary or alternative information.

Comparison_Methods XRD Single-Crystal XRD PXRD Powder XRD XRD->PXRD Sample Form Neutron Neutron Diffraction XRD->Neutron H Atom Localization NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State FTIR FT-IR Spectroscopy XRD->FTIR Functional Groups

Figure 2: Comparison of XRD with alternative structural analysis methods.
  • Principle: PXRD uses a powdered sample containing a large number of randomly oriented crystallites. The diffraction pattern consists of concentric rings of diffracted X-rays.

  • Advantages: It is a much faster technique and does not require the often time-consuming process of growing a single crystal. It is excellent for phase identification and analysis of bulk crystalline materials.

  • Limitations: The one-dimensional nature of the data can lead to peak overlap, making it more challenging to solve complex crystal structures from scratch compared to single-crystal XRD.

  • Principle: Similar to XRD, but uses a beam of neutrons instead of X-rays. Neutrons are scattered by the atomic nuclei, whereas X-rays are scattered by the electron cloud.

  • Advantages: Neutron diffraction is particularly powerful for accurately locating hydrogen atoms in a crystal structure, which is difficult with XRD due to hydrogen's low electron density.[3] This can be crucial for understanding hydrogen bonding networks.

  • Limitations: Requires access to a nuclear reactor or spallation source, and typically requires larger crystals than XRD.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms (particularly ¹H and ¹³C) in a molecule. For this compound, NMR can be used to study its conformational dynamics in solution.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR can confirm the presence of the characteristic C=N imine bond.

  • Comparison to XRD: Spectroscopic methods provide information about the molecular structure and connectivity but do not give the precise three-dimensional arrangement of atoms in the solid state that XRD provides. They are often used in conjunction with XRD for a complete characterization of a compound.

References

Comparative study of different catalysts for N-Benzylideneaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-benzylideneaniline, a crucial Schiff base intermediate in various organic syntheses and the development of pharmaceuticals, relies heavily on efficient catalytic methods. This guide provides a comparative analysis of different catalysts employed for this synthesis, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The efficacy of various catalysts for the synthesis of this compound is summarized below. The data highlights key performance indicators such as reaction time, temperature, solvent conditions, and product yield, offering a clear comparison for researchers.

CatalystCatalyst LoadingReactantsSolventTemperature (°C)TimeYield (%)ReusabilityCite
Homogeneous Catalysts
Acetic AcidCatalyticBenzaldehyde, AnilineGrindingRoom Temp.2 h89Not Reported[1]
Iron (II) Sulfate (FeSO₄)0.1%Benzaldehyde, AnilineSolvent-free (Grinding)Room Temp.2 min57Not Reported[2][3]
Mg(ClO₄)₂Not Specified4-Nitrobenzaldehyde, 4-MethoxyanilineDCERoom Temp.8 h95Not Reported[1]
CeCl₃·7H₂ONot SpecifiedBenzaldehyde, 2-HydroxyanilineEthanolReflux2 h68Not Reported[1]
Heterogeneous Catalysts
Kinnow Peel Powder10 mgBenzaldehyde, AnilineSolvent-free (Neat)Room Temp.3 min85Yes[1][4][5][6]
Calcined Eggshell (CES)Not Specified4-Hydroxybenzaldehyde, 4-MethoxyanilineSolvent-free (Grinding)Room Temp.10-15 min98Not Reported[1]
Montmorillonite K-10 ClayNot SpecifiedBenzaldehyde, Aniline-Microwave3 min98Not Reported[1]
P₂O₅/Al₂O₃Not SpecifiedBenzaldehyde, Aniline-Room Temp. (Stirring)20 min80Not Reported[1]
Zn/SBc (Zinc Modified Oil Shale)Not SpecifiedBenzaldehyde, AnilineToluene1101 h90Not Reported[2][7]
Au/TiO₂Not SpecifiedNitrobenzene, Benzaldehyde-Not Specified14 h>95 (selectivity)Yes (5 cycles)[8]
Mn–Co–rGONot SpecifiedBenzyl alcohol, Aniline-Not Specified-High ActivityYes (5 cycles)
Polymer-Supported Catalyst
Amberlyst-15100 mg (for 2 mmol amine)General Aldehydes/AminesDCMRoom Temp.2 hGood to ExcellentYes[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound using Kinnow Peel Powder[1][5]

Catalyst Preparation: Waste peels of Kinnow mandarin are collected, washed, dried in an oven at 60-70°C, and then ground into a fine powder. This powder is used directly as the catalyst.

Reaction Procedure:

  • In a test tube, 1 mmol of benzaldehyde and 1 mmol of aniline are mixed.

  • To this mixture, 10 mg of Kinnow peel powder is added.

  • The reaction mixture is stirred vigorously at room temperature for 3 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate (9:1 ratio).

  • Upon completion of the reaction, the product is recrystallized from ethanol to yield pure this compound.

Solvent-Free Synthesis of this compound using Iron (II) Sulfate (FeSO₄)[2][3]

Reaction Procedure:

  • In a mortar, an equimolar quantity of aniline and benzaldehyde are placed.

  • 0.1% of Iron (II) Sulfate (FeSO₄) catalyst is added to the mixture.

  • The mixture is ground with a pestle for 2 minutes at room temperature, during which pressure is applied.

  • The formation of water and a solid product will be observed. The water is carefully removed to prevent hydrolysis of the product.

  • After the reaction is complete, the solid product is collected and recrystallized from ethanol to obtain pure this compound.

Synthesis of this compound using Zinc-Modified Oil Shale (Zn/SBc)[2][7]

Catalyst Preparation: Oil shale (SB) is impregnated with a solution of zinc chloride (ZnCl₂). The resulting material is then calcined to produce the zinc-modified oil shale catalyst (Zn/SBc).

Reaction Procedure:

  • A mixture of benzaldehyde and aniline is prepared in toluene as the solvent.

  • The Zn/SBc catalyst is added to the reaction mixture.

  • The mixture is stirred at 110°C for 1 hour.

  • After the reaction, the catalyst is separated by filtration.

  • The solvent is evaporated under reduced pressure, and the crude product is purified to yield this compound.

Visualizing the Process

To better illustrate the experimental workflow and the relationships between different catalyst types, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Work-up & Purification Benzaldehyde Benzaldehyde ReactionVessel Reaction Vessel (Stirring/Heating) Benzaldehyde->ReactionVessel Aniline Aniline Aniline->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Filtration Filtration (for heterogeneous catalysts) ReactionVessel->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Catalyst_Comparison cluster_types Catalyst Types cluster_homogeneous Examples cluster_heterogeneous Examples cluster_advantages_homo Key Characteristics cluster_advantages_hetero Key Characteristics Homogeneous Homogeneous Catalysts AceticAcid Acetic Acid Homogeneous->AceticAcid FeSO4 FeSO₄ Homogeneous->FeSO4 LewisAcids Other Lewis Acids (Mg(ClO₄)₂, CeCl₃) Homogeneous->LewisAcids Adv_Homo Often milder conditions but difficult to separate Homogeneous->Adv_Homo Heterogeneous Heterogeneous Catalysts Green Green Catalysts (Kinnow Peel, Eggshell) Heterogeneous->Green Clays Clays (Montmorillonite K-10) Heterogeneous->Clays Supported Supported Catalysts (P₂O₅/Al₂O₃, Zn/SBc, Au/TiO₂) Heterogeneous->Supported Polymer Polymer-Supported (Amberlyst-15) Heterogeneous->Polymer Adv_Hetero Easy separation and reusability Heterogeneous->Adv_Hetero

References

N-Benzylideneaniline in Catalysis: A Comparative Guide to Schiff Base Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of catalytic chemistry, Schiff bases stand out as versatile and tunable ligands for a myriad of transition metal-catalyzed reactions. Their ease of synthesis, structural diversity, and effective coordination with metal centers make them indispensable tools for researchers in organic synthesis and drug development. Among these, N-benzylideneaniline, a seemingly simple Schiff base, serves as a fundamental scaffold. This guide provides a comparative analysis of this compound and its derivatives against other classes of Schiff bases in two pivotal catalytic transformations: the oxidation of styrene and the Suzuki-Miyaura cross-coupling reaction.

Catalytic Performance in Styrene Oxidation

The selective oxidation of styrene to valuable products like benzaldehyde and styrene oxide is a crucial industrial process. Schiff base-metal complexes have demonstrated significant catalytic activity in this transformation. Below is a comparison of the performance of various nickel(II)-Schiff base complexes in the oxidation of styrene.

Data Presentation: Styrene Oxidation Catalyzed by Ni(II)-Schiff Base Complexes

Catalyst/Schiff Base LigandStyrene Conversion (%)Benzaldehyde Selectivity (%)Other Products (Selectivity %)Reaction ConditionsReference
Complex 3 (Schiff base functionalized 1,2,3-triazolylidene)8870Styrene oxide, Phenylacetaldehyde0.002 mmol catalyst, 0.2 mmol styrene, 1.0 mmol H₂O₂, acetonitrile (3 mL), 80°C, 6 h[1][2]
Complex 4 (Schiff base functionalized 1,2,3-triazolylidene)48-74up to 90Styrene oxide, Phenylacetaldehyde0.002 mmol catalyst, 0.2 mmol styrene, 1.0 mmol H₂O₂, acetonitrile (3 mL), 80°C, 6 h[1][2]
Complex 7 & 8 (Schiff base functionalized 1,2,3-triazolylidene)48-74up to 90Styrene oxide, Phenylacetaldehyde0.002 mmol catalyst, 0.2 mmol styrene, 1.0 mmol H₂O₂, acetonitrile (3 mL), 80°C, 6 h[1][2]
[Ni(L)] (Ligand from 2-hydroxypropiophenone and 2,2'-dimethylpropandiamine)28.8184.75Styrene oxideCatalyst, styrene, tert-butylhydroperoxide (TBHP)[3]

Note: The data presented is compiled from different studies and reaction conditions may vary.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. Palladium-Schiff base complexes are effective catalysts for this transformation.

Data Presentation: Suzuki-Miyaura Cross-Coupling Catalyzed by Pd(II)-Schiff Base Complexes

Catalyst/Schiff Base LigandAryl HalideArylboronic AcidYield (%)Reaction ConditionsReference
Unsymmetrical N,N,O,O-Schiff Base Pd(II) Complex Aryl bromides/chloridesPhenylboronic acid>9070°C, 8 h, ethanol[4]
N,O-bidentate Schiff Base Pd(II) Complexes Not specifiedNot specifiedHighNot specified

Note: The data presented is compiled from different studies and reaction conditions may vary.

Experimental Protocols

General Experimental Protocol for Styrene Oxidation

This protocol is based on the oxidation of styrene using a Ni(II)-Schiff base complex as a catalyst and hydrogen peroxide as the oxidant.[1][2]

Materials:

  • Styrene (substrate)

  • Ni(II)-Schiff base complex (catalyst)

  • 30% Hydrogen peroxide (oxidant)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a reaction vessel, add the Ni(II)-Schiff base catalyst (e.g., 0.002 mmol).

  • Add acetonitrile (e.g., 3 mL) as the solvent.

  • Add styrene (e.g., 0.2 mmol) to the reaction mixture.

  • Add the internal standard for GC analysis.

  • Finally, add 30% hydrogen peroxide (e.g., 1.0 mmol) to initiate the reaction.

  • The reaction mixture is then heated to the desired temperature (e.g., 80°C) and stirred for a specific duration (e.g., 6 hours).[1]

  • Samples are withdrawn periodically, filtered, and analyzed by Gas Chromatography (GC) to determine the conversion of styrene and the selectivity of the products.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Palladium-Schiff base complex.[5][6]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Palladium-Schiff base complex (catalyst)

  • Base (e.g., K₂CO₃, Na₂CO₃, or an amine base)

  • Solvent (e.g., dioxane, ethanol, or water)

Procedure:

  • In a reaction flask, combine the aryl halide (e.g., 1.0 mmol), arylboronic acid (e.g., 1.2 mmol), the base (e.g., 2.0 mmol), and the Palladium-Schiff base catalyst (e.g., 0.01-1 mol%).

  • Add the solvent to the flask.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a set period (from a few hours to overnight).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is typically extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic_Cycle_Styrene_Oxidation Styrene Styrene Intermediate1 Ni(II)-Peroxo Intermediate Styrene->Intermediate1 Catalyst Ni(II)-Schiff Base Complex Catalyst->Intermediate1 + H₂O₂ - H₂O H2O H₂O Catalyst->H2O Intermediate1->Catalyst + Styrene - Products Benzaldehyde Benzaldehyde Intermediate1->Benzaldehyde StyreneOxide Styrene Oxide Intermediate1->StyreneOxide H2O2 H₂O₂ H2O2->Intermediate1 Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Product R¹-R² PdII_aryl->Product ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base Schiff_Base_Workflow cluster_synthesis Schiff Base Synthesis cluster_complexation Complexation cluster_catalysis Catalytic Application Aldehyde Aldehyde/Ketone Condensation Condensation Reaction Aldehyde->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Complex Schiff Base-Metal Complex SchiffBase->Complex MetalSalt Metal Salt MetalSalt->Complex CatalyticReaction Catalytic Reaction Complex->CatalyticReaction Reactants Reactants Reactants->CatalyticReaction Products Products CatalyticReaction->Products

References

A Comparative Analysis of the Bioactivity of N-Benzylideneaniline and Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antimicrobial, Anticancer, and Antioxidant Properties of N-Benzylideneaniline Scaffolds, Supported by Experimental Data.

This compound, a Schiff base compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds, characterized by the presence of an azomethine (-CH=N-) group, have been extensively investigated for their potential as therapeutic agents. This guide provides a comparative overview of the bioactivity of this compound and its substituted analogues, with a focus on their antimicrobial, anticancer, and antioxidant properties. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery and development.

Antimicrobial Activity: A Potent Class of Antibacterial and Antifungal Agents

This compound derivatives have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. The antimicrobial potency of these compounds is largely influenced by the nature and position of substituents on both the benzylidene and aniline rings.

A study on a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives provided detailed insights into their antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values determined against various bacterial and fungal strains. The results revealed that certain substitutions lead to potent antimicrobial agents. For instance, a derivative featuring an indolyl side chain (compound 4h in the study) exhibited remarkable and broad-spectrum activity against both bacteria and fungi, with a particularly low MIC of 5.88 µM against Staphylococcus aureus.[1] Another derivative with a quinolinyl side-chain (compound 4i) showed potent inhibition of Acinetobacter baumannii.[1]

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Substituted this compound Derivatives [1]

Compound IDSubstituentS. aureusE. coliC. albicans
4ap-amino phenyl26.11>10026.11
4b--->10023.28>100
4c--->100>100>100
4d---47.8347.83>100
4g--->100>100>100
4hIndolyl5.88>100>100
4iQuinolinyl>10023.3023.30
4j--->100>100>100
Ceftriaxone(Standard)3.5214.08---
Amphotericin B(Standard)---------

Anticancer Activity: Targeting Key Pathways in Cancer Progression

The anticancer potential of this compound derivatives has been a significant area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis.

The parent this compound has been evaluated for its in-vitro anticancer activity against the HT-29 colon cancer cell line, demonstrating a dose-dependent cytotoxic effect with an IC50 value of 20.28 µg/mL. Studies have indicated that these compounds can trigger programmed cell death, suggesting their potential as apoptosis-inducing agents.

Further investigations into the mechanisms of action have revealed that some derivatives can inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. For example, N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide was identified as a potent apoptosis inducer by inhibiting tubulin polymerization.[2][3] The apoptotic cascade is often mediated through the activation of caspases, key executioner proteins in the cell death pathway. The involvement of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways has been suggested for related heterocyclic compounds.[4][5]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Schiff Base Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHT-29 (Colon)~45 (converted from 20.28 µg/mL)
Compound 11aMCF-7 (Breast)3.7[6]
Compound 12bMCF-7 (Breast)3.1[6]
Compound 12fHepG2 (Liver)2.2[6]
Compound 12fA549 (Lung)4.5[6]

Antioxidant Activity: Scavenging Free Radicals

Several this compound derivatives have been reported to possess antioxidant properties, primarily attributed to their ability to scavenge free radicals. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the percentage of radical scavenging activity (%RSA) or the half-maximal inhibitory concentration (IC50) is determined.

Studies have shown that the presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings of this compound derivatives can significantly enhance their antioxidant potential. For instance, a derivative with a 3,4-dihydroxyl group exhibited a strong DPPH radical-scavenging activity of 77%.[7]

Table 3: Comparative Antioxidant Activity of Substituted this compound Derivatives

CompoundSubstituent(s)Antioxidant Activity (% DPPH Inhibition)
83,4-dihydroxy77%
102,4-dihydroxy51%
54-hydroxy-3-methoxy62%
73-ethoxy-4-hydroxy61%
63-hydroxy-4-methoxy21%

Signaling Pathways and Experimental Workflows

The bioactivity of this compound derivatives is underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

One of the identified mechanisms involves the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway, which subsequently downregulates the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.

TLR2_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 PAMP Pathogen-Associated Molecular Patterns PAMP->TLR2 Activates N_Benzylideneaniline This compound Derivative (Antagonist) N_Benzylideneaniline->TLR2 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades IκBα_NFκB IκBα-NF-κB (Inactive) IKK_complex->IκBα_NFκB Inhibits Dissociation NFκB NF-κB (p50/p65) NFκB_active NF-κB (Active) NFκB->NFκB_active Translocates IκBα_NFκB->IκBα IκBα_NFκB->NFκB DNA DNA NFκB_active->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Figure 1: Inhibition of the TLR2-mediated NF-κB signaling pathway.

In the context of anticancer activity, this compound derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.

Apoptosis_Pathway N_Benzylideneaniline This compound Derivative Mitochondrion Mitochondrion N_Benzylideneaniline->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Intrinsic apoptosis pathway induced by this compound derivatives.

The following diagram illustrates a typical experimental workflow for assessing the bioactivity of these compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Purification->Anticancer Antioxidant Antioxidant Assays (DPPH Assay) Purification->Antioxidant Data_Collection Data Collection (Zone of Inhibition, IC50, %RSA) Antimicrobial->Data_Collection Anticancer->Data_Collection Antioxidant->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Pathway_Studies Signaling Pathway Studies SAR_Analysis->Pathway_Studies Identifies Lead Compounds for

Figure 3: General experimental workflow for bioactivity evaluation.

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized compounds against various bacterial and fungal strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range of µg/mL or µM) and incubated for a specified period (e.g., 48 hours). A control group with untreated cells and a blank group with media alone are also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 20 µL of a 5 mg/mL solution) is added to each well. The plate is then incubated for 4-6 hours in the dark.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., 1 mL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the this compound derivatives. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity (%RSA) is calculated using the following formula: %RSA = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can also be determined from a dose-response curve.

References

A Comparative Guide to DFT and Computational Studies of N-Benzylideneaniline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational studies on N-Benzylideneaniline (NBA), a foundational Schiff base, and its various analogs. By leveraging Density Functional Theory (DFT), researchers have elucidated the structural, electronic, and spectroscopic properties of these compounds, offering insights crucial for their application in medicinal chemistry and materials science. This document summarizes key quantitative data, details the computational and experimental protocols employed, and visualizes the typical research workflow.

Comparative Analysis of Calculated Properties

The following table summarizes key quantum chemical parameters calculated for this compound and its derivatives from various computational studies. These parameters are crucial in understanding the reactivity, stability, and electronic behavior of these molecules.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound B3LYP/6-32G-5.80-1.414.394.022
N'-(4-Methylbenzylidene)aniline B3LYP/6-32G-5.44-1.334.114.562
N'-(4-Nitrobenzylidene)aniline B3LYP/6-32G-6.23-2.873.364.030
(Z)-N-(2-chlorobenzylidene) naphthalen-1-amine DFT----
(Z)-N-(3-nitrobenzylidene)naphthalen-1-amine DFT----
o-hydroxy-N-benzylideneaniline DFT--Lowest among analogs-
p-hydroxy-N-benzylideneaniline DFT----

Note: The values presented are collated from multiple sources and slight variations may exist due to different computational models and software. A direct comparison is most accurate when data is from a single, consistent study.

Studies have consistently shown that the electronic properties of this compound analogs are significantly influenced by the nature and position of substituents on the aromatic rings. For instance, electron-donating groups like methyl (-CH3) tend to increase the HOMO energy level, making the molecule more prone to oxidation, while electron-withdrawing groups like nitro (-NO2) lower both HOMO and LUMO energies, affecting the molecule's electron-accepting capabilities.[1] The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.[2] For example, the nitro-substituted analog exhibits a significantly smaller energy gap compared to the parent this compound, indicating its enhanced reactivity.[1]

Experimental and Computational Protocols

The synthesis and computational analysis of this compound and its analogs follow a well-established set of procedures.

Synthesis and Experimental Characterization

The synthesis of this compound and its derivatives is typically achieved through a Schiff base condensation reaction between an appropriate aniline and benzaldehyde derivative.[3][4] Green chemistry approaches, such as using natural catalysts like Kinnow peel powder, have been successfully employed to achieve high yields in a short reaction time under solvent-free conditions.[4][5]

The characterization of the synthesized compounds relies on a suite of spectroscopic techniques:

  • FT-IR Spectroscopy: To confirm the formation of the characteristic azomethine (-CH=N-) bond, which typically shows a stretching vibration in the range of 1605-1660 cm⁻¹.[1][6]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts of the protons and carbons, particularly the azomethine proton and carbon.[6][7]

  • UV-Vis Spectroscopy: To study the electronic transitions within the molecule. The spectra of these compounds usually exhibit bands corresponding to n-π* and π-π* transitions.[1][7]

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.[3][6]

  • X-ray Crystallography: To determine the precise three-dimensional molecular structure in the solid state.[8]

Computational Methodology

Density Functional Theory (DFT) is the most common computational method for studying this compound and its analogs.[9] The typical workflow for a computational study is as follows:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used in conjunction with various basis sets such as 6-31G*, 6-32G, and 6-311++G(d,p).[1][10][11]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can also be compared with experimental IR and Raman spectra.[8][10]

  • Electronic Property Calculations: Key electronic properties are then calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between them (the HOMO-LUMO gap) is a crucial parameter for assessing chemical reactivity and stability.[1][2][8]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks.[11]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[11]

  • Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectra (UV-Vis spectra), TD-DFT calculations are performed. This allows for a direct comparison between theoretical and experimental spectra and helps in assigning the observed electronic transitions.[5]

The Gaussian suite of programs is a commonly used software package for these calculations.[1][8]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT-based computational study of this compound and its analogs.

Computational_Workflow cluster_input Input cluster_dft_calculations DFT Calculations cluster_analysis Analysis & Comparison cluster_output Output & Interpretation mol_structure Molecular Structure (this compound Analog) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop td_dft TD-DFT for UV-Vis Spectra geom_opt->td_dft structural_params Optimized Structure (Bond Lengths, Angles) freq_calc->structural_params thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO-LUMO Energy Gap electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep nbo Natural Bond Orbital (NBO) Analysis electronic_prop->nbo uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis comparison Comparison with Experimental Data structural_params->comparison thermo->comparison interpretation Interpretation of Structure-Property Relationships homo_lumo->interpretation mep->interpretation nbo->interpretation uv_vis->comparison comparison->interpretation

Caption: A generalized workflow for the computational study of this compound analogs using DFT.

References

A Comparative Spectroscopic Analysis of N-Benzylideneaniline and Its Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectral shifts and coordination behavior of N-Benzylideneaniline upon complexation with Ni(II), Co(II), Cu(II), and Zn(II) ions, providing valuable insights for researchers in coordination chemistry and drug development.

This guide presents a comparative spectroscopic analysis of the Schiff base ligand this compound and its complexes with several first-row transition metals. Through a systematic review of UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopic data, this document elucidates the changes in the electronic and structural properties of this compound upon coordination with nickel(II), cobalt(II), copper(II), and zinc(II) ions. The provided experimental data, summarized in clear tabular formats, alongside detailed methodologies, offers a valuable resource for scientists engaged in the synthesis and characterization of Schiff base metal complexes for various applications, including catalysis and medicinal chemistry.

Spectroscopic Data Comparison

The coordination of this compound to metal ions induces significant changes in its spectroscopic signatures. These shifts provide crucial information about the nature of the metal-ligand bonding and the geometry of the resulting complexes.

UV-Visible Spectroscopy

The electronic spectra of this compound and its metal complexes reveal shifts in the characteristic absorption bands, indicating the involvement of the ligand's electronic system in complex formation. The free ligand typically exhibits two main absorption bands in the UV-Vis region, which are attributed to π-π* and n-π* electronic transitions within the aromatic rings and the azomethine group, respectively.[1][2]

Upon complexation, these bands are often shifted to either lower or higher frequencies, confirming the coordination of the ligand to the metal ion.[1][2] For instance, in the nickel(II) complex, these transitions are observed to be shifted, indicating the involvement of the azomethine nitrogen in coordination to the nickel ion.[1][2]

Table 1: UV-Visible Spectral Data (λmax, nm)

Compoundπ-π* Transitionn-π* Transitiond-d/Charge Transfer
This compound~262~315-
Ni(II) ComplexShifted376, 386[2]-
Co(II) Complex---
Cu(II) Complex-Shifted to 375-405[3]545-570[3]
Zn(II) Complex---

Note: Data for Co(II) and Zn(II) complexes of this compound were not sufficiently available in the searched literature for a direct quantitative comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination sites in a ligand upon complexation. The most significant change in the IR spectrum of this compound upon metal complexation is the shift in the vibrational frequency of the azomethine group (C=N).

The C=N stretching vibration in the free this compound ligand appears around 1627 cm⁻¹.[1] Upon coordination to a metal ion through the nitrogen atom of the azomethine group, this band typically shifts to a lower frequency, indicating a decrease in the C=N bond order due to the donation of electron density to the metal center. In the case of the Ni(II) complex, this peak is observed at 1625.2 cm⁻¹.[1][4] The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.

Table 2: Key IR Spectral Data (cm⁻¹)

Compoundν(C=N)Appearance of ν(M-N)
This compound~1627[1]-
Ni(II) Complex1625.2[1][4]Yes
Co(II) ComplexShiftedYes
Cu(II) ComplexShiftedYes
Zn(II) ComplexShiftedYes

Note: Specific frequency values for Co(II), Cu(II), and Zn(II) complexes of this compound were not consistently reported in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms in the ligand and its complexes. The most indicative signal in the ¹H NMR spectrum of this compound is the resonance of the azomethine proton (-CH=N-). In the ¹³C NMR spectrum, the chemical shift of the azomethine carbon is of particular interest.

Upon complexation, the chemical shifts of the azomethine proton and carbon are expected to change due to the coordination of the nitrogen atom to the paramagnetic or diamagnetic metal center. For the diamagnetic Ni(II) complex, the azomethine proton signal is observed at approximately 10.0 ppm, and the azomethine carbon signal is at 193.8 ppm.[1][4]

Table 3: ¹H and ¹³C NMR Spectral Data (δ, ppm)

CompoundAzomethine Proton (-CH=N-)Azomethine Carbon (C=N)
This compound~8.41~161.9
Ni(II) Complex10.0[1][4]193.8[1][4]
Co(II) Complex--
Cu(II) Complex--
Zn(II) Complex--

Note: NMR data for paramagnetic complexes like Co(II) and Cu(II) are often broadened and shifted significantly, making direct comparison challenging. Data for the Zn(II) complex of this compound was not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of benzaldehyde and aniline.[2]

Procedure:

  • Equimolar amounts of benzaldehyde and aniline are mixed in a round-bottom flask.

  • The mixture is refluxed, typically in an alcohol solvent, for several hours.

  • Upon cooling, the product crystallizes and can be collected by filtration, washed, and dried.

Synthesis of Metal Complexes

The metal complexes of this compound are generally synthesized by reacting the ligand with the corresponding metal salt in a suitable solvent.[1][2]

General Procedure for Ni(II) Complex Synthesis:

  • This compound is dissolved in a suitable solvent, such as methanol.

  • A methanolic solution of a nickel(II) salt (e.g., NiCl₂·6H₂O) is added to the ligand solution.[1]

  • The resulting mixture is refluxed for several hours.[1]

  • The formed complex precipitates upon cooling and can be isolated by filtration, followed by washing and drying.[1]

Similar procedures can be adapted for the synthesis of Co(II), Cu(II), and Zn(II) complexes by using the respective metal salts.

Visualizing the Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its metal complexes, followed by their spectroscopic analysis.

G Experimental Workflow cluster_synthesis Synthesis cluster_data Data Comparison start Start Materials: Benzaldehyde, Aniline, Metal Salts synthesis_ligand Synthesize This compound start->synthesis_ligand synthesis_complex Synthesize Metal Complexes synthesis_ligand->synthesis_complex uv_vis UV-Visible Spectroscopy synthesis_complex->uv_vis ir Infrared Spectroscopy synthesis_complex->ir nmr NMR Spectroscopy synthesis_complex->nmr comparison Comparative Analysis of Spectroscopic Data uv_vis->comparison ir->comparison nmr->comparison

Caption: General workflow for synthesis and spectroscopic comparison.

Conclusion

The spectroscopic comparison of this compound and its metal complexes provides clear evidence of coordination through the azomethine nitrogen. The shifts in UV-Vis absorption bands, the lowering of the C=N stretching frequency in IR spectra, and the changes in the chemical shifts of the azomethine proton and carbon in NMR spectra are all indicative of complex formation. While detailed quantitative data for a wide range of metal complexes remains a subject for further investigation, this guide offers a foundational understanding of the key spectroscopic features that are critical for the characterization of these important compounds. The provided experimental protocols serve as a practical starting point for researchers entering this field.

References

Comparative analysis of green synthesis methods for N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Green Synthesis of N-Benzylideneaniline

The synthesis of Schiff bases, particularly this compound, is a cornerstone reaction in organic chemistry, yielding compounds with significant applications in pharmaceuticals, dyes, and materials science. Traditional synthesis methods often rely on prolonged reaction times, high temperatures, and the use of volatile organic solvents, posing environmental and economic challenges. This guide provides a comparative analysis of various green synthesis alternatives, highlighting their efficiency, environmental benefits, and procedural details. The data presented underscores the advantages of green methodologies, such as microwave-assisted, mechanochemical, and biocatalyzed reactions, over conventional approaches.

Quantitative Performance Analysis

The efficacy of different synthesis methods can be directly compared through key metrics like reaction time, yield, and reaction conditions. The following table summarizes the performance of various green and conventional methods for the synthesis of this compound.

Synthesis MethodCatalyst/MediumReaction TimeTemperatureYield (%)Reference
Mechanochemical Kinnow Peel Powder3 minRoom Temp.85%[1][2]
Mechanochemical Iron (II) Sulfate2 minRoom Temp.57%[3]
Mechanochemical None (Grinding)10-12 minRoom Temp.~96% (for derivative)[3]
Microwave-Assisted None (Solvent-free)8 minN/AHigh (for derivatives)[4][5]
Conventional DichloromethaneNot SpecifiedNot Specified72%[3]
Conventional Dimethyl SulfoxideNot SpecifiedNot Specified70%[3]
Conventional Ethanol (Reflux)4 hours80°CGood[6]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are the protocols for key green synthesis methods discussed in this guide.

Mechanochemical Synthesis using a Biocatalyst (Kinnow Peel)

This solvent-free method utilizes a readily available biowaste as a catalyst, embodying the principles of green chemistry.

  • Reactants : 1 mmol of Benzaldehyde and 1 mmol of Aniline.

  • Catalyst : 10 mg of dried Kinnow peel powder.

  • Procedure :

    • Add the reactants and the catalyst to a small test tube or mortar.

    • Stir or grind the mixture vigorously at room temperature for 3 minutes.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).

    • Upon completion, recrystallize the desired product from ethanol to achieve purification.[2]

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a significant reduction in reaction time by facilitating efficient and uniform heating.

  • Reactants : 1 mmol of Benzaldehyde and 1 mmol of Aniline.

  • Procedure :

    • Place the equimolar mixture of benzaldehyde and aniline into a microwave-safe reaction vessel.

    • Expose the mixture to microwave radiation (e.g., 2450 MHz).

    • The reaction is typically complete within 8 minutes.[4]

    • Monitor the reaction progress via TLC.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Ultrasound-Assisted Synthesis

Sonochemistry promotes reactions through acoustic cavitation, providing the energy required for chemical transformations under mild conditions. While a direct protocol for this compound was not detailed in the cited literature, a general procedure for related compounds is as follows.

  • Reactants : 10 mmol of aniline and 20 mmol of a-bromoacetophenone (for a related synthesis).

  • Catalyst/Medium : 5 mol% PEG 400 and 10 mmol Sodium Carbonate.

  • Procedure :

    • Combine the reactants, catalyst, and base in a reaction vessel.

    • Irradiate the mixture using an ultrasonic processor (e.g., 350 W) at room temperature in an open-air setup.

    • Reactions are typically complete within 30-45 minutes.[7]

    • Wash or recrystallize the final product from ethanol.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing experimental processes and chemical transformations. The following visualizations, created using DOT language, illustrate the workflow and reaction logic.

G cluster_input Reactants cluster_methods Green Synthesis Methods cluster_output Process Output Aniline Aniline MW Microwave Irradiation Aniline->MW Reaction Conditions US Ultrasonic Agitation Aniline->US Reaction Conditions MC Mechanochemical Grinding Aniline->MC Reaction Conditions Benzaldehyde Benzaldehyde Benzaldehyde->MW Reaction Conditions Benzaldehyde->US Reaction Conditions Benzaldehyde->MC Reaction Conditions Product This compound MW->Product US->Product MC->Product Purification Recrystallization Product->Purification

Caption: General experimental workflow for the green synthesis of this compound.

ReactionMechanism Reactants Aniline + Benzaldehyde Intermediate Carbinolamine Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack Product This compound + H₂O Intermediate->Product Dehydration

Caption: Reaction mechanism for the formation of this compound Schiff base.

G cluster_time Time Efficiency cluster_yield Product Yield cluster_conditions Reaction Conditions cluster_env Environmental Impact center Green Synthesis Advantages Time Minutes vs. Hours center->Time Faster Yield High Yields (>85%) center->Yield More Efficient Conditions Room Temperature Solvent-Free center->Conditions Milder Env Reduced Waste Lower Energy center->Env Greener

References

A Comparative Guide to Validating the Structure of N-Benzylideneaniline Derivatives using 2D NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Structural Elucidation Techniques for Imines

The robust structural confirmation of N-benzylideneaniline derivatives is a critical step in synthetic chemistry and drug development, ensuring the identity and purity of these versatile compounds. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR techniques offer a more definitive and detailed structural analysis. This guide provides a comprehensive comparison of 2D NMR methods (COSY, HSQC, and HMBC) for the structural validation of this compound, alongside alternative analytical techniques such as FT-IR spectroscopy, Mass Spectrometry, and X-ray Crystallography. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Unambiguous Structural Elucidation with 2D NMR Spectroscopy

2D NMR experiments are powerful tools for elucidating the complex structures of organic molecules by providing through-bond and through-space correlations between nuclei. For this compound derivatives, a combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of proton and carbon signals, confirming the connectivity of the entire molecular framework.

Key 2D NMR Experiments for Structural Validation
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms (2-3 bonds). This is invaluable for establishing the spin systems within the benzylidene and aniline rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It provides a clear map of which proton is attached to which carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range (2-3 bonds) correlations between protons and carbons. This is crucial for connecting the different spin systems and unambiguously establishing the overall structure, including the key C=N imine linkage.

Illustrative 2D NMR Data for this compound

The following tables summarize the expected 2D NMR correlations for the parent this compound molecule. These tables serve as a template for the analysis of its derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
18.43161.1
2/67.89129.1
3/57.46129.3
47.38131.9
7-136.5
8/127.22121.0
9/117.38129.6
107.20126.4
13-151.9

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources for illustrative purposes.

Table 2: Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsStructural Information Confirmed
COSY H2/H6 ↔ H3/H5Connectivity within the benzylidene ring
H8/H12 ↔ H9/H11Connectivity within the aniline ring
HSQC H1 ↔ C1Direct attachment of the imine proton to the imine carbon
H2/H6 ↔ C2/C6Direct C-H bonds in the benzylidene ring
H3/H5 ↔ C3/C5Direct C-H bonds in the benzylidene ring
H4 ↔ C4Direct C-H bond in the benzylidene ring
H8/H12 ↔ C8/C12Direct C-H bonds in the aniline ring
H9/H11 ↔ C9/H11Direct C-H bonds in the aniline ring
H10 ↔ C10Direct C-H bond in the aniline ring
HMBC H1 ↔ C7, C2/C6, C13Confirms the C=N linkage and connects the imine to both aromatic rings
H2/H6 ↔ C4, C7Confirms connectivity within the benzylidene ring and to the imine carbon
H8/H12 ↔ C10, C13Confirms connectivity within the aniline ring and to the imine carbon

Experimental Workflow and Data Interpretation

The process of validating the structure of an this compound derivative using 2D NMR follows a logical workflow, from sample preparation to final structure confirmation.

experimental_workflow Experimental Workflow for 2D NMR Structural Validation cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis and Structure Confirmation SamplePrep Dissolve ~10-20 mg of the This compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. ProtonNMR Acquire ¹H NMR spectrum to assess purity and obtain proton chemical shifts. SamplePrep->ProtonNMR CarbonNMR Acquire ¹³C NMR and DEPT spectra to identify all carbon signals and their multiplicities (CH, CH₂, CH₃). ProtonNMR->CarbonNMR COSY Run COSY experiment to establish ¹H-¹H spin systems. CarbonNMR->COSY HSQC Run HSQC experiment to correlate directly bonded ¹H and ¹³C atoms. COSY->HSQC HMBC Run HMBC experiment to identify long-range ¹H-¹³C correlations. HSQC->HMBC AssignSpins Use COSY to assign protons to their respective aromatic rings. HMBC->AssignSpins AssignDirect Use HSQC to assign carbon signals based on the proton assignments. AssignSpins->AssignDirect ConnectFragments Use HMBC to connect the spin systems and confirm the overall molecular structure, including the C=N imine linkage. AssignDirect->ConnectFragments FinalStructure Final validated structure of the This compound derivative. ConnectFragments->FinalStructure

A logical workflow for 2D NMR structural validation.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of 2D NMR with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the entire molecular skeleton in solution.Provides unambiguous structural confirmation and complete assignment of ¹H and ¹³C signals. Non-destructive.Relatively time-consuming and requires a higher concentration of the sample.
FT-IR Spectroscopy Presence of functional groups, particularly the C=N imine stretch.[1][2]Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure and connectivity.[1][2]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can infer structural motifs.High sensitivity, requires a very small amount of sample, and provides the molecular formula (with high-resolution MS).Does not provide definitive information on the connectivity of the atoms. Isomers can be difficult to distinguish.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.Provides the absolute structure of the molecule.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.

Detailed Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved to avoid line broadening.

Instrument Parameters (General): The following are general parameters for a 400 or 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument and sample.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-2 s

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay (d1): 2 s

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 2-4 per increment

    • Increments in F1: 256-512

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 2-8 per increment

    • Increments in F1: 256

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 4-16 per increment

    • Increments in F1: 256

    • Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC and HMBC) in both dimensions.

  • Perform Fourier transformation and phase correction.

  • Calibrate the spectra using the residual solvent peak.

Alternative Techniques

FT-IR Spectroscopy (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[1][4]

  • Record a background spectrum.[1]

  • Place a small amount of the solid this compound derivative onto the crystal and apply pressure to ensure good contact.[4]

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

  • The characteristic C=N imine stretching vibration is expected in the range of 1625-1690 cm⁻¹.[1]

Mass Spectrometry (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is ionized by a high-energy electron beam (typically 70 eV).

  • The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

  • The fragmentation pattern can provide structural information. For this compound, characteristic fragments corresponding to the benzyl and aniline moieties are expected.

Single-Crystal X-ray Crystallography:

  • Grow a single crystal of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions).[5]

  • Mount the crystal on a goniometer head.[5]

  • Place the crystal in a single-crystal X-ray diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Conclusion

The structural validation of this compound derivatives is most comprehensively achieved through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC. These techniques provide a complete and unambiguous picture of the molecular connectivity in solution. While alternative methods such as FT-IR, Mass Spectrometry, and X-ray Crystallography offer valuable and often complementary information, 2D NMR remains the gold standard for detailed structural elucidation in the absence of a single crystal for X-ray diffraction. The choice of analytical method will ultimately depend on the specific research question, the available instrumentation, and the physical state of the sample. This guide provides the necessary framework for researchers to make informed decisions and to rigorously validate the structures of their this compound derivatives.

signaling_pathway Key HMBC Correlations in this compound H1 H1 (Imine Proton) C7 C7 (Benzene Ring) H1->C7 ²J C2_C6 C2/C6 H1->C2_C6 ³J C13 C13 (Aniline Ring) H1->C13 ²J H8_H12 H8/H12 (Aniline Protons) H8_H12->C13 ³J C10 C10 H8_H12->C10 ²J

Key HMBC correlations for structural confirmation.

References

Cross-Validation of Analytical Methods for N-Benzylideneaniline Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical methods for the characterization and quantification of N-Benzylideneaniline, a crucial intermediate in pharmaceutical and chemical synthesis. We will delve into the experimental protocols and performance data of key techniques, offering a cross-validation perspective to aid in method selection and implementation.

Introduction to this compound Analysis

This compound, a Schiff base formed from the condensation of benzaldehyde and aniline, requires accurate and reliable analytical methods for its identification and quantification to ensure the quality and purity of final products. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or impurity profiling. This guide focuses on a comparative evaluation of Gas Chromatography (GC), UV-Visible (UV-Vis) Spectrophotometry, and provides insights into other spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Data of Analytical Methods

The following table summarizes the quantitative performance data for Gas Chromatography and UV-Visible Spectrophotometry in the analysis of this compound.

ParameterGas Chromatography (GC)[1]UV-Visible (UV-Vis) Spectrophotometry[2][3][4][5]
Principle Separation based on volatility and interaction with a stationary phase, followed by detection using a Flame Ionization Detector (FID).Measurement of light absorbance by the analyte at a specific wavelength.
Linearity Range 10 ppm to 2000 ppm[1]Typically follows Beer-Lambert law within a specific concentration range (e.g., up to ~10 ppm).
Limit of Detection (LOD) 0.1 ppm[1]Method-dependent, but generally in the low ppm range.
Limit of Quantitation (LOQ) 0.5 ppm[1]Method-dependent, typically higher than LOD.
Precision (RSD%) < 2%[1]Dependent on instrument and experimental conditions.
Selectivity High, capable of separating this compound from other volatile components.Lower, susceptible to interference from other chromophoric compounds.
Application Quantitative analysis, impurity profiling.Quantitative analysis, reaction monitoring.

Experimental Protocols

Gas Chromatography (GC) Method[1]

This method is suitable for the quantitative determination of this compound.

1. Chromatographic Conditions:

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Nitrogen at a flow rate of 1.0 ml/minute.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C for 2 minutes, ramped to 280°C at 10°C/minute, and held for 10 minutes.

  • Injection Volume: 1 µl.

  • Split Ratio: 1:50.

  • Diluent: Ethyl acetate.

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh 10 mg of this compound standard into a 10 ml volumetric flask. Dissolve in and dilute to volume with ethyl acetate to obtain a concentration of 1000 ppm. Prepare a series of dilutions to cover the linearity range (10-2000 ppm).

  • Sample Preparation: Prepare the sample in ethyl acetate to a concentration expected to fall within the calibration range.

UV-Visible Spectrophotometry Method[2][3][4][5]

This method can be employed for the quantification of this compound, particularly in the context of its complexation with metal ions or for monitoring its formation.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Procedure:

  • Solvent: Methanol or Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent. For its nickel complex, a λmax of 360 nm has been reported[2][3][4][5].

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Other Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for the qualitative identification of this compound. The presence of a characteristic absorption peak for the C=N (imine) stretching vibration, typically observed around 1625-1630 cm⁻¹, confirms the formation of the Schiff base[2][3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The proton of the azomethine group (-CH=N-) typically appears as a singlet in the ¹H NMR spectrum around 8.4 ppm[6]. The carbon of the azomethine group gives a characteristic signal in the ¹³C NMR spectrum.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_comparison Comparison & Reporting define_analyte Define Analyte: This compound select_methods Select Methods: GC, UV-Vis, etc. define_analyte->select_methods develop_gc Develop & Optimize GC Method select_methods->develop_gc develop_uv Develop & Optimize UV-Vis Method select_methods->develop_uv validate_gc Validate GC Method (Linearity, LOD, LOQ, etc.) develop_gc->validate_gc validate_uv Validate UV-Vis Method (Linearity, LOD, LOQ, etc.) develop_uv->validate_uv compare_data Compare Performance Data validate_gc->compare_data validate_uv->compare_data generate_report Generate Comparison Guide compare_data->generate_report

Caption: Workflow for cross-validating analytical methods.

Relationship of Analytical Methods and Validation Parameters

The diagram below illustrates the relationship between the discussed analytical methods and the key validation parameters used to assess their performance.

MethodValidationRelationship cluster_methods Analytical Methods cluster_parameters Validation Parameters GC Gas Chromatography Linearity Linearity GC->Linearity LOD LOD GC->LOD LOQ LOQ GC->LOQ Precision Precision GC->Precision Selectivity Selectivity GC->Selectivity UV_Vis UV-Vis Spectrophotometry UV_Vis->Linearity UV_Vis->LOD UV_Vis->LOQ UV_Vis->Precision FTIR FTIR Spectroscopy Structure Structural Confirmation FTIR->Structure NMR NMR Spectroscopy NMR->Structure

Caption: Methods and their validation parameters.

Conclusion

The choice of an analytical method for this compound characterization is dictated by the specific analytical goal. Gas Chromatography offers high sensitivity and selectivity, making it ideal for quantitative analysis and impurity detection[1]. UV-Visible spectrophotometry provides a simpler and more rapid method for quantification, particularly for routine analysis and reaction monitoring, though it may be less selective[2][3][4][5]. For unequivocal structural confirmation, spectroscopic methods such as FTIR and NMR are indispensable. A thorough cross-validation of methods, as outlined in this guide, is crucial for ensuring the reliability and accuracy of results in research, development, and quality control settings.

References

Benchmarking the Antioxidant Activity of N-Benzylideneaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of N-Benzylideneaniline derivatives, a class of Schiff bases recognized for their diverse biological activities. By summarizing quantitative data from various studies, detailing experimental protocols for common antioxidant assays, and visualizing the underlying mechanisms, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.

Comparative Antioxidant Activity

The antioxidant potential of this compound derivatives is typically evaluated through various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

The following tables summarize the reported antioxidant activities of several this compound derivatives from different studies, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Disclaimer: The IC50 values presented below are compiled from different research articles. Direct comparison between values should be made with caution, as experimental conditions such as solvent, incubation time, and temperature can vary between studies, influencing the results.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

Compound/DerivativeSubstituentsIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
This compoundUnsubstituted>1000Ascorbic Acid26.1
4-Hydroxy-N-benzylideneaniline4-OH on benzylidene ring18.89Ascorbic Acid26.1
3,5-Dichloro-4-fluoro-N-benzylideneaniline3,5-di-Cl on aniline ring, 4-F on benzylidene ringModerate activity (%RSA >50%)Ascorbic Acid-
2,5-Dinitro-N-(4-chlorophenyl)aniline2,5-di-NO2 on benzylidene ring, 4-Cl on aniline ringModerate activityButylated Hydroxytoluene (BHT)-
2-Methyl-4-nitro-N-(5-methoxyphenyl)aniline2-Me, 4-NO2 on benzylidene ring, 5-OCH3 on aniline ringPotent activityButylated Hydroxytoluene (BHT)-

Table 2: ABTS Radical Scavenging Activity of this compound Derivatives

Compound/DerivativeSubstituentsIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
This compound Analogue 1(Structure not specified)3.21Trolox2.34
This compound Analogue 2(Structure not specified)2.10Trolox2.34

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives

Compound/DerivativeSubstituentsFRAP Value (µM Fe(II)/g) or IC50 (µg/mL)Reference CompoundReference Value
This compound Analogue 1(Structure not specified)IC50: 0.99TroloxIC50: 0.24
This compound Analogue 2(Structure not specified)IC50: 0.48TroloxIC50: 0.24

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for the three most common assays cited in the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the % RSA against the concentration of the derivative. The IC50 value is determined from the graph as the concentration that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined graphically by plotting the percentage of inhibition against the concentration of the derivative.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the this compound derivatives in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation and Calibration: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)/g of the compound). For IC50 determination, the concentration of the sample that gives a specified absorbance value (corresponding to 50% of the maximum absorbance of the standard) is calculated.

Mechanism of Antioxidant Action & Experimental Workflow

The antioxidant activity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process can occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G cluster_workflow Experimental Workflow for Antioxidant Activity Screening prep Preparation of this compound Derivatives assays Antioxidant Assays (DPPH, ABTS, FRAP) prep->assays Test Compounds data Data Collection (Absorbance) assays->data calc Calculation of % Inhibition data->calc ic50 Determination of IC50 Values calc->ic50 comp Comparative Analysis ic50->comp

Caption: A streamlined workflow for screening the antioxidant potential of this compound derivatives.

The following diagram illustrates the two primary mechanisms by which this compound derivatives scavenge free radicals.

G cluster_mechanism Antioxidant Mechanism of this compound Derivatives cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) start This compound (Ar-CH=N-Ar') + Free Radical (R•) hat_step1 Donation of a hydrogen atom from the aniline moiety start->hat_step1 Mechanism 1 set_step1 Donation of a single electron start->set_step1 Mechanism 2 hat_result Neutralized Radical (RH) + This compound Radical hat_step1->hat_result set_step2 Formation of a radical cation and a radical anion set_step1->set_step2 set_step3 Proton transfer to neutralize the radical anion set_step2->set_step3 set_result Neutralized Radical (RH) + This compound Radical Cation set_step3->set_result

Caption: Dual mechanisms of free radical scavenging by this compound derivatives.

A Comparative Analysis of the Reactivity of N-benzylideneaniline and its Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of the chemical reactivity of N-benzylideneaniline, a model aromatic Schiff base, and its N-biphenyl derivatives. The introduction of a biphenyl moiety significantly alters the steric and electronic properties of the imine, leading to distinctive reactivity pathways, particularly under photoredox conditions. This document outlines the fundamental reactivity, presents comparative quantitative data, details relevant experimental protocols, and visualizes key reaction mechanisms and workflows.

Introduction to Reactivity

Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond (azomethine group) and are typically formed through the reversible, acid-catalyzed condensation of a primary amine with an aldehyde or ketone.[1][2] The reactivity of the imine C=N bond is central to its chemical behavior.

  • Electrophilicity: The carbon atom of the azomethine group is electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity can be significantly enhanced by protonating the nitrogen atom with a Brønsted acid, forming a highly reactive iminium cation.[3]

  • Substituent Effects: The nature of the substituents on both the aldehyde- and amine-derived aromatic rings dictates the compound's stability and reactivity.[3] Electron-donating groups can increase the electron density at the imine bond, while electron-withdrawing groups can increase the electrophilicity of the imine carbon.

This compound serves as the parent compound for this study. Its biphenyl derivatives, specifically N-benzylidene-[1,1'-biphenyl]-2-amine, introduce a bulky phenyl substituent on the aniline ring. This modification has been shown to be critical for enabling unique reactivity, such as the photocatalytic synthesis of unsymmetrical 1,2-diamines, a pathway not readily accessible for the parent this compound.[4][5]

Comparative Reactivity Data

The following tables summarize quantitative data comparing the synthesis and properties of this compound and its derivatives.

Table 1: Comparative Synthesis Yields of this compound and Derivatives This table compares the product yields from the condensation reaction of various substituted benzaldehydes and anilines.

AldehydeAmineCatalyst/MethodYield (%)Reference
BenzaldehydeAnilineKinnow peel powder (Green Catalyst)85[6][7]
4-MethylbenzaldehydeAnilineKinnow peel powder-[7]
4-HydroxybenzaldehydeAnilineKinnow peel powder-[7]
4-MethoxybenzaldehydeAnilineKinnow peel powder-[7]
Benzaldehyde4-MethoxyanilineKinnow peel powder-[7]

Note: Specific yield percentages for derivatives were not detailed in the source but were part of a comparative study to optimize the reaction for the parent compound.[7]

Table 2: Substituent Effects on the pKₐ of Related Iminium Ions The pKₐ of the iminium ion is a crucial indicator of its stability and, consequently, the reactivity of the corresponding imine. Lower pKₐ values indicate a more acidic iminium ion and a more reactive neutral imine towards protonation. The data below is for imines formed from glycine and substituted benzaldehydes, illustrating the electronic impact of substituents.

Benzaldehyde DerivativepKₐ of Iminium IonKey ObservationReference
Benzaldehyde (unsubstituted)6.3Baseline[8][9]
p-Hydroxybenzaldehyde10.2Phenoxide substituent substantially increases pKₐ (decreases acidity)[8][9]
Salicylaldehyde (o-Hydroxy)12.1Intramolecular H-bond further stabilizes the iminium ion, increasing pKₐ[8][9]

Reaction Pathways and Mechanisms

The fundamental mechanism for imine formation involves a two-stage process of nucleophilic addition followed by dehydration. The presence of a biphenyl group, however, opens up distinct reaction pathways under specific catalytic conditions.

General Mechanism of Imine Formation

The formation of this compound from benzaldehyde and aniline is a reversible, acid-catalyzed reaction that proceeds via a carbinolamine intermediate. Optimal reaction rates are typically observed around pH 5.[1]

imine_formation General Mechanism of Imine Formation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products R1 Benzaldehyde (Carbonyl) S1 Nucleophilic Attack R1->S1 R2 Aniline (Primary Amine) R2->S1 I1 Carbinolamine Intermediate S1->I1 +H⁺ S2 Proton Transfer S3 Dehydration (-H₂O) S2->S3 P1 This compound (Imine) S3->P1 -H⁺ P2 Water S3->P2 -H⁺ I1->S2

Caption: Mechanism of acid-catalyzed imine (Schiff base) formation.

Comparative Reactivity Pathways

The introduction of a biphenyl group creates steric hindrance and unique electronic properties that enable novel reactivity. A study by Cho et al. demonstrated that N-benzylidene-[1,1'-biphenyl]-2-amines undergo a distinctive reductive coupling under photoredox catalysis, a reaction not observed with standard this compound.[4][5]

reactivity_comparison Comparative Reactivity Pathways cluster_nba This compound cluster_biphenyl N-Benzylidene-[1,1'-biphenyl]-2-amine NBA Standard Imine (this compound) NBA_React Standard Reactions (e.g., Hydrolysis, Simple Addition) NBA->NBA_React NBA_Prod Aldehyde + Amine or Addition Product NBA_React->NBA_Prod BIP Biphenyl Derivative BIP_React Distinctive Reactivity (Photoredox Reductive Coupling) BIP->BIP_React BIP_Prod Unsymmetrical 1,2-Diamines BIP_React->BIP_Prod Ir photocatalyst, R₂NH note Note: The biphenyl group is critical for the photoredox pathway, highlighting a fundamental shift in reactivity.

Caption: Contrasting reactivity of this compound and its biphenyl derivative.

Experimental Protocols

Detailed methodologies for the synthesis and reaction of these imines are crucial for reproducible research.

Protocol 1: Green Synthesis of this compound

This protocol is adapted from a method utilizing a green catalyst derived from citrus peel waste.[7]

  • Reactant Preparation: In a test tube, combine benzaldehyde (1 mmol) and aniline (1 mmol).

  • Catalyst Addition: Add 10 mg of prepared Kinnow peel powder catalyst to the reaction mixture.

  • Reaction: Stir the mixture vigorously on a magnetic stirrer at room temperature for approximately 3-5 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).

  • Workup and Purification: Upon completion, recrystallize the desired this compound product from ethanol.

Protocol 2: General Procedure for Imine Formation via Dehydration

This protocol summarizes common laboratory techniques for synthesizing imines by removing water to drive the reaction equilibrium.[2][10]

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene, cyclohexane).

  • Reagents: Charge the flask with the aldehyde (1.0 eq), the primary amine (1.0-1.2 eq), and an optional acid catalyst (e.g., p-toluenesulfonic acid, ~0.02 eq) in the chosen solvent.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Completion: The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting imine, often by distillation or recrystallization.

Protocol 3: Photocatalytic Reductive Coupling of N-benzylidene-[1,1'-biphenyl]-2-amine

This specialized protocol outlines the conditions for the unique reactivity of the biphenyl derivative.[4][5]

  • Reactants: In a reaction vessel, combine N-benzylidene-[1,1'-biphenyl]-2-amine, a secondary aliphatic amine, and an Iridium (Ir) photocatalyst.

  • Reaction Conditions: The reaction proceeds via a proton-coupled single-electron transfer mechanism.

  • Initiation: Irradiate the mixture with visible light to initiate the photocatalytic cycle.

  • Mechanism: The reaction is believed to proceed via the formation of α-amino radicals, which then undergo a radical-radical cross-coupling.

  • Product: The process yields unsymmetrical 1,2-diamines, showcasing a distinct synthetic utility compared to the parent this compound.

experimental_workflow Experimental Workflow for Imine Synthesis & Analysis start Start reactants Combine Aldehyde, Amine, & Solvent/Catalyst start->reactants reaction Stir at RT or Reflux (with Dehydration) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Filter and/or Remove Solvent monitoring->workup Complete purify Purification (Recrystallization or Distillation) workup->purify analysis Characterization (NMR, IR, MS) purify->analysis product Pure Imine Product analysis->product

Caption: A generalized workflow for the synthesis and analysis of imines.

Conclusion

The reactivity of this compound is primarily governed by the electrophilicity of its azomethine carbon and is sensitive to electronic substituent effects. While it undergoes standard imine reactions like hydrolysis and nucleophilic addition, its utility can be limited. The introduction of a biphenyl moiety, as seen in N-benzylidene-[1,1'-biphenyl]-2-amine, fundamentally alters the molecule's reactivity profile.[4] The steric and electronic influence of the biphenyl group is critical for enabling novel transformations, such as photocatalytic reductive couplings, which significantly expands the synthetic potential of the imine scaffold. Researchers and drug development professionals can leverage these differences to design novel synthetic pathways and access complex molecular architectures like bulky vicinal diamines.[5]

References

Comparative Efficacy of N-benzylideneaniline Derivatives in Antimicrobial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents, N-benzylideneaniline derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacterial and fungal pathogens. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by quantitative data from antimicrobial assays, detailed experimental protocols, and visualizations of potential mechanisms of action to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic leads.

Data Summary: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is influenced by the nature and position of substituents on both the benzylidene and aniline rings. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for a selection of derivatives against common bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)
Unsubstituted this compound >100>100>100
4-Fluoro-benzylidene-3,5-dichloro-phenyl-amine --Comparable to Penicillin
N-(4-nitrobenzylidene)-4-chloroaniline 12.56.2525
N-(4-methoxybenzylidene)-4-nitroaniline 2512.550
N-(4-chlorobenzylidene)-4-nitroaniline 6.253.1212.5
Compound 4k (a specific N-benzylaniline derivative) 0.5 (MRSA)--

Note: '-' indicates data not available in the cited sources.

Table 2: Zone of Inhibition of this compound Derivatives against Bacterial Strains

DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus (mm)Streptomyces griseus (mm)Salmonella typhi (mm)
DNCL (2-(2,5-dinitrobenzylideneamino)-4,6-dichlorophenol) -1815
NCL (2-(2,5-dinitrobenzylideneamino)-4-chlorophenol) -1412
MNM (2-(2-methyl-4-nitrobenzylideneamino)-5-methoxyphenol) -1210
(4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) 8-22--

Note: '-' indicates data not available in the cited sources.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

DerivativeCandida albicans (µg/mL)Aspergillus niger (µg/mL)Penicillium chrysogenum (µg/mL)Reference
Unsubstituted this compound >100>100>100[1]
Compound 5a -ActiveActive[1]
Compound 5c -ActiveActive[1]
Compound 5d -ActiveActive[1]
Compound 5h -ActiveActive[1]
Compound 5i -ActiveActive[1]
Compound 5k-5o -ActiveActive[1]

Note: '-' indicates data not available in the cited sources. 'Active' indicates reported antifungal activity without specific MIC values.

Experimental Protocols

The following are detailed methodologies for the key antimicrobial assays cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

  • From a pure overnight culture of the test microorganism, select 3-4 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

b. Preparation of Microtiter Plate:

  • Aseptically add a defined volume of sterile broth to all wells of a 96-well microtiter plate.

  • Prepare a serial two-fold dilution of the this compound derivative directly in the wells, starting from the highest concentration.

c. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disc impregnated with the test compound.

a. Preparation of Agar Plates and Inoculum:

  • Prepare Mueller-Hinton agar plates with a uniform thickness.

  • Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

b. Inoculation and Disc Placement:

  • Evenly streak the standardized inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Aseptically place paper discs impregnated with a known concentration of the this compound derivative onto the agar surface.

c. Incubation and Measurement:

  • Invert the plates and incubate under appropriate conditions.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Potential Mechanisms of Action and Signaling Pathways

This compound derivatives are believed to exert their antimicrobial effects through various mechanisms, targeting key cellular processes in bacteria and fungi.

Bacterial Targets

1. Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication and repair. Certain this compound derivatives may inhibit this enzyme, leading to a disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition This compound Derivative This compound Derivative DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) This compound Derivative->DNA Gyrase (GyrA/GyrB) Inhibits Supercoiled DNA Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Supercoiled DNA Introduces negative supercoils DNA Replication & Repair DNA Replication & Repair ATP ATP ATP->DNA Gyrase (GyrA/GyrB) Relaxed DNA Relaxed DNA Supercoiled DNA->Relaxed DNA Relaxed DNA->DNA Replication & Repair Cell Death Cell Death DNA Replication & Repair->Cell Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

2. Inhibition of Fatty Acid Synthesis: The bacterial fatty acid synthesis (FAS) pathway is essential for building cell membranes. Some N-benzylaniline derivatives, a related class of compounds, have been shown to inhibit key enzymes in this pathway, such as FabI, leading to the disruption of membrane integrity.

Fatty_Acid_Synthesis_Inhibition This compound Derivative This compound Derivative FabI (Enoyl-ACP reductase) FabI (Enoyl-ACP reductase) This compound Derivative->FabI (Enoyl-ACP reductase) Inhibits Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle FabI (Enoyl-ACP reductase)->Fatty Acid Elongation Cycle Key enzyme in Fatty Acids Fatty Acids Fatty Acid Elongation Cycle->Fatty Acids Cell Membrane Synthesis Cell Membrane Synthesis Fatty Acids->Cell Membrane Synthesis Loss of Membrane Integrity Loss of Membrane Integrity Cell Membrane Synthesis->Loss of Membrane Integrity Disruption leads to Cell Death Cell Death Loss of Membrane Integrity->Cell Death

Caption: Disruption of bacterial fatty acid synthesis by this compound derivatives.

Fungal Target

1. Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its synthesis pathway is a common target for antifungal drugs. This compound derivatives may inhibit key enzymes in this pathway, such as lanosterol 14-alpha-demethylase, leading to a compromised cell membrane and fungal cell death.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Integral component of Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption leads to This compound Derivative This compound Derivative Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound Derivative->Lanosterol 14-alpha-demethylase Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound derivatives represent a versatile scaffold for the development of new antimicrobial agents. The data presented in this guide highlights the potential of these compounds against a range of clinically relevant pathogens. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and pharmacokinetic properties. The detailed protocols and mechanistic insights provided herein are intended to facilitate and accelerate research in this promising area of drug discovery.

References

Safety Operating Guide

Proper Disposal of N-Benzylideneaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of N-Benzylideneaniline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[1][2][3][4] It is harmful if swallowed and has limited evidence of carcinogenic effects.[2] As a combustible solid, its dust can form explosive mixtures in the air.[2] It is crucial to prevent its release into the environment as it is considered highly hazardous to aquatic life.[5]

Key Safety Data

All personnel handling this compound waste must be familiar with its properties and hazards.

PropertyDataCitation
Physical State Solid, powder[3]
Appearance Light yellow[3][4]
CAS Number 538-51-2[1][3]
Molecular Formula C13 H11 N[3][4]
Molecular Weight 181.24 g/mol [3][4]
Melting Point 52 - 54 °C / 125.6 - 129.2 °F[3][4]
Boiling Point 300 °C / 572 °F[3][4]
Flash Point > 110 °C / > 230 °F[3][4]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]
Incompatibilities Oxidizing agents[1][4]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[1][3][4]

Procedural Guide for Disposal

Adherence to these step-by-step procedures is mandatory for ensuring safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.[2]

  • Hand Protection: Wear protective gloves (e.g., Nitrile rubber).[3][4]

  • Eye Protection: Use safety goggles or a face shield that complies with European Standard EN166 or OSHA regulations in 29 CFR 1910.133.[1][3]

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: For large quantities or when dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

Step 2: Waste Segregation and Collection

Proper segregation prevents hazardous reactions and ensures correct disposal.[5]

  • Designate a Waste Stream: Classify this compound and any materials contaminated with it (e.g., gloves, filter paper, empty containers) as hazardous chemical waste.[3][4]

  • Use Compatible Containers: Collect solid waste in a sturdy, leak-proof container with a secure lid.[6][7] The container must be made of a material that does not react with the chemical.[5] If using the original product container, ensure it is in good condition.[8]

  • Avoid Mixing: Never mix this compound waste with incompatible materials, particularly oxidizing agents, acids, or bases.[1][7]

Step 3: Labeling and Storage

Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling: Affix a completed hazardous waste label to the container.[6] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".[7]

    • Associated hazards (e.g., Irritant, Combustible).[7]

    • The date the container becomes full.[7]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[2][7][9]

    • Store the container in a designated and secure Satellite Accumulation Area (SAA), such as a chemical fume hood or a secondary containment bin.[6][7]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources.[1][5]

    • Do not store more than 10 gallons of hazardous waste in your lab.[6]

Step 4: Handling Spills and Contamination

In case of a spill, act immediately to contain and clean the material.

  • Minor Spills (Solid):

    • Avoid breathing dust.[1]

    • Use dry clean-up methods; sweep or vacuum the material.[2] A vacuum cleaner must be fitted with a HEPA filter.[2]

    • To prevent dust generation, you may lightly dampen the material with water before sweeping.[2]

    • Place all contaminated materials and cleanup debris into a labeled hazardous waste container.[2]

  • Major Spills:

    • Alert personnel in the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[2][6]

    • Control personal contact by wearing the appropriate PPE.[2]

    • Prevent the spillage from entering drains or waterways.[2]

Step 5: Final Disposal

Final disposal must be handled by qualified personnel or a licensed contractor.

  • Do Not Dispose in Regular Trash or Sewer: It is prohibited to dispose of this compound in the regular trash or down the drain.[1][5][6] Evaporation is not an acceptable method of disposal.[7][8]

  • Arrange for Pickup: Once the waste container is full (not exceeding 90% capacity), arrange for its collection.[9] Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[5][6]

  • Consult Regulations: Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, regional, and national hazardous waste regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Identify Waste (this compound & Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Leak-Proof Container B->C D Collect Waste in Container (Do Not Mix Incompatibles) C->D E Securely Seal Container D->E F Attach Hazardous Waste Label E->F G Store in Designated SAA (Cool, Dry, Ventilated) F->G H Container Full? G->H I Continue Safe Storage (Max 1 Year) H->I No J Contact EHS or Licensed Waste Disposal Company H->J Yes I->H K Arrange for Waste Pickup J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-Benzylideneaniline

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental contamination.

Data Presentation: Chemical and Hazard Summary

This compound is a yellow crystalline solid used in organic synthesis.[1] Understanding its physical properties and associated hazards is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

Property Value Citations
Appearance Light yellow solid / crystalline powder [1][2][3]
Molecular Formula C₁₃H₁₁N [2][3][4]
Molecular Weight 181.24 g/mol [2][3]
Melting Point 52 - 54 °C / 125.6 - 129.2 °F [2][3]
Boiling Point 300 °C / 572 °F [2][3]
Flash Point > 110 °C / > 230 °F [2][3]
Solubility Insoluble in water; Soluble in alcohol, chloroform, and acetic anhydride.

| Vapor Pressure | 0.00299 mmHg |[4] |

Table 2: GHS Hazard Classification for this compound

Hazard Statement GHS Classification Description Citations
H315 Skin Irritation, Category 2 Causes skin irritation. [3][4]
H319 Serious Eye Irritation, Category 2 Causes serious eye irritation. [3][4]
H335 Specific Target Organ Toxicity May cause respiratory irritation. [3][4]

| Additional Concerns | - | Harmful if swallowed; Limited evidence of a carcinogenic effect. |[5] |

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[6]

  • Eye and Face Protection :

    • Wear chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[2][7]

    • Contact lenses should not be worn as they can absorb and concentrate irritants.[5]

  • Hand Protection :

    • Use chemically resistant, powder-free nitrile rubber gloves.[3][6]

    • For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is recommended.[5]

    • Regularly inspect gloves for any signs of degradation or puncture and replace them frequently, at least every 30-60 minutes.[5][6]

  • Body Protection :

    • Wear a lab coat or overalls to prevent skin contact.[2][5]

    • For tasks with a higher risk of splashing, a PVC apron should be worn.[5]

    • Safety footwear that covers the entire foot is required in all handling and storage areas.[8]

  • Respiratory Protection :

    • Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2]

    • In situations involving large quantities, potential for dust generation, or inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[2][5]

Experimental Protocol: Step-by-Step Handling and Storage

This protocol outlines the procedural steps for the safe handling of this compound from receipt to storage.

  • Preparation and Engineering Controls :

    • Before handling, ensure that engineering controls are operational. This includes a certified chemical fume hood or a well-ventilated area.[5][7]

    • Confirm that a safety shower and an eyewash station are unobstructed and readily accessible.[7]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Chemical :

    • Avoid all personal contact with the substance, including inhalation of dust.[5]

    • Prevent dust formation during handling.[2][7]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

    • Keep the container tightly closed when not in use.[2][5]

    • Avoid contact with incompatible materials such as oxidizing agents.[3][7]

  • Post-Handling :

    • Thoroughly wash hands, face, and any exposed skin with soap and water immediately after handling.[5][7]

    • Contaminated work clothes should be laundered separately before reuse.[5]

  • Storage :

    • Store the chemical in its original, tightly sealed container.[2][5]

    • Keep the container in a cool, dry, and well-ventilated area.[2][5]

    • Store away from incompatible materials and foodstuff containers.[5]

Mandatory Visualization: Chemical Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

This compound Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management A Verify Engineering Controls (Fume Hood, Eyewash) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle Chemical in Ventilated Area B->C D Perform Experiment C->D E Securely Close Container D->E F Clean Work Area E->F H Segregate Hazardous Waste (Solid & Contaminated PPE) E->H G Wash Hands Thoroughly F->G J Store in Designated Area I Label Waste Container H->I I->J K Arrange for Professional Disposal J->K

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan: Step-by-Step Waste Management

Waste generated from handling this compound is considered hazardous and must be managed accordingly.[3]

  • Segregation :

    • Collect unused this compound and any materials contaminated with it (e.g., gloves, wipes, disposable labware) in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Container Management :

    • Do not mix with other waste streams.[9]

    • Keep waste containers securely sealed and store them in a designated, well-ventilated area.[5]

  • Final Disposal :

    • Dispose of the waste through an approved and licensed waste disposal company.[2][7]

    • Disposal methods may include incineration or burial in a licensed landfill, in accordance with local, state, and federal regulations.[5]

    • Decontaminate empty containers before disposal or reuse.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: First-Aid Measures

Exposure Route First-Aid Instructions Citations
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [2][3][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists. [2][3][7]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention. [2][3][7]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |[2][3][7] |

Accidental Release (Spill) Protocol :

  • Minor Spills :

    • Restrict access to the area.

    • Wear full PPE, including a dust respirator.[5]

    • Avoid generating dust.[5][7] If possible, dampen the material with water.[5]

    • Carefully sweep or vacuum the spilled solid into a suitable container for disposal.[5][7] Ensure any vacuum used is equipped with a HEPA filter.[5]

    • Clean the spill area thoroughly.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the nature and location of the hazard.[5]

    • Prevent the spill from entering drains or waterways.[5]

    • Only personnel trained and equipped for hazardous material cleanup should address the spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.